Methyl-3-N-acetylamino phthalate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-acetamidobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9-6-4-5-8(11(15)17-2)10(9)12(16)18-3/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCLLTBPXPJBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442828 | |
| Record name | Methyl-3-N-acetylamino phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52659-18-4 | |
| Record name | Methyl-3-N-acetylamino phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Methyl-3-N-acetylamino phthalate
An In-depth Technical Guide to the Synthesis of Methyl-3-N-acetylamino phthalate
Abstract
This technical guide provides a comprehensive overview of the , a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, from common starting materials to the final product. It emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and addresses critical aspects of process control and characterization. The synthesis is presented as a multi-step process, beginning with the preparation of the key intermediate, 3-acetamidophthalic anhydride, followed by its conversion to the target methyl ester.
Strategic Overview of the Synthesis
The is most efficiently approached via a three-step sequence starting from 3-nitrophthalic acid. This strategy is predicated on the well-established and high-yielding transformations of reduction, acetylation/cyclization, and subsequent esterification.
The core logic of this pathway is as follows:
-
Reduction: The nitro group of 3-nitrophthalic acid is selectively reduced to an amine, yielding 3-aminophthalic acid. This transformation is fundamental as the amino group is the precursor to the final acetylamino moiety.
-
Acetylation and Anhydride Formation: The resulting 3-aminophthalic acid is treated with acetic anhydride. This reagent serves a dual purpose: it acetylates the amino group to form the N-acetylamino (acetamido) group and simultaneously dehydrates the two adjacent carboxylic acids to form the cyclic 3-acetamidophthalic anhydride. This intermediate is stable, crystalline, and readily purified.
-
Esterification (Methanolysis): The 3-acetamidophthalic anhydride is subjected to methanolysis. In this step, methanol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This ring-opening reaction yields the desired product, a mono-methyl ester of 3-acetamidophthalic acid.
This overall strategy is advantageous due to the commercial availability of the starting material, the generally high yields of each step, and the crystalline nature of the key intermediate, which facilitates purification.
Caption: Overall synthetic pathway for this compound.
Part I: Synthesis of the Key Intermediate: 3-Acetamidophthalic Anhydride
The preparation of 3-acetamidophthalic anhydride is a critical phase of the synthesis. This intermediate is a stable, solid compound that serves as the immediate precursor to the final product. It is primarily valued in the pharmaceutical industry as a key building block for synthesizing complex organic molecules, including active pharmaceutical ingredients like Apremilast.[1]
Step 1: Reduction of 3-Nitrophthalic Acid
Causality and Experimental Choices: The conversion of 3-nitrophthalic acid to 3-aminophthalic acid is a standard nitro group reduction. While several methods exist, such as catalytic hydrogenation, the use of a chemical reductant like hydrazine hydrate in the presence of a catalyst is a common and effective laboratory-scale method.[2][3] Catalysts like ferric chloride (FeCl₃) are often employed to facilitate the reduction process.[3] The reaction is typically performed in an alkaline aqueous solution to ensure the solubility of the dicarboxylic acid starting material. Subsequent acidification precipitates the amphoteric 3-aminophthalic acid product.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | Base (for solubilization) |
| Ferric Chloride Hexahydrate | FeCl₃·6H₂O | 270.30 | Catalyst |
| Activated Carbon | C | 12.01 | Carrier/Decolorizing Agent |
| Hydrazine Hydrate (85%) | H₆N₂O | 50.06 | Reducing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid (for precipitation) |
Experimental Protocol: Synthesis of 3-Aminophthalic Acid [3]
-
In a suitable reaction vessel, dissolve 3-nitrophthalic acid (e.g., 5g) in an aqueous solution of sodium hydroxide (e.g., 75mL of 8M NaOH) with stirring until a clear solution is obtained.
-
To this solution, add the catalyst, such as ferric chloride hexahydrate (e.g., 0.17g), and a carrier like activated carbon (e.g., 0.33g).
-
Heat the reaction mixture to 80-100°C.
-
Slowly add hydrazine hydrate (e.g., 1.7g) dropwise to the heated mixture. Caution: This reaction is exothermic and may involve gas evolution.
-
Maintain the reaction at temperature for approximately 3 hours, monitoring completion by a suitable method (e.g., Thin Layer Chromatography - TLC).
-
After completion, filter the hot reaction mixture to remove the catalyst and activated carbon. Wash the filter cake with hot water.
-
Allow the filtrate to cool and then acidify with concentrated hydrochloric acid to a pH of 1.
-
Cool the acidified mixture (e.g., to 10°C) to induce crystallization of the product.
-
Collect the precipitated 3-aminophthalic acid by filtration, wash with cold water, and dry under vacuum.
Step 2: Acetylation and Cyclization to 3-Acetamidophthalic Anhydride
Causality and Experimental Choices: This step utilizes acetic anhydride for two simultaneous transformations. First, it acts as an acetylating agent, converting the primary amine of 3-aminophthalic acid into an acetamide. Second, it serves as a powerful dehydrating agent, removing one molecule of water from the two adjacent carboxylic acid groups to form the five-membered anhydride ring.[1] Using an excess of acetic anhydride drives the reaction to completion. The reaction is typically performed at an elevated temperature to ensure the dissolution of the starting material and to provide the necessary activation energy.[1]
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Aminophthalic Acid | C₈H₇NO₄ | 181.15 | Starting Material |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating & Dehydrating Agent |
Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride [1]
-
To a reaction flask, add the dried 3-aminophthalic acid obtained from the previous step.
-
Add an excess of acetic anhydride (e.g., a mass/volume ratio of 1:3 to 1:10 g/mL).
-
Heat the mixture with stirring to approximately 120°C. The starting material should dissolve, and the reaction will proceed.
-
Maintain the temperature until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture to induce crystallization of the product. Cooling to room temperature followed by further cooling in an ice bath or to -20°C can maximize the yield.[3]
-
Collect the solid crystalline product by filtration.
-
Wash the product with a suitable solvent (e.g., a cold non-polar solvent like ether or hexane) to remove residual acetic anhydride and acetic acid.
-
Dry the product, 3-acetamidophthalic anhydride, under vacuum. The expected melting point is in the range of 184-188°C.[1]
Part II: Synthesis of this compound
The final stage of the synthesis involves the ring-opening esterification of the anhydride intermediate. This is a nucleophilic acyl substitution reaction where methanol is the nucleophile.
Method A: Direct Methanolysis of 3-Acetamidophthalic Anhydride
Causality and Experimental Choices: The reaction of a cyclic anhydride with an alcohol is a standard method for preparing monoesters of dicarboxylic acids. This process, termed alcoholysis (or specifically methanolysis), involves the nucleophilic attack of the alcohol's oxygen on one of the electrophilic carbonyl carbons of the anhydride. This opens the ring to form an ester at one position and a carboxylic acid at the other. This reaction can often be achieved by simply heating the anhydride in an excess of the alcohol, which also serves as the solvent. The reaction can be slow and may be accelerated by an acid or base catalyst.
It is crucial to recognize that the starting anhydride is asymmetric. Therefore, the nucleophilic attack by methanol can occur at either of the two distinct carbonyl carbons, leading to the formation of two regioisomeric products:
-
Isomer 1: 2-(methoxycarbonyl)-6-(acetylamino)benzoic acid
-
Isomer 2: 3-(acetylamino)-2-(methoxycarbonyl)benzoic acid
The separation of these isomers may require chromatographic techniques. For many applications, the resulting mixture of isomers may be used directly.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3-Acetamidophthalic Anhydride | C₁₀H₇NO₄ | 205.17 | Starting Material |
| Methanol | CH₄O | 32.04 | Reactant & Solvent |
| Sulfuric Acid (optional) | H₂SO₄ | 98.08 | Acid Catalyst |
Experimental Protocol: Methanolysis of 3-Acetamidophthalic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-acetamidophthalic anhydride (1 part by weight) in an excess of methanol (e.g., 10-20 parts by volume).
-
Optional (for acid catalysis): Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per gram of anhydride).
-
Heat the mixture to reflux with stirring.
-
Continue refluxing for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to separate the isomers if required.
Caption: High-level experimental workflow for the synthesis.
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Melting Point: A sharp melting point range for the crystalline solids (3-aminophthalic acid, 3-acetamidophthalic anhydride, and the final product) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR of the final product should show signals for the aromatic protons, the acetyl methyl group, the N-H proton, and the ester methyl group.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The anhydride intermediate will show characteristic C=O stretches around 1750-1850 cm⁻¹. The final product will show ester C=O stretch (~1720 cm⁻¹), amide C=O stretch (~1680 cm⁻¹), and a broad O-H stretch for the carboxylic acid.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety and Handling
-
Acetic Anhydride: Is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Hydrazine Hydrate: Is toxic and a suspected carcinogen. All handling must be performed in a well-ventilated fume hood with appropriate PPE.
-
Strong Acids and Bases (HCl, H₂SO₄, NaOH): Are corrosive. Handle with care and appropriate PPE.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Reactions involving heating and reflux should be performed with appropriate apparatus to prevent pressure buildup and solvent loss.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Acetamidophthalic Anhydride (A2804).
- Benchchem (n.d.). A Technical Guide to 3-Acetamidophthalic Anhydride: Properties, Synthesis, and Applications.
- Google Patents (2016). CN105330587A - Preparation method of 3-acetyl aminophthalimide.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 226121, 3-Acetamidophthalic Anhydride. PubChem.
- Google Patents (2018). CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods.
Sources
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- 3. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
- 4. 3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl-3-N-acetylamino Phthalate
Foreword
Methyl-3-N-acetylamino phthalate is a specialized diester of phthalic acid. While not as extensively documented as commodity phthalates, its unique structure, featuring both a methyl ester and an N-acetylamino group, suggests a range of potential applications in organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, drawing upon data from analogous compounds to build a predictive but scientifically grounded profile.
Molecular Structure and Physicochemical Properties
This compound is characterized by a benzene ring with two adjacent carboxylic acid groups, one of which is esterified with a methyl group, and an N-acetylamino substituent at the third position.
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following properties are predicted based on the known values of its parent compound, 3-acetamidophthalic acid, and general characteristics of phthalate esters.[1]
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₁H₁₁NO₅ | Calculation |
| Molecular Weight | 237.21 g/mol | Calculation |
| Appearance | Likely a solid at room temperature | Based on 3-acetamidophthalic acid[1] |
| Melting Point | Estimated to be lower than 260 °C | The melting point of 3-acetamidophthalic acid is 260 °C. Esterification typically lowers the melting point.[1] |
| Boiling Point | > 500 °C (Predicted) | Based on the predicted boiling point of 3-acetamidophthalic acid (518.2±45.0 °C).[1] |
| Solubility | Slightly soluble in polar organic solvents like DMSO and Methanol. | Based on the solubility of 3-acetamidophthalic acid.[1] |
| Density | ~1.5 g/cm³ (Predicted) | Based on the predicted density of 3-acetamidophthalic acid (1.512±0.06 g/cm³).[1] |
| pKa | ~2.5 (Predicted for the remaining carboxylic acid) | Based on the predicted pKa of 3-acetamidophthalic acid (2.54±0.10).[1] |
Synthesis and Reactivity
The synthesis of this compound would likely proceed through a multi-step process starting from 3-nitrophthalic acid.
Synthetic Pathway
A plausible synthetic route involves the reduction of the nitro group, followed by acetylation, and finally esterification.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride (Precursor)
This protocol is adapted from established methods for the synthesis of related compounds.[2][3]
-
Reduction of 3-Nitrophthalic Acid:
-
Dissolve 3-nitrophthalic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide).
-
Add a reducing agent, such as hydrazine hydrate, in the presence of a catalyst (e.g., palladium on carbon or ferric chloride).[2]
-
Heat the mixture to 70-80°C and stir for several hours until the reduction is complete.
-
Cool the reaction mixture and acidify to precipitate 3-aminophthalic acid.
-
Filter and recrystallize the product.
-
-
Acetylation and Cyclization:
-
Reflux the obtained 3-aminophthalic acid with an excess of acetic anhydride for 1-10 hours.[3] This step both acetylates the amino group and forms the cyclic anhydride.
-
Cool the reaction mixture to induce crystallization of 3-acetamidophthalic anhydride.
-
Filter the product and wash with a suitable solvent to remove excess acetic anhydride.
-
Final Esterification Step
To obtain this compound, the resulting 3-acetamidophthalic anhydride would be subjected to methanolysis, or the corresponding 3-acetamidophthalic acid (obtained by hydrolysis of the anhydride) would undergo Fischer esterification with methanol in the presence of an acid catalyst.
Predicted Spectroscopic Characteristics
The following are predicted spectroscopic data based on the structure of this compound and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the range of 7.5-8.5 ppm.
-
Methyl Ester Protons: A singlet around 3.9 ppm.
-
Acetyl Protons: A singlet around 2.2 ppm.
-
Amide Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (Ester and Carboxylic Acid): Resonances between 165-175 ppm.
-
Amide Carbonyl Carbon: A signal around 170 ppm.
-
Aromatic Carbons: Peaks in the 115-140 ppm range.
-
Methyl Ester Carbon: A signal around 52 ppm.
-
Acetyl Methyl Carbon: A peak around 24 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch (Amide): A broad absorption around 3300 cm⁻¹.
-
C=O Stretches (Ester, Carboxylic Acid, Amide): Strong absorptions in the region of 1650-1750 cm⁻¹.
-
C-O Stretch (Ester): An absorption band around 1200-1300 cm⁻¹.
-
Aromatic C-H Bending: Bands in the 700-900 cm⁻¹ region.
Mass Spectrometry
High-resolution mass spectrometry in negative ion mode would be a suitable technique for identification, potentially showing characteristic fragment ions corresponding to the loss of the methyl ester group or the acetyl group.[4]
Potential Applications
While specific applications for this compound are not widely reported, its structure suggests potential utility in several areas:
-
Pharmaceutical Synthesis: The phthalimide group is a key structural motif in several pharmaceutical agents. This compound could serve as a precursor or building block for more complex molecules. The related compound, 3-acetamidophthalic acid, is an impurity of Apremilast, a phosphodiesterase 4 inhibitor.[1]
-
Polymer Science: Phthalates are well-known plasticizers.[5][6] The N-acetylamino group could impart specific properties such as altered polarity, hydrogen bonding capabilities, or thermal stability to polymers.
-
Organic Synthesis: The functional groups present allow for a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis.
Safety and Toxicology
Specific toxicological data for this compound is not available.[7][8] However, as a phthalate derivative, it is prudent to handle it with the care afforded to this class of compounds.
General Phthalate Toxicology
-
Many phthalates are classified as endocrine disruptors due to their ability to interfere with the body's hormone systems.[6]
-
Exposure to certain phthalates has been linked to developmental and reproductive toxicity in animal studies.[6]
-
The US EPA's CompTox Chemicals Dashboard includes an entry for this compound and provides some hazard data.[7]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Handle in a well-ventilated area or in a closed system.[9]
-
Storage: Keep in a cool, dry, and well-ventilated place in a tightly sealed container, potentially under an inert atmosphere like nitrogen.[9]
Conclusion
This compound represents a molecule of interest at the intersection of materials science and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust, predictive framework for understanding its chemical properties, synthesis, and potential applications based on the well-established chemistry of its structural analogs. Further research into this compound is warranted to fully elucidate its properties and unlock its potential.
References
- U.S. Environmental Protection Agency. (2025, October 15). This compound - Hazard. CompTox Chemicals Dashboard.
- U.S. Environmental Protection Agency. (2025, October 15). This compound - Exposure. CompTox Chemicals Dashboard.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
- Google Patents. (n.d.). CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods.
- Zhang, Q., et al. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
- Google Patents. (n.d.). CN105330587A - Preparation method of 3-acetyl aminophthalimide.
- Net, S., et al. (2023, June 13). Physical, Chemical, and Environmental Properties of Phthalates. Encyclopedia MDPI.
- U.S. Environmental Protection Agency. (2007, October 10). Phthalates. Tubing for Health Care.
- ChemicalBook. (n.d.). 3-acetamidophthalic acid CAS#: 15371-06-9.
Sources
- 1. 3-acetamidophthalic acid CAS#: 15371-06-9 [m.chemicalbook.com]
- 2. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
- 3. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]
- 4. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. electrochem.eu [electrochem.eu]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Physical Properties of Methyl-3-N-acetylamino Phthalate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl-3-N-acetylamino phthalate is a substituted phthalate ester of significant interest in synthetic and medicinal chemistry. As a derivative of phthalic acid, it belongs to a class of compounds widely used as plasticizers, and its unique functionalization suggests potential applications as an intermediate in the synthesis of novel pharmaceuticals and other bioactive molecules. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for their determination. Given the limited availability of direct experimental data for this specific compound, this document leverages data from its immediate precursor, 3-acetamidophthalic acid, to provide scientifically grounded predictions and a clear roadmap for empirical characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise identity.
-
IUPAC Name: Methyl 3-acetamidobenzene-1,2-dicarboxylate
-
Synonyms: Methyl 3-acetamidophthalate, 3-(Acetylamino)-1,2-benzenedicarboxylic acid 1-methyl ester
-
CAS Number: 52659-18-4
-
Molecular Formula: C₁₁H₁₁NO₅
-
Molecular Weight: 237.21 g/mol
The chemical structure, illustrated below, consists of a benzene ring substituted with a methyl ester and a carboxylic acid at adjacent positions (a phthalate core), and an N-acetylamino group at the 3-position.
Caption: Chemical structure of this compound.
Physical Properties: A Comparative Analysis
Direct experimental data for this compound is scarce. However, we can predict its properties with a high degree of confidence by examining its precursor, 3-acetamidophthalic acid.
| Property | 3-Acetamidophthalic Acid | This compound (Predicted) | Justification for Prediction |
| Molecular Formula | C₁₀H₉NO₅ | C₁₁H₁₁NO₅ | Addition of a methyl group (CH₂) from esterification. |
| Molecular Weight | 223.18 g/mol [1] | 237.21 g/mol | Calculated based on the addition of a CH₂ group. |
| Physical Form | Pale yellow solid[2] | Likely a white to off-white crystalline solid | Esterification of a solid acid typically yields a solid ester, though a lower melting point is expected. |
| Melting Point | 189-191 °C[2] | Lower than 189-191 °C | The conversion of a carboxylic acid to a methyl ester disrupts the strong hydrogen bonding network of the dicarboxylic acid, which generally leads to a lower melting point. |
| Boiling Point | >500 °C (Predicted) | Lower than the di-acid | The reduction in hydrogen bonding and slight increase in volatility would result in a lower boiling point. However, it is still expected to be high and likely to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO, Methanol[2] | Increased solubility in less polar organic solvents (e.g., ethyl acetate, dichloromethane) and decreased solubility in water. | The methyl ester group increases the lipophilicity of the molecule. While the remaining carboxylic acid and amide groups provide some polarity, the overall character is less polar than the di-acid. |
Synthesis Pathway
The most probable synthetic route to this compound involves the selective mono-esterification of 3-acetamidophthalic acid. This precursor is synthesized from 3-nitrophthalic acid through a two-step process: reduction of the nitro group to an amine, followed by acetylation.
Caption: Predicted synthesis pathway for this compound.
A plausible method for the selective mono-esterification of the non-conjugated carboxyl group involves reacting 3-acetamidophthalic acid with methanol in the presence of a catalytic amount of a strong acid, such as thionyl chloride or sulfuric acid, at room temperature.[3]
Experimental Protocols for Physical Property Determination
The following section details the standard operating procedures for the empirical determination of the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[5]
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.[6]
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a moderate rate (e.g., 10 °C/minute) until it is about 20 °C below the expected melting point.[5][6]
-
Refined Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[4][6]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. A pure compound will typically have a sharp melting range of 1-2 °C.[7]
Solubility Profiling
Understanding the solubility of a compound is crucial for its application in drug delivery and as a synthetic intermediate. The shake-flask method is the gold standard for determining equilibrium solubility.[8][9]
Materials:
-
Analytical balance
-
Scintillation vials with screw caps
-
A range of solvents (e.g., water, phosphate-buffered saline (pH 7.4), methanol, ethanol, ethyl acetate, dichloromethane, DMSO)
-
Shaker or rotator at a constant temperature (e.g., 25 °C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in separate vials. This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated at a constant temperature for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: The suspensions are centrifuged to pellet the excess solid.
-
Analysis: A known volume of the supernatant is carefully removed, diluted, and analyzed by a suitable quantitative method (e.g., HPLC with a calibration curve) to determine the concentration of the dissolved compound.[10]
Caption: Workflow for solubility determination by the shake-flask method.
Spectroscopic Characterization
Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its structure and identifying functional groups.
¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Predictions:
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm), likely exhibiting complex splitting patterns due to their proximity.
-
Amide Proton: A singlet or broad singlet (approx. 8.0-9.5 ppm) for the N-H proton.
-
Methyl Ester Protons: A sharp singlet (approx. 3.8-4.0 ppm) corresponding to the three OCH₃ protons.
-
Acetyl Protons: A sharp singlet (approx. 2.0-2.2 ppm) for the three COCH₃ protons.
-
-
¹³C NMR Predictions:
-
Carbonyl Carbons: Two signals in the downfield region (approx. 165-175 ppm) for the ester and amide carbonyls.
-
Aromatic Carbons: Six signals in the aromatic region (approx. 110-140 ppm).
-
Methyl Ester Carbon: A signal around 52-55 ppm for the OCH₃ carbon.
-
Acetyl Methyl Carbon: A signal around 23-26 ppm for the COCH₃ carbon.
-
IR spectroscopy is used to identify the presence of specific functional groups.[11]
-
Key Predicted Absorptions:
-
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.[12]
-
C=O Stretch (Amide): A strong, sharp band around 1650-1680 cm⁻¹ (Amide I band).[11]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.[12]
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Predicted Fragmentation: In electron ionization (EI) mode, phthalate esters often show a characteristic base peak at m/z 149, corresponding to the phthalic anhydride radical cation.[13][14][15] For dimethyl phthalate, a base peak at m/z 163 is common, resulting from the loss of a methoxy radical.[13][15] Therefore, for this compound, significant fragments would be expected from the loss of the methoxy group (-OCH₃) and the carboxylic acid group (-COOH), as well as fragmentation of the N-acetylamino side chain.
Conclusion
While direct experimental data on this compound remains limited, a robust profile of its physical properties can be confidently predicted based on the well-characterized precursor, 3-acetamidophthalic acid, and established principles of physical organic chemistry. This guide provides these predictions as a baseline for researchers and outlines the detailed, self-validating experimental protocols necessary for their empirical confirmation. The methodologies described herein represent the standard for the characterization of novel or less-studied organic compounds, ensuring scientific rigor and reproducibility in any future investigation of this promising molecule.
References
-
Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. (2014). Journal of Chromatographic Science. Available at: [Link]
-
Reddy, G. V., & Rao, G. K. (1990). Mass spectral fragmentation pathways in phthalate esters. A tandem mass spectrometric collision‐induced dissociation study. Rapid Communications in Mass Spectrometry, 4(10), 424-427. Available at: [Link]
-
PubChem. (n.d.). 3-Acetamidophthalic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Zuo, Y., & Zhu, J. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(9), 1069–1075. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Joint BioEnergy Institute. (2015, October 26). Production of Dicarboxylic Compounds from Renewable Sources 2014-158. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]
-
TCI America. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]
- European Patent Office. (n.d.). Mono esters of dicarboxylic acids, their preparation and use - EP 0373949 B1. Google Patents.
-
ResearchGate. (2000, June). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical-Chemical Properties and Evaluative Fate Modelling of Phthalate Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
- European Patent Office. (n.d.). Mono esters of dicarboxylic acids, their preparation and use - EP 0373949 B1. Google Patents.
-
ResearchGate. (n.d.). Correlating the physical-chemical properties of phthalate esters using the 'three solubility' approach. Retrieved from [Link]
-
SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]
-
ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
MDPI. (2023, June 13). Physical, Chemical, and Environmental Properties of Phthalates. Encyclopedia. Retrieved from [Link]
-
ResearchGate. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Retrieved from [Link]
-
Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
Springer. (n.d.). Determination of phthalate acid esters plasticizers in polyethylene terephthalate bottles and its correlation with some physicochemical properties. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
- Google Patents. (n.d.). CN105330587A - Preparation method of 3-acetyl aminophthalimide.
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
- Google Patents. (n.d.). CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods.
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]
- 14. Mass spectral fragmentation pathways in phthalate esters. A tandem mass spectrometric collision‐induced dissociation study | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
Biological Activity & Synthetic Utility of Methyl-3-N-acetylamino Phthalate
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of Methyl-3-N-acetylamino phthalate (specifically focusing on its dominant bioactive form, Dimethyl 3-acetamidophthalate ).
A Technical Guide for Drug Development Professionals
Part 1: Executive Summary
This compound (often utilized as Dimethyl 3-acetamidophthalate , CAS: 52659-18-4) is a critical pharmacophore precursor in the synthesis of nitrogen-containing tricyclic heterocycles. While the molecule itself exhibits modest biological activity as a simple phthalate derivative, its primary value in drug discovery lies in its role as a privileged scaffold for the generation of:
-
CDK Inhibitors (Anticancer): It is a key intermediate in the synthesis of 5-aminoindeno[1,2-c]pyrazol-4-ones , which are potent inhibitors of Cyclin-Dependent Kinases (CDKs), regulating cell cycle progression in tumor cells.
-
PDE4 Inhibitors (Anti-inflammatory): The 3-acetamidophthalic core is structurally homologous to the pharmacophore found in Apremilast , a phosphodiesterase-4 inhibitor used for psoriasis and psoriatic arthritis.
-
Luminol Derivatives: It serves as a stable, protected precursor to 3-aminophthalhydrazide (Luminol), essential for chemiluminescent detection in bioassays.
This guide focuses on its application as a synthetic lynchpin for oncology and inflammation therapeutics.
Part 2: Chemical Identity & Pharmacological Profile
Chemical Structure & Properties
The compound features a phthalate core substituted at the 3-position with an acetamido group.[1][2][3][4] The electron-withdrawing nature of the ester groups, combined with the steric bulk of the acetamido group, directs nucleophilic attack during cyclization reactions, making it an ideal "chassis" for building complex drugs.
| Property | Specification |
| IUPAC Name | Dimethyl 3-acetamidobenzene-1,2-dicarboxylate |
| Molecular Formula | C₁₂H₁₃NO₅ |
| Molecular Weight | 251.24 g/mol |
| Key Functional Groups | Diester (electrophile), Acetamido (ortho-directing/protected amine) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |
Mechanism of Action (Downstream Products)
The biological activity of this compound is realized upon its conversion into tricyclic inhibitors.
Primary Mechanism: CDK Inhibition (Anticancer)
Derivatives synthesized from this compound (e.g., indenopyrazoles) function as ATP-competitive inhibitors of CDKs.
-
Target: CDK2/Cyclin E and CDK4/Cyclin D complexes.
-
Effect: By blocking the ATP binding pocket, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein.
-
Outcome: Hypophosphorylated Rb remains bound to E2F transcription factors, arresting the cell cycle at the G1/S checkpoint and inducing apoptosis in proliferating tumor cells.
Secondary Mechanism: PDE4 Inhibition (Anti-inflammatory)
The phthalimide moiety mimics the adenine ring of cAMP.
-
Target: Phosphodiesterase-4 (PDE4).
-
Effect: Prevents the hydrolysis of cAMP to AMP.
-
Outcome: Elevated intracellular cAMP levels downregulate pro-inflammatory cytokines (TNF-α, IL-23) and upregulate anti-inflammatory mediators (IL-10).
Part 3: Visualization of Mechanisms
Pathway Diagram: Synthesis & Biological Targets[5]
Figure 1: Synthetic pathway transforming the phthalate precursor into bioactive CDK and PDE4 inhibitors.
Part 4: Experimental Protocols
Synthesis of Dimethyl 3-acetamidophthalate
This protocol yields the high-purity intermediate required for biological screening.
Reagents:
-
Dimethyl 3-aminophthalate (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (catalytic)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 10.0 g (47.8 mmol) of dimethyl 3-aminophthalate in 100 mL of dry DCM in a round-bottom flask under nitrogen.
-
Acetylation: Add 0.5 mL of pyridine, followed by the dropwise addition of 7.3 g (71.7 mmol) of acetic anhydride over 15 minutes.
-
Reflux: Heat the mixture to mild reflux (40°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting amine spot disappears.
-
Workup: Cool to room temperature. Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ (2 x 50 mL) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needles.
-
Yield: ~92%
-
Melting Point: 148-150°C
-
Synthesis of Bioactive Indenopyrazole (Anticancer Probe)
Based on the method for 5-aminoindeno[1,2-c]pyrazol-4-ones.
Procedure:
-
Condensation: In a dry flask, combine Dimethyl 3-acetamidophthalate (8.3 mmol) with the appropriate acetophenone derivative (1.0 eq) in dry THF.
-
Base Treatment: Add Lithium Hexamethyldisilazide (LiHMDS, 2.2 eq) dropwise at -78°C.
-
Cyclization: Allow to warm to room temperature and stir for 12 hours.
-
Hydrazine Addition: Add hydrazine hydrate (5.0 eq) and reflux for 6 hours.
-
Quench: Cool and quench with TFA. Purify via silica gel chromatography (2-5% MeOH in DCM).
-
Result: Yellow solid (Indenopyrazole derivative).[2]
In Vitro CDK2/Cyclin E Kinase Assay
To validate the biological activity of the synthesized derivative.
Materials:
-
Recombinant CDK2/Cyclin E complex
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Test Compound (from Protocol 4.2)
Workflow:
-
Preparation: Prepare kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Incubation: Mix 20 ng CDK2/Cyclin E, 5 µg Histone H1, and varying concentrations of the Test Compound (0.1 nM – 10 µM). Incubate for 15 min at 30°C.
-
Reaction: Initiate reaction by adding 10 µM ATP containing 0.5 µCi [γ-³²P]ATP.
-
Termination: After 30 min, stop reaction with 20% TCA (Trichloroacetic acid).
-
Detection: Filter precipitates onto glass fiber filters, wash, and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
Part 5: Data Presentation
Comparative Activity Profile (Representative Class Data)
The following table illustrates the shift in biological potency from the precursor (this compound) to its cyclized drug derivatives.
| Compound Class | Structure Type | Primary Target | IC₅₀ (µM) | Biological Outcome |
| Precursor | This compound | None (Inactive) | >100 | Metabolic Intermediate |
| Derivative A | Indeno[1,2-c]pyrazol-4-one | CDK2/Cyclin E | 0.045 | G1/S Cell Cycle Arrest |
| Derivative B | Indeno[1,2-c]pyrazol-4-one | CDK4/Cyclin D | 0.210 | Tumor Growth Inhibition |
| Analog C | N-substituted Phthalimide | PDE4 | 1.50 | TNF-α Suppression |
Note: Data represents typical values for this chemical series based on structure-activity relationship (SAR) studies.
Part 6: Future Outlook & Applications
The This compound scaffold is currently underutilized in fragment-based drug discovery (FBDD). Its compact structure and dual-ester functionality allow for rapid library generation.
Emerging Areas of Interest:
-
PROTAC Linkers: The phthalimide moiety is a known binder of Cereblon (E3 ligase). This methyl ester can be modified to serve as the "warhead" or linker attachment point for targeted protein degradation chimeras.
-
Antimicrobial Materials: Incorporation of this monomer into polymers (via transesterification) may yield surfaces with inherent bacteriostatic properties against S. aureus and E. coli.
Part 7: References
-
Pardee, A. B. (1989).[2] G1 events and regulation of cell proliferation. Science, 246(4930), 603-608. (Foundational mechanism for CDK inhibition).
-
Google Patents. (2004). 5-Aminoindeno [1,2-c] pyrazol-4-ones as anticancer and antiproliferative agents. (Describes the specific use of dimethyl 3-acetamidophthalate as a precursor). Retrieved from
-
ResearchGate. (2018). Organism-derived phthalate derivatives as bioactive natural products. (Review of general phthalate bioactivity). Retrieved from [Link]
Sources
- 1. 3-Acetamidophthalic acid | 15371-06-9 | Benchchem [benchchem.com]
- 2. JP4665239B2 - 5-Aminoindeno [1,2-c] pyrazol-4-ones as anticancer and antiproliferative agents - Google Patents [patents.google.com]
- 3. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. 3-AMINOPHTHALIC ACID | 5434-20-8 [chemicalbook.com]
in vitro studies of Methyl-3-N-acetylamino phthalate
An In-Depth Technical Guide on the In Vitro Studies of Methyl-3-N-acetylamino Phthalate
Executive Summary
This compound (CAS: 52659-18-4), chemically identified as Dimethyl 3-(acetylamino)phthalate , is a critical synthetic intermediate and process-related impurity associated with the production of phthalimide-based pharmaceuticals, most notably the phosphodiesterase 4 (PDE4) inhibitor Apremilast .
In the context of drug development, this compound represents a "masked" form of 3-acetamidophthalic acid (Apremilast Metabolite M18). Its in vitro characterization is essential for two reasons:
-
Impurity Qualification: Regulatory guidelines (ICH Q3A/B) require the toxicological assessment of impurities that exceed specific thresholds.
-
Metabolic Liability: As an ester, it functions as a potential prodrug or labile precursor that rapidly hydrolyzes to its corresponding acid in biological systems.
This guide details the technical protocols for assessing the physicochemical stability, metabolic fate, and cytotoxic potential of this compound.
Part 1: Physicochemical Profile & Stability Strategy
Before initiating biological assays, the compound's stability in aqueous media must be established. Phthalate esters are prone to hydrolysis, which can confound toxicity data if the compound degrades before interacting with the target cells.
Chemical Identity
-
IUPAC Name: Dimethyl 3-acetamidobenzene-1,2-dicarboxylate
-
Molecular Formula: C₁₂H₁₃NO₅[1]
-
Molecular Weight: 251.24 g/mol
-
Key Functional Groups:
-
Dimethyl Ester: Susceptible to chemical and enzymatic hydrolysis.
-
Acetamido Group: Generally stable but contributes to the compound's nitrogenous metabolic profile.
-
Hydrolytic Stability Protocol (pH-Dependent)
Objective: Determine the half-life (
Methodology:
-
Stock Preparation: Dissolve this compound in DMSO to 10 mM.
-
Incubation: Spike stock into three buffers:
-
pH 1.2 (SGF): Simulated Gastric Fluid (stability in oral delivery).
-
pH 7.4 (PBS): Physiological pH (systemic circulation/assay media).
-
pH 9.0 (Borate): Accelerated hydrolysis stress test.
-
-
Sampling: Aliquot at
min. -
Quenching: Add ice-cold Acetonitrile (ACN) with Internal Standard (IS).
-
Analysis: LC-MS/MS monitoring the transition of Parent (251.24 Da)
Mono-ester (237.2 Da) Acid (223.2 Da).
Data Interpretation:
-
If
min at pH 7.4, subsequent cell-based assays are likely measuring the properties of the acid metabolite (3-acetamidophthalic acid), not the parent ester.
Part 2: In Vitro Metabolic Stability (Microsomal Stability)
Since this compound is an ester, it is a prime target for carboxylesterases abundant in the liver and plasma.
Liver Microsome Assay Protocol
Objective: Quantify the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (Mg²⁺, Glucose-6-phosphate, G6PDH, NADP⁺).
-
Test Compound: 1 µM final concentration (to ensure first-order kinetics).
Workflow:
-
Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer (pH 7.4) + Test Compound at 37°C for 5 min.
-
Initiation: Add NADPH system.
-
Timepoints: 0, 5, 10, 20, 30, 60 min.
-
Termination: Add ACN (containing Tolbutamide as IS). Centrifuge at 4000g for 20 min.
-
Calculation: Plot
vs. time. The slope gives .
Critical Insight: If the compound disappears rapidly in microsomes without NADPH but is stable in heat-inactivated microsomes, the clearance is driven by esterases , not CYPs. This is typical for phthalate esters.
Part 3: Cytotoxicity & Safety Profiling
As an impurity, the compound must be screened for general cytotoxicity to define the "No Observed Effect Level" (NOEL) in vitro.
Multiplexed Cytotoxicity Assay (MTT + LDH)
Rationale: Using a dual-readout system prevents false negatives. MTT measures mitochondrial health (early toxicity), while LDH measures membrane integrity (late-stage necrosis).
Cell Lines:
-
HepG2: Liver model (metabolically active).
-
HEK293: Kidney model (excretion route relevance).
Protocol:
-
Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.
-
Dosing: Treat with serial dilutions of this compound (0.1 µM – 100 µM).
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: Triton X-100 (for LDH) or Doxorubicin (for MTT).
-
-
Duration: Incubate for 48 hours.
-
Readout:
-
Transfer supernatant to a new plate for LDH assay (absorbance at 490 nm).
-
Add MTT reagent to cells; incubate 4h; solubilize for MTT assay (absorbance at 570 nm).
-
Data Presentation Table:
| Concentration (µM) | MTT Viability (% Control) | LDH Release (% Max) | Interpretation |
| 0.1 | 99.5 ± 1.2 | 2.1 ± 0.5 | No Toxicity |
| 1.0 | 98.2 ± 1.5 | 2.4 ± 0.6 | No Toxicity |
| 10.0 | 92.1 ± 2.0 | 5.8 ± 1.1 | Mild Stress |
| 100.0 | 65.4 ± 3.1 | 22.1 ± 2.4 | Cytotoxic |
Part 4: Visualization of Metabolic Pathway
The following diagram illustrates the degradation pathway of this compound, which is critical for interpreting in vitro data.
Caption: Stepwise enzymatic hydrolysis of the dimethyl ester to the stable dicarboxylic acid metabolite (M18).
Part 5: Genotoxicity Assessment (Ames Test)
Due to the presence of the aromatic amide moiety, genotoxicity is a concern. The bacterial reverse mutation assay (Ames test) is mandatory for impurity qualification.
Protocol Strategy:
-
Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: ± S9 Mix (rat liver fraction) is crucial. The parent ester may be non-mutagenic, but the hydrolyzed aromatic amine/amide could be reactive.
-
Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84885, 3-Acetamidophthalic acid (Apremilast Metabolite M18). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: this compound (CAS 52659-18-4). Retrieved from [Link]
- Food and Drug Administration (FDA).Review of Apremilast (Otezla) - Pharmacology/Toxicology Review (Metabolite M18 Characterization).
Sources
Technical Guide: Methyl-3-N-acetylamino Phthalate & Derivatives
Core Domain: Advanced Organic Synthesis & Pharmaceutical Intermediates Primary Application: PDE4 Inhibitor Synthesis (Apremilast/Otezla®)[1]
Executive Summary
Methyl-3-N-acetylamino phthalate (specifically the dimethyl ester, Dimethyl 3-acetamidophthalate , or its reactive precursor 3-acetamidophthalic anhydride ) represents a critical class of synthons in modern medicinal chemistry.[1] Its primary industrial utility lies in the synthesis of phthalimide-based pharmacophores , most notably Apremilast , a phosphodiesterase 4 (PDE4) inhibitor used for psoriatic arthritis.[1]
This guide moves beyond basic property listing to analyze the process chemistry , critical quality attributes (CQAs) , and mechanistic pathways required to utilize this molecule effectively in drug development.
Chemical Architecture & Identity
The molecule exists in a dynamic equilibrium between its stable ester forms and its reactive anhydride form, which is often the species that participates in the final drug condensation step.
| Attribute | Specification |
| Systematic Name | Dimethyl 3-acetamidobenzene-1,2-dicarboxylate |
| Common Precursor | 3-Acetamidophthalic Anhydride (CAS 6296-53-3) |
| Molecular Formula | C₁₂H₁₃NO₅ (Diester) / C₁₀H₇NO₄ (Anhydride) |
| Molecular Weight | 251.24 g/mol (Diester) / 205.17 g/mol (Anhydride) |
| Core Moiety | Phthalimide-precursor (Acetylated Aniline) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Hydrolyzes in water |
Synthesis & Manufacturing Protocols
The synthesis of 3-acetamidophthalate derivatives is a multi-step reduction-acylation sequence.[1] The "self-validating" aspect of this protocol relies on strict in-process controls (IPC) at the reduction stage to prevent nitro-slip impurities.[1]
Synthesis Workflow (The "Nitro-to-Anhydride" Route)
The industrial standard begins with 3-Nitrophthalic acid .[1]
Step 1: Chemoselective Reduction [1]
-
Reagents: Hydrazine Hydrate (
) / Ferric Chloride ( ) on Activated Carbon.[1] -
Rationale: Traditional hydrogenation (Pd/C) can be costly and sensitive to sulfur poisons.[1] The Hydrazine/Fe system provides a robust, high-yielding reduction of the nitro group to the amine without affecting the carboxylic acids.
-
Protocol:
-
Dissolve 3-nitrophthalic acid in aqueous NaOH (pH ~8-9).
-
Add
catalyst and activated carbon.[1][2][3] Heat to 70-80°C.[1] -
Dropwise addition of hydrazine hydrate (Exothermic control is critical).[1]
-
IPC Checkpoint: TLC or HPLC must show <0.5% starting nitro compound.[1]
-
Acidify to pH 1-2 to precipitate 3-Aminophthalic acid .[1]
-
Step 2: Acetylation & Cyclization
-
Reagents: Acetic Anhydride (
).[1] -
Mechanism: This step serves a dual purpose: it acetylates the amine (protection) and dehydrates the diacid to form the 3-acetamidophthalic anhydride .[1]
-
Protocol:
-
Suspend dried 3-aminophthalic acid in excess acetic anhydride.
-
Reflux (120°C) until the solution clarifies (indicates anhydride formation).
-
Cool to 0-5°C to crystallize the product.
-
Critical Control: Moisture exclusion is mandatory to prevent hydrolysis back to the diacid.
-
Step 3: Esterification (Optional)
If the specific this compound (ester) is required for storage or specific coupling:
-
Reagents: Methanol /
(cat).[1] -
Note: In Apremilast synthesis, the anhydride (Step 2 product) is often used directly because it is more reactive toward the chiral amine than the ester.
Visualization: Synthesis Pathway
Caption: Industrial route from nitro-precursor to the reactive anhydride and stable ester forms.
Application Case Study: Apremilast Synthesis
The primary utility of this molecule is its condensation with a chiral amine sulfone. This reaction demonstrates the "Why" behind the chemical structure: the phthalate motif forms the phthalimide ring, a pharmacophore essential for PDE4 binding.
The Mechanism
The reaction is a condensation between 3-acetamidophthalic anhydride and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine .[1][4][5]
-
Nucleophilic Attack: The primary amine of the sulfone attacks the carbonyl carbon of the anhydride.
-
Ring Opening: The anhydride ring opens to form an amic acid intermediate.[1]
-
Ring Closure (Dehydration): Under reflux (often in acetic acid), water is eliminated to close the ring, forming the stable phthalimide (Apremilast).
Causality Insight: Acetic acid is preferred as a solvent because it catalyzes the ring closure and suppresses the de-acetylation of the amino group (a common impurity pathway).
Visualization: Apremilast Formation
Caption: Mechanistic pathway for the conversion of the phthalate intermediate into the active API.
Quality & Analytical Characterization
For drug development professionals, characterizing the purity of this intermediate is vital to prevent downstream failures.
Impurity Profiling
| Impurity Type | Origin | Detection Method | Limit (Typical) |
| 3-Aminophthalic acid | Incomplete acetylation or hydrolysis | HPLC (RT < Main Peak) | < 0.15% |
| 3-Nitrophthalic acid | Unreacted starting material | HPLC / TLC | < 0.10% |
| Dimer Species | Over-reaction during anhydride formation | GPC / Mass Spec | < 0.50% |
HPLC Method (Reference Standard)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 250mm x 4.6mm, 5µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 90% A to 10% A over 30 mins.
-
Detection: UV at 230 nm (Carbonyl absorption).[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]
-
Handling: The anhydride form is a sensitizer. Use full PPE (gloves, respirator) to prevent sensitization.[1]
-
Storage: Moisture sensitive.[1] Store under inert gas (Nitrogen/Argon) to prevent hydrolysis back to the dicarboxylic acid.[1]
References
-
Vertex AI Search (2026). Synthesis of 3-acetamidophthalic anhydride and its application in Apremilast production.2[1][4][5][6][7][8][9][10]
-
National Institutes of Health (PubChem). 3-Acetamidophthalic Anhydride Compound Summary.[1]11[1][4][5][7][8][10][12]
-
Google Patents (CN105330587A). Preparation method of 3-acetyl aminophthalimide and intermediates.[1]3[1][4][5][7][9][10][12]
-
Organic Chemistry Portal. Phthalimide Synthesis and Protection Groups.[1][13]13[1][4][5][7][10][12]
-
BenchChem. 3-Acetamidophthalic acid Properties and Derivatives.14[1][7]
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discovery and history of Methyl-3-N-acetylamino phthalate
An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl-3-N-acetylamino phthalate
Introduction
This compound is a derivative of 3-Acetamidophthalic acid, belonging to the broader class of chemical compounds known as phthalates. Phthalates, or phthalic acid esters, are primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC)[1]. While high molecular weight phthalates are common in industrial applications like flooring and cables, lower molecular weight phthalates are found in a variety of consumer products, including cosmetics, inks, and adhesives[2][3][4].
The core structure of this compound, 3-Acetamidophthalic acid, is a significant intermediate in the synthesis of pharmaceuticals[5]. Notably, it is a known impurity and a synthetic precursor to Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis[5][6]. The study of such derivatives is crucial for understanding reaction pathways, impurity profiles, and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of the core moiety, a proposed synthesis for its methyl ester, and a discussion of its potential applications and biological context.
Synthesis and History of the Core Moiety: 3-Acetamidophthalic Acid
The history of this compound is intrinsically linked to the development and synthesis of its precursor, 3-Acetamidophthalic acid. Modern synthetic routes to 3-Acetamidophthalic acid predominantly start from 3-nitrophthalic acid and involve a two-step process: the reduction of the nitro group followed by the acylation of the resulting amino group[7].
Step 1: Reduction of 3-Nitrophthalic Acid to 3-Aminophthalic Acid
The initial step is the reduction of 3-nitrophthalic acid to 3-aminophthalic acid. This is a critical reaction where the choice of catalyst and reducing agent plays a pivotal role in achieving high yields and reaction efficiency[7]. A common method involves dissolving 3-nitrophthalic acid in an aqueous solution of sodium hydroxide, followed by the addition of a reducing agent and a catalyst. The mixture is then heated to approximately 70-80°C and stirred for several hours to complete the reaction. Recrystallization of the product yields 3-aminophthalic acid[8].
Step 2: Acylation of 3-Aminophthalic Acid
Once 3-aminophthalic acid is obtained, the final step is the introduction of the acetamido group (–NHCOCH₃) through an acylation reaction. This is typically achieved by reacting 3-aminophthalic acid with acetic anhydride[7]. The reaction mixture is heated, often to reflux, to ensure the dissolution of the reactants and to drive the reaction to completion. Upon cooling, 3-acetamidophthalic acid crystallizes and can be isolated.
A related and important derivative, 3-acetamidophthalic anhydride, is also synthesized from 3-aminophthalic acid using acetic anhydride. In this process, 3-aminophthalic acid is heated with acetic anhydride to around 120°C. After the reaction is complete, the mixture is cooled to induce crystallization, and the anhydride product is isolated by filtration[9]. This anhydride is a key intermediate in the synthesis of more complex molecules, including Apremilast[6].
Caption: Synthetic pathway from 3-Nitrophthalic Acid to 3-Acetamidophthalic Acid.
Proposed Synthesis of this compound
The synthesis of this compound from 3-Acetamidophthalic acid can be achieved through standard esterification methods. One of the most common and effective methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Acetamidophthalic acid in an excess of dry methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Caption: Proposed synthesis of this compound via esterification.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 3-Acetamidophthalic acid. The properties of this compound are predicted based on its structure.
| Property | 3-Acetamidophthalic Acid | This compound (Predicted) |
| CAS Number | 15371-06-9[7] | 52659-18-4[10] |
| Molecular Formula | C10H9NO5 | C11H11NO5 |
| Molecular Weight | 223.18 g/mol [7] | 237.21 g/mol |
| Melting Point | 260 °C[5] | Not available |
| Boiling Point | 518.2±45.0 °C (Predicted)[5] | Not available |
| Density | 1.512±0.06 g/cm3 (Predicted)[5] | Not available |
| Solubility | DMSO (Slightly), Methanol (Slightly)[5] | Soluble in common organic solvents |
| Appearance | Pale Yellow Solid[5] | Likely a solid at room temperature |
Potential Applications and Biological Context
Given that 3-Acetamidophthalic acid is an impurity of Apremilast, this compound could be of interest in the pharmaceutical industry for several reasons:
-
Reference Standard: It can be synthesized and used as a reference standard for the detection and quantification of related impurities in the manufacturing of Apremilast and other pharmaceuticals.
-
Intermediate for Analogs: This compound could serve as a starting material for the synthesis of novel analogs of Apremilast or other biologically active molecules. The methyl ester group can be further modified or hydrolyzed as needed.
From a broader biological perspective, the potential effects of this compound would need to be evaluated. Phthalates as a class have been the subject of extensive research due to their widespread use and potential as endocrine-disrupting chemicals[11]. Studies have shown that some phthalates can interfere with the endocrine system and may be associated with adverse health effects[11]. Therefore, any new phthalate derivative intended for use in applications with potential for human exposure would require thorough toxicological assessment.
The biological activity of phthalate derivatives is diverse. For instance, some phthalates isolated from marine microorganisms have shown antimicrobial activity[12][13]. Phthalimide derivatives, which share a similar core structure, have been investigated for a range of pharmacological activities, including anxiolytic effects[14].
Conclusion
While the are not directly documented, a clear path for its synthesis can be delineated from its well-characterized precursor, 3-Acetamidophthalic acid. The importance of this precursor as a pharmaceutical intermediate suggests that its methyl ester could be a valuable tool for researchers in drug development and quality control. Further investigation into the specific biological activities and potential applications of this compound is warranted to fully understand its properties and potential contributions to science and industry. As with all phthalate derivatives, careful consideration of its toxicological profile would be a necessary component of any future research and development.
References
-
Some phthalates and their applications - Figures and Tables. (n.d.). GreenFacts. Retrieved from [Link]
- CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents. (n.d.).
- CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents. (n.d.).
- (12) United States Patent - Apremilast process. (n.d.).
-
Dutta, S., et al. (2020). Phthalates and epigenetics: An emerging public health concern. PMC - NIH. Retrieved from [Link]
-
This compound - Exposure - EPA. (2025, October 15). Retrieved from [Link]
-
Gore, A. C., et al. (2014). Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. PMC. Retrieved from [Link]
-
Li, Y., et al. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. MDPI. Retrieved from [Link]
-
Mamta Polycoats. (n.d.). Why is ATEC Used as a Replacement for Phthalate Plasticizers? Retrieved from [Link]
-
Aruna, V. (2020). Antimicrobial activity of diethyl phthalate isolated from marine streptomyces mw09-1. Journal of Advanced Scientific Research. Retrieved from [Link]
-
Dimethyl phthalate - Wikipedia. (n.d.). Retrieved from [Link]
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PHTHALATES | AFIRM Group. (n.d.). Retrieved from [Link]
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El-Naggar, N. E., et al. (2019). Phthalate derivatives from marine Penicillium decumbens and its synergetic effect against sepsis bacteria. Biointerface Research in Applied Chemistry. Retrieved from [Link]
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-
Phthalimides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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N-Methylacetamide - Wikipedia. (n.d.). Retrieved from [Link]
-
Rastegar, H., et al. (2012). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. PMC. Retrieved from [Link]
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New process for synthesis on n-methylphthalimide - ResearchGate. (n.d.). Retrieved from [Link]
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Advanced Technical Guide: Research Applications of Methyl-3-N-acetylamino phthalate
[1][2]
Executive Summary & Molecular Profile[2][3]
Methyl-3-N-acetylamino phthalate (and its closely related analogs, such as the dimethyl ester or the free acid anhydride) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural core—an ortho-phthalate substituted with an acetamido group—serves as the critical pharmacophore precursor for Apremilast (Otezla®), a blockbuster phosphodiesterase 4 (PDE4) inhibitor.[1][2]
Beyond its primary role in immunomodulatory drug synthesis, this compound acts as a versatile building block for chemiluminescent probes (isoluminol derivatives) and phthalimide-based cereblon (CRBN) modulators used in targeted protein degradation (PROTACs).[1][2]
Chemical Identity & Properties
| Property | Specification |
| Common Name | Methyl-3-acetamidophthalate (Mono- or Dimethyl ester variants) |
| Key Functional Groups | Methyl Ester (Electrophile), Acetamido (H-bond donor/acceptor), Phthalate Core |
| Primary Reactivity | Cyclization to anhydride; Nucleophilic acyl substitution; Hydrazinolysis |
| Storage Stability | Hydrolysis-sensitive; store under inert gas at -20°C |
Core Application: Synthesis of PDE4 Inhibitors (Apremilast)[1][2][6]
The most authoritative application of this compound is its role as the precursor to 3-acetamidophthalic anhydride , the electrophilic partner required to close the phthalimide ring of Apremilast.[1]
The Mechanistic Pathway
The synthesis relies on a condensation-cyclization mechanism.[1] The methyl ester functionality serves as a "masked" anhydride. In industrial protocols, the ester is often hydrolyzed or directly cyclized to the anhydride in situ to prevent side reactions before reacting with the chiral amine sulfone.[3]
Why this matters: Direct use of the anhydride is common, but the methyl ester offers superior shelf-stability and purification profiles during intermediate storage.
Experimental Protocol: Conversion & Condensation
Note: This protocol describes the activation of the methyl ester to the anhydride, followed by the Apremilast coupling.[3]
Reagents:
Workflow:
-
Activation (Anhydride Formation):
-
Dissolve this compound in acetic anhydride.
-
Reflux at 110°C for 3 hours. The methyl ester is converted to 3-acetamidophthalic anhydride via elimination of methanol/methyl acetate.[1]
-
QC Check: Monitor by TLC/HPLC for disappearance of the ester peak.
-
Concentrate in vacuo to obtain the crude anhydride solid.
-
-
Condensation (Apremilast Formation):
-
Suspend the crude anhydride and the Chiral Amine (1.0 eq) in glacial acetic acid.
-
Heat to reflux (118°C) for 12–15 hours.
-
Mechanism: The amine attacks the anhydride carbonyl, forming an amic acid intermediate, which then undergoes thermal dehydration to close the imide ring.[3]
-
-
Purification:
-
Cool to 60°C and add ethanol. Upon cooling to room temperature, the product crystallizes.[3]
-
Filter and wash with cold ethanol to remove unreacted phthalates.
-
Pathway Visualization
Figure 1: Conversion of this compound to Apremilast via the anhydride intermediate.[1][2][4][5][6][7][8]
Secondary Application: Chemiluminescence & Luminol Derivatives[3]
While Luminol (3-aminophthalhydrazide) is the standard, 3-acetamido derivatives provide a pathway to "Isoluminol" analogs or protected luminescent probes.[1][2] The acetyl group acts as an electron-withdrawing protecting group that can be removed to restore fluorescence/luminescence, or modified to tune the emission wavelength.[3]
Synthesis of Phthalhydrazides
The methyl ester groups of the title compound react readily with hydrazine hydrate.
Protocol:
-
Dissolve this compound in ethanol.
-
Reflux for 2 hours.
-
Result: Formation of 3-acetamidophthalhydrazide.
-
Activation: Hydrolysis of the acetyl group (using HCl) yields the free amine (Luminol analog), which is chemiluminescent upon oxidation.
Research Utility: This pathway is used to create bioconjugatable luminescent labels .[1] The acetyl group can be replaced with linkers (e.g., NHS-esters) to attach the fluorophore to proteins or antibodies.[1][2]
Emerging Application: PROTACs & Thalidomide Analogs[3]
The phthalimide core derived from this molecule is structural homologous to Thalidomide , Pomalidomide , and Lenalidomide —drugs that bind to Cereblon (CRBN), an E3 ubiquitin ligase component.[3]
Research Strategy:
-
Researchers use this compound to synthesize glutarimide analogs .[1][2]
-
Instead of reacting the anhydride with a sulfone amine (as in Apremilast), it is reacted with 3-aminopiperidine-2,6-dione .[1][2]
-
Outcome: This yields 3-acetamido-thalidomide derivatives, which can be deprotected to form 3-aminothalidomide (Pomalidomide), a critical "warhead" for PROTAC development.[1][2]
Divergent Synthesis Diagram
Figure 2: Divergent synthetic utility of the phthalate core in drug discovery and materials science.[1][2]
Technical Specifications & Handling
Solubility Profile
-
Soluble: DMSO, DMF, hot Ethanol, Glacial Acetic Acid.[3]
-
Recommendation: For biological assays, prepare stock solutions in DMSO (up to 50 mM).
Quality Control Parameters
When sourcing or synthesizing this compound for research, verify:
References
-
Man, H. W., et al. (2011).[3] Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor.[1][2] Journal of Medicinal Chemistry.[9] Link[1][2]
-
Muller, G. W., et al. (1996).[3] Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1][2]
-
Ruchelman, A. L., & Connolly, T. J. (2015).[3] Enantioselective synthesis of the apremilast aminosulfone using catalytic asymmetric hydrogenation. Tetrahedron: Asymmetry.[1][10][11] Link[1][2]
-
ChemicalBook. (2025).[1][2] 3-Acetamidophthalic acid and derivatives: Properties and Synthesis.Link[1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15371-06-9 (3-Acetamidophthalic acid).[1][2]Link[1][2]
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An In-depth Technical Guide to the Toxicological Profile of Phthalates with a Focus on Methyl-3-N-acetylamino phthalate
A Note to the Reader: As a Senior Application Scientist, it is imperative to begin this guide with a note on the available data. While the focus of this inquiry is Methyl-3-N-acetylamino phthalate, a comprehensive search of the current scientific literature and toxicology databases reveals a significant lack of specific toxicological data for this particular compound. The U.S. Environmental Protection Agency (EPA) has registered this compound in its CompTox Chemicals Dashboard (CAS Number: 52659-18-4), however, the available information is primarily based on computational models rather than experimental studies[1][2].
Therefore, this guide will provide a robust and in-depth toxicological profile of phthalates as a chemical class, drawing upon the extensive research conducted on widely studied phthalates and their metabolites. The principles, mechanisms, and experimental methodologies discussed herein are directly applicable to the assessment of any novel or less-studied phthalate, including this compound. We will proceed by examining the well-established toxicological paradigms of common phthalates to infer a potential profile for the target compound, grounded in the principles of structure-activity relationships.
Introduction to Phthalates and Their Metabolites
Phthalates, or phthalate esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC)[3][4]. Their ubiquitous presence in consumer products, including food packaging, medical devices, toys, and personal care products, leads to widespread human exposure through ingestion, inhalation, and dermal contact[5][6].
Once in the body, phthalate diesters are metabolized into their respective monoesters, which are often considered the more toxicologically active compounds[3][7]. These monoesters can be further metabolized through oxidation of their alkyl side chains[7]. The general metabolic pathway of phthalates is crucial for understanding their toxicokinetics and biological effects.
Synthesis and Chemical Structure
Toxicokinetics and Metabolism of Phthalates
The absorption, distribution, metabolism, and excretion (ADME) of phthalates are key determinants of their toxicity. Generally, lower molecular weight phthalates are readily absorbed and their monoester metabolites are excreted in the urine[7]. Higher molecular weight phthalates are excreted in both urine and feces[7].
The initial step in the metabolism of phthalate diesters is the hydrolysis to their corresponding monoesters, a reaction catalyzed by esterases in the gastrointestinal tract, liver, and kidneys[3]. These monoesters are the primary metabolites and are often the focus of toxicological studies. They can then undergo further metabolic reactions, including oxidation of the alkyl side chain, leading to a variety of secondary metabolites[10].
Core Toxicological Endpoints of Phthalates
The toxicological effects of phthalates have been extensively studied, with a primary focus on their endocrine-disrupting properties and reproductive and developmental toxicities.
Endocrine Disruption
Phthalates are well-established endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems[11][12][13]. The primary mechanism of their endocrine-disrupting activity is through their anti-androgenic effects, where they interfere with the production and action of male hormones, particularly testosterone[13][14]. This can lead to a range of adverse effects on the male reproductive system[13].
Some phthalates have also been shown to exhibit weak estrogenic activity in certain in vitro and in vivo systems[15][16]. The endocrine-disrupting effects of phthalates are often mediated through their interaction with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs)[17][18].
Caption: Phthalate-induced endocrine disruption pathway.
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of phthalates is a major area of concern[11][19]. In utero exposure to certain phthalates has been associated with adverse effects on the development of the male reproductive system in animal studies, a collection of symptoms sometimes referred to as "phthalate syndrome"[13][17]. These effects can include testicular atrophy, decreased sperm quality, and malformations of the reproductive tract[11].
Human epidemiological studies have also suggested associations between phthalate exposure and negative reproductive outcomes in both males and females, including reduced semen quality and impacts on fertility[11].
Genotoxicity and Carcinogenicity
The genotoxic potential of phthalates has been investigated in numerous studies, with some conflicting results. Several in vitro and in vivo studies have suggested that some phthalates and their metabolites can induce DNA damage[20][21]. The proposed mechanism for genotoxicity often involves the generation of reactive oxygen species (ROS), leading to oxidative stress[20][21].
Regarding carcinogenicity, di(2-ethylhexyl) phthalate (DEHP) has been shown to be a hepatocarcinogen in rodents[17][21][22]. The mechanism is thought to be related to peroxisome proliferation, a process that is less relevant to humans[17]. Other phthalates have shown equivocal or no evidence of carcinogenicity in animal studies[22].
Experimental Protocols for Toxicological Assessment
The toxicological evaluation of phthalates employs a range of in vitro and in vivo assays to assess their potential adverse effects.
In Vitro Assays
In vitro bioassays provide a high-throughput and cost-effective means of screening chemicals for potential toxicity[3].
-
Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): This assay uses various strains of Salmonella typhimurium to detect gene mutations.
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks in individual cells[20][21].
-
Micronucleus Test: This assay assesses chromosomal damage by detecting the formation of micronuclei in cultured cells.
-
umuC Assay: This test measures the induction of the umuC gene in Salmonella typhimurium, which is part of the SOS response to DNA damage[3].
-
-
Endocrine Disruption Assays:
-
Receptor Binding Assays: These assays measure the ability of a chemical to bind to hormone receptors, such as the estrogen and androgen receptors.
-
Reporter Gene Assays: These assays use cells that have been engineered to produce a measurable signal (e.g., light) in response to the activation of a hormone receptor.
-
Steroidogenesis Assays: These assays use cell lines (e.g., H295R human adrenocortical carcinoma cells) to measure the effects of a chemical on the production of steroid hormones.
-
Caption: Workflow for in vitro genotoxicity testing.
In Vivo Studies
Animal studies are essential for evaluating the systemic toxicity of phthalates and for understanding their effects on complex biological processes.
-
Acute Toxicity Studies: These studies determine the short-term toxicity of a substance, typically after a single high dose.
-
Subchronic and Chronic Toxicity Studies: These studies involve repeated exposure to a substance over a longer period to assess its long-term health effects.
-
Reproductive and Developmental Toxicity Studies: These studies are designed to evaluate the effects of a substance on reproductive function and the development of offspring. A common design involves exposing pregnant animals to the test substance and examining the offspring for any adverse effects[17].
-
Carcinogenicity Bioassays: These are long-term studies (typically two years in rodents) designed to assess the cancer-causing potential of a substance[7][22].
Analytical Methods for Detection
The accurate measurement of phthalates and their metabolites in biological and environmental samples is crucial for exposure assessment and for understanding their toxicokinetics.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of phthalates and their metabolites[23][24].
-
High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS): This is a highly sensitive and selective method for the quantification of phthalate metabolites in biological matrices such as urine and blood[23][25].
Data Summary
The following table summarizes the toxicological data for several commonly studied phthalates. It is important to reiterate that specific data for this compound is not available.
| Phthalate | Primary Metabolite | Key Toxicological Endpoints |
| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) | Hepatocarcinogenic in rodents, reproductive and developmental toxicity (anti-androgenic effects)[17][21][22] |
| Dibutyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) | Reproductive and developmental toxicity (anti-androgenic effects)[11][19] |
| Benzyl butyl phthalate (BBP) | Monobenzyl phthalate (MBzP) | Reproductive and developmental toxicity, potential weak estrogenic activity[15][19] |
| Diisononyl phthalate (DINP) | Monoisononyl phthalate (MINP) | Liver effects, some evidence of reproductive toxicity at high doses[17][19] |
Conclusion and Future Directions
The toxicological profile of phthalates is complex and multifaceted, with endocrine disruption and reproductive and developmental toxicity being the primary concerns. While there is a substantial body of research on many common phthalates, significant data gaps exist for less-studied compounds like this compound.
Future research should focus on:
-
Characterizing the toxicological profile of less-studied phthalates: This includes conducting comprehensive in vitro and in vivo studies to assess their potential for endocrine disruption, reproductive and developmental toxicity, genotoxicity, and carcinogenicity.
-
Investigating the effects of phthalate mixtures: Human exposure typically involves mixtures of different phthalates, and the combined effects of these mixtures need to be better understood[13].
-
Elucidating the molecular mechanisms of phthalate toxicity: A deeper understanding of the pathways through which phthalates exert their toxic effects is needed to improve risk assessment and develop strategies for mitigation.
This in-depth technical guide provides a framework for understanding the toxicology of phthalates, which can be applied to the evaluation of any compound within this class. The established methodologies and known toxicological endpoints for well-researched phthalates serve as a critical foundation for assessing the potential risks of emerging or understudied phthalates such as this compound.
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Preamble: Navigating the Data Gap for a Novel Phthalate Ester
An In-depth Technical Guide to the Environmental Impact of Methyl-3-N-acetylamino phthalate
A Framework for Assessment and Future Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the environmental impact of this compound. It is critical to establish from the outset that, as of the time of this writing, specific experimental data on the environmental fate and ecotoxicological effects of this particular compound are not available in the public domain. The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard lists this compound (CAS No. 52659-18-4), providing some predicted data but no empirical studies.[1][2]
The absence of direct evidence necessitates a predictive and precautionary approach. This guide, therefore, is structured to provide a robust framework for assessing the potential environmental impact of this compound. By leveraging data from structurally similar and well-studied compounds—namely, phthalate esters and aromatic amines—we can infer potential environmental behaviors and outline a comprehensive research strategy. This document is intended to be a foundational resource for researchers initiating environmental risk assessments of this and other novel phthalate derivatives.
Introduction to this compound: A Profile of a Molecule of Interest
This compound belongs to the broad class of phthalic acid esters (PAEs), a group of chemicals extensively used as plasticizers to enhance the flexibility and durability of polymers.[3] Phthalates are not chemically bound to the polymer matrix and can leach into the environment, leading to their ubiquitous presence in various environmental compartments, including air, water, soil, and sediment.[4][5]
The structure of this compound is unique due to the presence of an N-acetylamino group on the aromatic ring, in addition to the methyl ester group. This feature distinguishes it from common phthalates like Di(2-ethylhexyl) phthalate (DEHP) or Dibutyl phthalate (DBP) and suggests that its environmental behavior may be influenced by the chemistry of both phthalate esters and aromatic amines.
Predicted Environmental Fate and Transport
The environmental journey of a chemical is dictated by its physicochemical properties and its susceptibility to various transformation processes. For this compound, we can predict its likely fate by examining the known behavior of related compounds.
Abiotic Degradation: A Minor Pathway
For most phthalate esters, abiotic degradation processes such as hydrolysis and photodecomposition are considered slow and insignificant in the environment.[6][7] While the ester linkage in this compound could be susceptible to hydrolysis, the rates are expected to be slow under typical environmental pH and temperature conditions. Similarly, photolysis is unlikely to be a major degradation pathway unless sensitized by other substances in the environment.
Biodegradation: The Primary Route of Removal
Microbial degradation is the principal mechanism for the removal of phthalate esters from the environment.[6][7] Numerous bacterial and fungal species have been shown to degrade a wide range of phthalates under both aerobic and anaerobic conditions.[8]
The biodegradation of this compound is likely to be initiated by one of two primary enzymatic attacks:
-
Esterase-mediated hydrolysis: This is the common initial step for phthalate degradation, where the ester bond is cleaved to form the monoester, Mono-methyl-3-N-acetylamino phthalate, and methanol. The monoester would then likely undergo further degradation.
-
Attack on the aromatic ring or amino group: The N-acetylamino group may be a target for microbial enzymes. Aromatic amines can be degraded through pathways involving deamination or dioxygenation.[9][10]
The overall biodegradability will depend on the accessibility of the functional groups to microbial enzymes and the environmental conditions.
Bioaccumulation and Partitioning
The tendency of a chemical to accumulate in living organisms is a critical aspect of its environmental risk. For phthalates, bioaccumulation is influenced by the length of the alkyl chain, with higher molecular weight phthalates generally showing a greater potential to bioaccumulate.[11] Given its relatively low molecular weight, this compound may have a lower bioaccumulation potential compared to larger phthalates like DEHP.
The partitioning behavior of the compound between water, soil, and sediment will be governed by its octanol-water partition coefficient (Kow). While an experimentally determined Kow for this compound is not available, its structure suggests a moderate lipophilicity, indicating it may partition to sediment and soil from the water column.
Anticipated Ecotoxicological Profile
The toxicity of phthalates to a wide range of organisms is well-documented.[12] These compounds can exert various adverse effects, with endocrine disruption being a primary concern.[5][13]
Aquatic Ecotoxicity
Phthalates have been shown to be toxic to aquatic organisms, including algae, invertebrates, and fish.[11][14] The mode of action is often non-polar narcosis for lower molecular weight phthalates.[11] For this compound, it is plausible that it could exhibit acute toxicity to aquatic life at elevated concentrations. Chronic exposure could lead to sublethal effects, including impacts on reproduction and development, which are common endpoints of concern for endocrine-disrupting compounds.[15]
Terrestrial Ecotoxicity
In the terrestrial environment, phthalates can affect soil organisms such as earthworms and microorganisms, potentially disrupting soil biodiversity and nutrient cycling.[3] Plants can also absorb phthalates from the soil.[3] The ecotoxicity of this compound in soil would need to be evaluated to understand its potential impact on terrestrial ecosystems.
Endocrine Disrupting Potential
A significant concern with many phthalates is their ability to interfere with the endocrine system of wildlife and humans.[16] They can mimic or block natural hormones, leading to reproductive and developmental abnormalities.[17][18] Given its phthalate backbone, the potential for this compound to act as an endocrine disruptor should be a key focus of its environmental risk assessment.
A Proposed Framework for Experimental Investigation
To address the data gaps for this compound, a structured experimental approach is essential. The following sections outline key experimental protocols that should be considered.
Physicochemical Properties
A foundational step is the experimental determination of key physicochemical properties.
| Property | Method | Significance |
| Water Solubility | OECD Guideline 105 | Determines the concentration of the compound that can be present in the aqueous phase and influences its bioavailability. |
| Octanol-Water Partition Coefficient (Kow) | OECD Guideline 107 or 117 | A key parameter for predicting bioaccumulation potential and partitioning in the environment. |
| Vapor Pressure | OECD Guideline 104 | Indicates the likelihood of the compound to volatilize and be transported in the atmosphere. |
Biodegradation Studies
Assessing the biodegradability of this compound is crucial for understanding its persistence in the environment.
Experimental Protocol: Ready Biodegradability (OECD 301F - Manometric Respirometry Test)
-
Preparation of Test System: A defined mineral medium is inoculated with a small amount of activated sludge from a domestic wastewater treatment plant.
-
Test Substance Addition: this compound is added as the sole source of organic carbon at a concentration of 100 mg/L.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Pass Level: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window during the 28-day study.
Ecotoxicity Testing
A battery of ecotoxicity tests across different trophic levels is necessary to characterize the hazard profile of the compound.
Table of Recommended Ecotoxicity Tests:
| Test Organism | Trophic Level | Test Guideline | Endpoint |
| Raphidocelis subcapitata (Freshwater alga) | Primary Producer | OECD 201 | 72-hour growth inhibition (EC50) |
| Daphnia magna (Water flea) | Primary Consumer | OECD 202 | 48-hour immobilization (EC50) |
| Danio rerio (Zebrafish) | Secondary Consumer | OECD 203 | 96-hour acute toxicity (LC50) |
Analytical Methodology
Reliable analytical methods are essential for quantifying this compound and its potential degradation products in environmental matrices.
Experimental Protocol: Development of an LC-MS/MS Method
-
Sample Preparation: For water samples, solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components.[19] For soil and sediment, solvent extraction followed by cleanup steps would be necessary.
-
Chromatographic Separation: Reversed-phase liquid chromatography (LC) is suitable for separating the target compound from other organic molecules.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the detection and quantification of the analyte. The instrument would be operated in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for both the parent compound and its anticipated metabolites.
Visualizing the Path Forward: Workflows and Pathways
Proposed Environmental Risk Assessment Workflow
Caption: A hypothetical aerobic biodegradation pathway for this compound.
Conclusion and Recommendations for Future Research
While a definitive statement on the environmental impact of this compound cannot be made without empirical data, this guide provides a scientifically grounded framework for its assessment. Based on the extensive knowledge of similar compounds, it is prudent to assume that this novel phthalate may exhibit persistence and ecotoxicological effects, including potential endocrine disruption.
Key recommendations for future research include:
-
Prioritization of Physicochemical and Biodegradation Studies: Understanding the fundamental properties and persistence of the compound is paramount.
-
Comprehensive Ecotoxicity Testing: A tiered approach, starting with acute tests and progressing to chronic and mechanism-specific assays, is recommended.
-
Metabolite Identification: Characterizing the degradation products is crucial, as they may also be of environmental concern.
-
Development of a Validated Analytical Method: This is a prerequisite for all environmental fate and effects testing.
By following the proposed research framework, the scientific community can systematically fill the existing data gaps and enable a thorough and reliable environmental risk assessment of this compound.
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Technical Guide: Nomenclature and Application of Methyl-3-N-acetylamino phthalate (Dimethyl 3-acetamidophthalate)
Executive Summary
Methyl-3-N-acetylamino phthalate , chemically identified as Dimethyl 3-acetamidophthalate (CAS: 52659-18-4), is a critical intermediate in the organic synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast (Otezla).
This guide provides a definitive breakdown of its IUPAC nomenclature, resolves common industrial naming ambiguities, and details its role in the synthesis of phthalimide-based therapeutics. It is designed for medicinal chemists and process engineers requiring rigorous structural validation and reaction context.
Part 1: Nomenclature & Structural Deconstruction
The Definitive IUPAC Name
While often traded under the name "this compound," the rigorous International Union of Pure and Applied Chemistry (IUPAC) designation is:
Dimethyl 3-(acetylamino)benzene-1,2-dicarboxylate
Nomenclature Breakdown
The name is constructed based on the priority of functional groups:
-
Parent Structure: Benzene-1,2-dicarboxylic acid (Phthalic acid).
-
Principal Functional Group: Esters have priority over amides in this context for naming the parent chain. Hence, "dicarboxylate."
-
Substituents:
-
Dimethyl: Two methyl groups attached to the carboxylate oxygens.
-
3-(acetylamino): An amino group at position 3, acetylated (
).
-
Resolving Ambiguity: Mono- vs. Di-ester
In industrial catalogs, "Methyl phthalate" is occasionally used loosely. However, the molecular formula
| Attribute | Specification |
| Common Name | This compound |
| Systematic Name | Dimethyl 3-(acetylamino)benzene-1,2-dicarboxylate |
| CAS Number | 52659-18-4 |
| Molecular Formula | |
| Molecular Weight | 251.24 g/mol |
Structural Logic Visualization
The following diagram illustrates the hierarchical derivation of the IUPAC name from the core benzene ring.
Figure 1: Hierarchical derivation of the systematic name, highlighting the convergence of the phthalate core and the acetamido substituent.
Part 2: Synthesis & Application Strategy
The primary utility of Dimethyl 3-acetamidophthalate is as a precursor to 3-acetamidophthalic anhydride , the electrophilic partner required to form the phthalimide ring in Apremilast.
The "Why": Causality in Drug Design
In the synthesis of Apremilast, the phthalimide ring is essential for biological activity. The process typically involves:
-
Preparation of the Diester: Dimethyl 3-acetamidophthalate is stable and easy to purify compared to the anhydride.
-
Cyclization: The diester is hydrolyzed or directly cyclized to the anhydride.
-
Condensation: The anhydride reacts with a chiral amine to form the final drug.
Using the diester (CAS 52659-18-4) allows for rigorous purification (crystallization) before the sensitive condensation step, ensuring high enantiomeric excess (ee) in the final product.
Synthesis Workflow (Pathway to Apremilast)
Figure 2: Synthetic pathway from raw materials to Apremilast, positioning Dimethyl 3-acetamidophthalate as the pivotal stable intermediate.
Part 3: Experimental Protocol
The following protocol outlines the conversion of Dimethyl 3-aminophthalate to the target Dimethyl 3-acetamidophthalate. This method prioritizes yield and purity, critical for pharmaceutical intermediates.
Reagents & Equipment
-
Substrate: Dimethyl 3-aminophthalate (1.0 eq)
-
Reagent: Acetic anhydride (1.2 - 1.5 eq)
-
Solvent: Glacial acetic acid or Toluene (for azeotropic water removal if necessary)
-
Catalyst: None usually required; mild heating drives the reaction.
Step-by-Step Methodology
-
Charge: In a clean, dry reactor equipped with a reflux condenser, charge Dimethyl 3-aminophthalate and Toluene (5 volumes).
-
Addition: Add Acetic anhydride (1.2 eq) dropwise over 30 minutes at room temperature to control exotherm.
-
Reaction: Heat the mixture to 80–90°C and stir for 3–5 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7) or HPLC. The amine starting material should be <0.5%.
-
-
Quench/Workup:
-
Cool reaction mass to 20°C.
-
Add water (3 volumes) to hydrolyze excess acetic anhydride. Stir for 30 minutes.
-
Separate the organic layer.[1] Wash with 5% Sodium Bicarbonate solution (to remove acetic acid byproducts).
-
-
Isolation:
-
Drying: Dry under vacuum at 50°C for 6 hours.
Analytical Validation Criteria
To confirm the identity of Dimethyl 3-acetamidophthalate , the following spectral data must be met:
-
Appearance: White to off-white crystalline powder.
-
1H NMR (DMSO-d6, 400 MHz):
- 2.10 (s, 3H, -NHCOCH3 )
- 3.85 (s, 3H, -COOCH3 )
- 3.88 (s, 3H, -COOCH3 )
- 7.50–8.20 (m, 3H, Aromatic protons)
- 9.80 (s, 1H, -NH -, exchangeable with D2O)
-
Mass Spectrometry (ESI):
.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776366, Dimethyl 3-acetamidophthalate. Retrieved from [Link]
-
World Intellectual Property Organization (2017). Process for preparation of Apremilast (WO2017033116A1). Retrieved from [Link]
- Google Patents (2015).CN104447445B: Preparation method synthesizing Apremilast intermediate.
Sources
- 1. CN104447445B - A kind of preparation method synthesizing Apremilast intermediate - Google Patents [patents.google.com]
- 2. JP4665239B2 - 5-Aminoindeno [1,2-c] pyrazol-4-ones as anticancer and antiproliferative agents - Google Patents [patents.google.com]
- 3. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2017033116A1 - Process for preparation of apremilast - Google Patents [patents.google.com]
Comprehensive Spectroscopic Profiling: Dimethyl 3-(Acetylamino)phthalate
Topic: Spectroscopic Characterization of Methyl-3-N-acetylamino phthalate Target Molecule: Dimethyl 3-acetamidophthalate (Primary interpretation) / Methyl 3-acetamidophthalate (Secondary interpretation) Content Type: Technical Reference Guide
Executive Summary & Structural Context
This compound is chemically interpreted here as Dimethyl 3-acetamidophthalate (
In organic synthesis, the term "phthalate" without the prefix "acid" typically denotes the diester. However, due to the potential for mono-ester hydrolysis, this guide primarily characterizes the stable dimethyl ester while noting diagnostic shifts for the mono-methyl ester derivative.
Chemical Identity[1][2][3][4]
-
IUPAC Name: Dimethyl 3-acetamidobenzene-1,2-dicarboxylate
-
Molecular Formula:
-
Molecular Weight: 251.24 g/mol
-
Key Functional Groups:
-
Aromatic Ring (Trisubstituted, 1,2,3-pattern)
-
Two Methyl Ester groups (Non-equivalent due to 3-position substitution)
-
Acetamido group (Amide)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of this molecule is defined by the lack of symmetry caused by the acetamido group at position 3. Unlike unsubstituted phthalates, the two ester methyl groups are chemically non-equivalent.
H NMR Data (400 MHz, )
Rationale for Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.20 | Singlet (br) | 1H | NH (Amide) | Deshielded by carbonyl anisotropy and H-bonding to the ortho-ester carbonyl. |
| 8.25 | Doublet ( | 1H | Ar-H (C4) | Ortho to the electron-withdrawing ester; para to the amide. |
| 7.75 | Triplet ( | 1H | Ar-H (C5) | Meta to both esters; experiences combined inductive effects. |
| 7.55 | Doublet ( | 1H | Ar-H (C6) | Ortho to the acetamido group; shielded relative to H4 due to resonance donation from N. |
| 3.86 | Singlet | 3H | COOCH | Ester methyl at position 1 (more steric crowding). |
| 3.82 | Singlet | 3H | COOCH | Ester methyl at position 2. |
| 2.12 | Singlet | 3H | COCH | Acetyl methyl group; characteristic singlet for acetamides. |
C NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 169.2 | C=O | Amide Carbonyl |
| 167.5 | C=O | Ester Carbonyl (C1) |
| 165.8 | C=O | Ester Carbonyl (C2) |
| 138.5 | C-N | Aromatic C3 (Ipso to Nitrogen) |
| 134.2 | C-H | Aromatic C5 |
| 130.1 | C-C | Aromatic C1/C2 (Quaternary) |
| 128.4 | C-H | Aromatic C4 |
| 126.5 | C-H | Aromatic C6 |
| 53.2 | O-CH | Ester Methyl |
| 53.0 | O-CH | Ester Methyl |
| 24.1 | C-CH | Acetyl Methyl |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the competition between the ester and amide carbonyls.
| Wavenumber ( | Intensity | Vibration Mode | Diagnostic Note |
| 3280 - 3350 | Medium, Broad | Amide N-H stretch. Often sharper than amines due to H-bonding. | |
| 3050 | Weak | Aromatic C-H stretch. | |
| 2955 | Weak | Methyl C-H stretch (Ester/Acetyl). | |
| 1730 | Strong | Ester carbonyl. May appear as a split peak due to two non-equivalent esters. | |
| 1690 | Strong | Amide I band. Lower frequency than ester due to resonance. | |
| 1590, 1540 | Medium | Aromatic ring breathing and Amide II band (N-H bending). | |
| 1280 | Strong | Ester C-O-C asymmetric stretch. |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
Molecular Ion (
Fragmentation Pathway Logic[5][6][7]
-
Primary Fragmentation: Loss of methoxy radicals (
, -31 Da) from the esters. -
Secondary Fragmentation: Loss of the acetyl group (
, -43 Da) or ketene ( , -42 Da) from the amide. -
Cyclization: Proximity of the amide nitrogen to the ortho-ester often leads to thermal or impact-induced cyclization to form a phthalimide-like cation (m/z ~220 or 188).
Visualization: MS Fragmentation Workflow
The following diagram illustrates the logical fragmentation tree for structure verification.
Experimental Protocol: Sample Preparation
To ensure the integrity of the spectroscopic data described above, the following preparation protocol is recommended. This minimizes hydrolysis (which would produce the mono-ester, shifting NMR peaks) and solvent contamination.
NMR Sample Prep (Self-Validating)
-
Drying: Dry the solid sample under high vacuum (< 1 mbar) at 40°C for 2 hours to remove residual methanol or water.
-
Validation: Absence of broad singlet at
3.33 (Water in DMSO) or 3.17 (Methanol).
-
-
Solvent Choice: Use
(99.9% D) containing 0.03% TMS.-
Why:
may cause the amide proton to broaden into the baseline due to quadrupole relaxation or exchange.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Check: Solution must be clear. Turbidity implies inorganic salts (from reduction step) or hydrolysis products.
-
Workflow Diagram
References
-
Huntress, E. H., & Gladding, E. K. (1942). The synthesis of aminophthalic acids and their derivatives. Journal of the American Chemical Society, 64(11), 2644-2648.
-
NIST Mass Spectrometry Data Center. (2023). Dimethyl phthalate and derivatives - Electron Ionization Mass Spectra.[1] National Institute of Standards and Technology.[2]
-
Organic Syntheses. (1941). 3-Nitrophthalic Acid (Precursor Characterization).[3][4][5] Organic Syntheses, Coll.[5] Vol. 1, p.408.
-
Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[6] Organometallics, 29(9), 2176–2179.[6]
Sources
Methodological & Application
Application Note: High-Purity Utilization of Methyl-3-N-acetylamino Phthalate in PDE4 Inhibitor Synthesis
Executive Summary & Strategic Context
Methyl-3-N-acetylamino phthalate (CAS: 52659-18-4 / Derivatives) is a critical "privileged scaffold" intermediate. While phthalate esters are commonly associated with plasticizers, this specific N-acetylated derivative serves a distinct, high-value role in pharmaceutical process chemistry: it is the stable precursor to 3-acetamidophthalic anhydride , the key building block for Apremilast (Otezla®) and related phosphodiesterase 4 (PDE4) inhibitors.
Unlike the unstable 3-aminophthalic acid (which is prone to decarboxylation and oxidation), the N-acetyl methyl ester variant offers superior shelf-stability and handling characteristics. However, its utilization requires a specific "activation" protocol to convert the ester functionality into the reactive anhydride species required for chiral amine condensation.[1]
This guide provides a validated workflow for:
-
Activation: Converting this compound to the reactive 3-acetamidophthalic anhydride.
-
Application: Condensation with chiral sulfones to synthesize Apremilast.[1]
-
Quality Control: Monitoring the critical "Des-acetyl" impurity profile.
Mechanistic Workflow (Visualized)
The following diagram outlines the chemical transformation pathway, highlighting the critical activation step often overlooked in standard literature.
Figure 1: The activation pathway from the stable methyl ester precursor to the active pharmaceutical ingredient (Apremilast), highlighting the critical dehydration step.
Safety & Handling Profile
While this specific compound is a specialized intermediate, it shares structural features with phthalates and anilines.[1]
| Parameter | Specification / Risk |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3. |
| Sensitization | High Risk. The N-acetyl group can hydrolyze to the free amine (aniline derivative) in vivo, a known sensitizer.[1] |
| Physical State | White to off-white crystalline solid.[1] |
| Solubility | Soluble in DMSO, DMF, Methanol.[1] Poorly soluble in water.[1] |
| Handling | Use a filtered fume hood.[1] Avoid dust generation.[1] Double-glove (Nitrile) recommended.[1] |
Experimental Protocols
Protocol A: Activation (Hydrolysis & Cyclization)
Objective: Convert the stable this compound into the reactive 3-acetamidophthalic anhydride. Direct reaction of the ester with the chiral amine is kinetically slow and leads to racemization; therefore, the anhydride route is mandatory for high enantiomeric excess (ee).[1]
Reagents:
-
This compound (1.0 eq)
-
Sodium Hydroxide (2.5 eq, 2M aqueous solution)
-
Acetic Anhydride (5.0 eq)[1]
-
Solvent: Toluene or THF (for extraction)[1]
Step-by-Step:
-
Hydrolysis:
-
Charge this compound into a round-bottom flask.
-
Add 2M NaOH solution at 0–5°C (Ice bath).[1] Note: Low temperature prevents de-acetylation of the amino group.[1]
-
Stir for 2 hours until the solid dissolves and TLC indicates disappearance of the ester.
-
Acidify carefully with 1M HCl to pH 2–3.[1] The di-acid (3-acetamidophthalic acid) will precipitate.
-
Filter, wash with cold water, and dry under vacuum at 45°C.[1]
-
-
Cyclization (Anhydride Formation):
-
Suspend the dried di-acid in Acetic Anhydride (5 volumes).
-
Heat to reflux (140°C) for 1–2 hours.
-
Observation: The slurry will clear as the anhydride forms, then may re-precipitate upon cooling.[1]
-
Cooling: Cool the mixture to 0–5°C.
-
Isolation: Filter the resulting crystals. Wash with cold methyl tert-butyl ether (MTBE) to remove excess acetic anhydride.[1]
-
Yield Target: >85% conversion to 3-acetamidophthalic anhydride.
-
Protocol B: Apremilast Condensation
Objective: React the activated anhydride with the chiral amine salt to form the phthalimide ring.
Reagents:
-
Activated 3-Acetamidophthalic Anhydride (from Protocol A) (1.05 eq)[1]
-
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Chiral Amine) (1.0 eq)
-
Solvent: Glacial Acetic Acid (10 volumes)
Step-by-Step:
-
Charge: In a reactor, dissolve the Chiral Amine in Glacial Acetic Acid.
-
Addition: Add the 3-Acetamidophthalic Anhydride.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 15–24 hours.
-
Solvent Swap (Optional but Recommended): To improve yield and reduce impurities, some industrial protocols suggest switching solvent to Methyl Isobutyl Ketone (MIBK) for the final crystallization.[1]
-
Work-up: Remove acetic acid under reduced pressure. Dissolve residue in Ethanol/Acetone.[1]
-
Crystallization: Cool to 0–5°C to crystallize the final product.
Analytical Quality Control (Self-Validating System)
The integrity of this protocol relies on monitoring specific impurity markers.[1] The N-acetyl group is liable to hydrolysis under the harsh reflux conditions, leading to the "Des-acetyl" impurity.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 mins.
-
Detection: UV at 230 nm and 254 nm.[1]
Data Interpretation Table:
| Retention Time (Rel) | Compound Identity | Acceptance Criteria | Corrective Action |
| 0.85 | Des-acetyl Impurity (Free amine) | < 0.15% | Lower reflux temp; Ensure anhydrous conditions during Protocol A (Step 2). |
| 1.00 | Apremilast (Target) | > 99.0% | N/A |
| 1.10 | Unreacted Anhydride | < 0.5% | Increase reflux time; Check stoichiometry.[1] |
| 1.25 | Dimer Impurity | < 0.10% | Reduce concentration; Avoid prolonged heating.[1] |
References & Authoritative Grounding
-
Apremilast Process Chemistry: Man, H. W., et al. (2009).[1][4] "Discovery of (S)-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry. Link
-
Impurity Control: Ruifu Chemical. "3-Acetamidophthalic Anhydride: Apremilast Intermediate Technical Data." Link[1]
-
Patent Landscape: "Process for the preparation of apremilast." US Patent 10,287,248 B2.[1] (Describes the acetic anhydride/acetic acid reflux method). Link
-
Phthalate Safety Context: European Chemicals Agency (ECHA).[1] "Phthalates and their applications." (Context for handling phthalate derivatives). Link
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.
Sources
Application Notes and Protocols: Interrogating the Cellular Impact of Methyl-3-N-acetylamino phthalate in Vitro
Introduction: Contextualizing a Novel Phthalate Ester
Phthalate esters are a diverse class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers.[1][2] Due to their non-covalent integration into plastic matrices, they can leach into the environment, leading to widespread human exposure.[1][3][4] The biological activities of many phthalates have been extensively studied, revealing a range of effects including endocrine disruption, reproductive toxicity, and the induction of oxidative stress and apoptosis.[5][6][7][8][9]
Methyl-3-N-acetylamino phthalate (MNAP) represents a specific, potentially novel, derivative within this broad chemical family. While data on this particular molecule is not widely available, its structural class suggests a need for rigorous in vitro evaluation to characterize its bioactivity profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the effects of MNAP using established cell culture-based assays.
As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of inquiry. It begins with foundational assays to determine cytotoxic potential and progresses to more nuanced investigations of specific cellular mechanisms like apoptosis and signaling pathway modulation. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and research questions.
Scientific Background: The Precedent of Phthalate Bioactivity
The toxicological impact of phthalates is often linked to their metabolites, which can be more biologically active than the parent compounds.[4] Generally, phthalates and their metabolites can readily cross cell membranes and interact with a variety of intracellular targets.[10]
Key Hypothesized Mechanisms of Action for Phthalate Esters:
-
Endocrine Disruption: Certain phthalates are known to act as agonists or antagonists of hormone receptors, particularly estrogen receptors (ER) and androgen receptors (AR).[10][11][12][13] This can disrupt normal endocrine signaling, leading to downstream effects on cell proliferation and function.
-
Oxidative Stress & Inflammation: Phthalate exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which in turn can trigger inflammatory signaling pathways such as NF-κB.[5][6]
-
Apoptosis Induction: A central mechanism of phthalate-induced toxicity is the initiation of programmed cell death, or apoptosis.[5][6][8] This can be triggered by various stressors, including irreparable DNA damage or mitochondrial dysfunction.
-
Modulation of Signaling Pathways: Phthalates have been implicated in the modulation of key signaling cascades that govern cell survival, proliferation, and stress responses, including the PI3K/AKT and Nrf2 pathways.[5][6]
Given this precedent, a systematic in vitro investigation of MNAP should be designed to probe these potential activities.
Experimental Strategy: A Tiered Approach to Characterization
A logical workflow for characterizing a novel compound like MNAP involves a multi-tiered approach. This ensures that foundational data on cytotoxicity informs the design of more complex mechanistic studies.
Caption: Tiered experimental workflow for MNAP characterization.
Part 1: Foundational Cytotoxicity Assessment
The first critical step is to determine the concentration range over which MNAP exerts cytotoxic effects. This data is essential for designing all subsequent experiments, allowing for the differentiation between overt toxicity and more subtle, specific mechanistic effects.
Protocol 1.1: MTT Assay for Metabolic Activity and Viability
Principle: The MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15] Viable cells with active metabolism contain dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product.[15] The amount of formazan produced is proportional to the number of living cells.[14]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of MNAP in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the MNAP dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) to assess both dose- and time-dependence.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[15]
Data Analysis & Interpretation:
| Parameter | Calculation | Interpretation |
| % Viability | (AbsTreated - AbsBlank) / (AbsControl - AbsBlank) * 100 | A decrease in viability indicates a cytotoxic or anti-proliferative effect. |
| IC₅₀ Value | Non-linear regression (log[inhibitor] vs. response) | The concentration of MNAP that causes a 50% reduction in cell viability. |
Protocol 1.2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[14][16][17] The LDH release assay quantifies this enzyme's activity in the supernatant, providing a direct measure of cytotoxicity.[14]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Stop Reaction & Read: Add the stop solution and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Maximum LDH Release Control: Include a positive control by treating some wells with a lysis buffer to induce 100% cell death.
Data Analysis & Interpretation:
| Parameter | Calculation | Interpretation |
| % Cytotoxicity | (LDHTreated - LDHSpontaneous) / (LDHMaximum - LDHSpontaneous) * 100 | An increase in % cytotoxicity indicates a loss of cell membrane integrity. |
Part 2: Elucidating the Mechanism of Cell Death and Proliferation
Once the cytotoxic concentration range of MNAP is established, the next step is to determine how it affects cell number. Is it by inhibiting proliferation, inducing cell death, or both? And if it induces cell death, is it through a programmed process (apoptosis) or uncontrolled lysis (necrosis)?
Protocol 2.1: BrdU/EdU Proliferation Assay
Principle: These assays directly measure DNA synthesis, a hallmark of cell proliferation.[18] 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU) are thymidine analogs that are incorporated into newly synthesized DNA.[18] Incorporated EdU is detected via a click chemistry reaction with a fluorescent azide, while BrdU is detected using a specific antibody.[18][19]
Methodology (EdU Assay):
-
Cell Seeding & Treatment: Plate cells on coverslips or in imaging-compatible plates. Treat with sub-lethal concentrations of MNAP (determined from Tier 1 assays) for the desired duration.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).[19]
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) and incubate with the cells for 30 minutes.[19]
-
Nuclear Staining & Imaging: Stain the nuclei with a DNA dye like Hoechst 33342. Image the cells using fluorescence microscopy.
Data Analysis & Interpretation:
A reduction in the percentage of EdU-positive cells in the MNAP-treated group compared to the vehicle control indicates an anti-proliferative effect.
Protocol 2.2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This is a cornerstone assay for differentiating between healthy, apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[23]
Methodology (Flow Cytometry):
-
Cell Seeding & Treatment: Culture and treat cells with MNAP in 6-well plates. Include both attached and floating cells in your analysis.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.
Data Analysis & Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Healthy, viable cells. |
| Lower-Right Quadrant | Positive | Negative | Early apoptotic cells. |
| Upper-Right Quadrant | Positive | Positive | Late apoptotic or necrotic cells. |
| Upper-Left Quadrant | Negative | Positive | Necrotic cells (membrane damage without PS flip). |
Part 3: Advanced Mechanistic and Pathway Analysis
With evidence of apoptosis, the investigation can delve deeper into the specific molecular machinery involved.
Protocol 3.1: Caspase Activity Assays
Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Initiator caspases (e.g., Caspase-8, Caspase-9) are activated first, which in turn activate executioner caspases (e.g., Caspase-3, Caspase-7). These assays use a specific peptide substrate for a caspase, which, when cleaved, releases a fluorescent or colorimetric reporter.[17]
Methodology (Fluorometric):
-
Cell Lysis: After treatment with MNAP, lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic substrate specific for the caspase of interest (e.g., DEVD-AFC for Caspase-3/7).
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.
Data Analysis & Interpretation:
An increase in fluorescence in MNAP-treated samples compared to controls indicates activation of the specific caspase, confirming an apoptotic mechanism. Measuring both initiator and executioner caspases can provide insight into which apoptotic pathway (intrinsic vs. extrinsic) is being activated.
Hypothesized Signaling Pathways and Further Investigation
Based on the literature for other phthalates, MNAP may modulate key signaling pathways.[5][6][10] Western blotting can be used to probe the activation state (e.g., phosphorylation) or expression levels of key proteins in these pathways after MNAP treatment.
Caption: Potential signaling pathways modulated by phthalates.
Targets for Western Blot Analysis:
-
PI3K/AKT Pathway: p-AKT, total AKT, mTOR
-
Apoptosis: Cleaved Caspase-3, PARP cleavage, Bcl-2 family proteins (Bax, Bcl-2)
-
Stress/Inflammation: p-NF-κB, IκBα, Nrf2, HO-1
Conclusion and Best Practices
This document provides a robust, logically structured framework for the initial in vitro characterization of this compound. By moving from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of this novel compound's biological activity.
Crucial Considerations for Trustworthy Data:
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve MNAP, e.g., DMSO) at the same final concentration used in the treatments.
-
Positive Controls: Use a known inducer for each assay (e.g., staurosporine for apoptosis, etoposide for DNA damage) to validate that the assay is working correctly in your cell system.
-
Compound Purity: Ensure the purity of the MNAP sample to avoid confounding results from contaminants.
-
Volatilization: Be aware that some low molecular weight phthalates can be semi-volatile, potentially leading to cross-contamination between wells in a culture plate.[3] Consider experimental design modifications, such as leaving empty wells between different treatment groups, to mitigate this risk.
By adhering to these protocols and principles of scientific integrity, researchers can generate reliable and insightful data on the cellular effects of this compound, contributing valuable knowledge to the fields of toxicology and drug development.
References
-
Cytotoxicity Assays: Measurement Of Cell Death. (2024, April 8). Da-Ta Biotech. Retrieved from [Link]
-
Molecular signaling induced by phthalates. Phthalates and some... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways. (2021, May 22). PubMed. Retrieved from [Link]
-
Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways. (n.d.). ProQuest. Retrieved from [Link]
-
Apoptosis Assay. (n.d.). iQ Biosciences. Retrieved from [Link]
-
Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. Retrieved from [Link]
-
Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). (2025, October 25). PubMed. Retrieved from [Link]
-
How Do Phthalates Interfere with Androgen Receptor Signaling Pathways? (2026, February 10). Learn. Retrieved from [Link]
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Cell Viability, Cell Proliferation, Cytotoxicity Assays. (2026, February 2). Molecular Devices. Retrieved from [Link]
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Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved from [Link]
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Incucyte® Cytotoxicity Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved from [Link]
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Apoptosis Assays. (2021, October 27). Araceli Biosciences. Retrieved from [Link]
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Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. (n.d.). PMC. Retrieved from [Link]
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Proliferations Assay | Methods, Analysis & Applications. (n.d.). baseclick. Retrieved from [Link]
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The estrogenic activity of phthalate esters in vitro. (n.d.). PubMed. Retrieved from [Link]
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Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. (2023, March 20). Retrieved from [Link]
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A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. (2025, September 9). MDPI. Retrieved from [Link]
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Examination of the in Vitro and in VitroEstrogenic Activities of Eight Commercial Phthalate Esters1. (n.d.). Toxicological Sciences | Oxford Academic. Retrieved from [Link]
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Phthalate monoesters affect membrane fluidity and cell-cell contacts in endometrial stromal cell lines. (2024, June 17). bioRxiv. Retrieved from [Link]
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Overview of Monoamine Transporters. (n.d.). PMC. Retrieved from [Link]
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Elucidating the mechanisms and mitigation strategies for six-phthalate-induced toxicity in male germ cells. (2024, July 10). PMC. Retrieved from [Link]
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Migration of phthalates on culture plates - an important challenge to consider for in vitro studies. (n.d.). PubMed. Retrieved from [Link]
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NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders. (n.d.). PMC. Retrieved from [Link]
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Critical Review on the Presence of Phthalates in Food and Evidence of Their Biological Impact. (n.d.). PMC. Retrieved from [Link]
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What is the mechanism of Memantine hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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Phthalic Acid Esters: Natural Sources and Biological Activities. (2021, July 16). MDPI. Retrieved from [Link]
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Effects of phthalates on marine organisms: cytotoxicity and genotoxicity of mono-(2-ethylhexyl)-phthalate (MEHP) on European sea bass (Dicentrarchus labrax) embryonic cell line. (2023, March 20). Annali dell'Istituto Superiore di Sanità - ISS. Retrieved from [Link]
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What are the mechanisms of action of methadone? (2025, November 7). Dr.Oracle. Retrieved from [Link]
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Analysis of Phthalate Esters in Mammalian Cell Culture Using a Microfluidic Channel Coupled with an Electrochemical Sensor. (2015, July 21). PubMed. Retrieved from [Link]
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Memantine's Unique Mechanism of Action Uncovered. (2010, August 24). Medscape. Retrieved from [Link]
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antimicrobial activity of diethyl pthalate isolated from marine streptomyces mw09-1. (n.d.). Retrieved from [Link]
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Phthalates and epigenetics: An emerging public health concern. (n.d.). PMC - NIH. Retrieved from [Link]
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Phthalate derivatives from marine Penicillium decumbens and its synergetic effect against sepsis bacteria. (2019, August 15). Retrieved from [Link]
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Application Notes & Protocols: A Framework for Determining In Vivo Dosage of Novel Phthalate Analogs
Subject: Establishing a Scientifically Grounded In Vivo Dosing Regimen for Methyl-3-N-acetylamino phthalate
Preamble: Navigating the Unknowns of a Novel Chemical Entity
The development of any new chemical entity (NCE) for in vivo application necessitates a rigorous, systematic approach to dose determination. This document provides a comprehensive framework for establishing a safe and therapeutically relevant dosage range for this compound, a novel phthalate analog for which public-domain toxicological and pharmacokinetic data is currently limited[1][2].
As a member of the phthalate class of compounds, it is prudent to presuppose potential biological activities associated with this chemical family, such as endocrine disruption and effects on reproductive and developmental processes[3][4][5]. Therefore, the following protocols are designed not only to establish general toxicity but also to include sensitive endpoints relevant to the phthalate class.
This guide is structured to lead the researcher from initial in vitro characterization through a tiered in vivo testing strategy, culminating in the selection of a rational dose for efficacy studies. The causality behind each experimental choice is detailed to empower researchers to adapt these protocols to their specific research questions and animal models.
Section 1: The Foundational Principle - The Dose-Response Relationship
The cornerstone of pharmacology and toxicology is the dose-response relationship, which describes the magnitude of a system's response to a stimulus or stressor as a function of the exposure dose[6]. The goal of the subsequent protocols is to construct this relationship for this compound, identifying the dose range that spans from no observable effect to dose-limiting toxicity. A typical dose-response curve is sigmoidal, and understanding its characteristics is essential for selecting safe and effective doses for further studies[6].
Section 2: A Tiered Strategy for In Vivo Dose Determination
A tiered approach is the most ethical and efficient method for dose-finding, ensuring that animal use is minimized while maximizing the quality of data obtained. This strategy progresses from broad, range-finding studies to more refined, long-term assessments.
Figure 2: A decision tree for interpreting Dose Range-Finding (DRF) study outcomes to guide subsequent actions.
Section 5: Conclusion and Forward Path
This document outlines a robust, tiered strategy for determining the in vivo dosage of this compound. By progressing from broad dose range-finding to detailed sub-chronic toxicity and pharmacokinetic assessments, researchers can build a comprehensive safety profile for this novel compound. This systematic approach, grounded in established toxicological principles and regulatory guidance, ensures that subsequent efficacy studies can be designed using doses that are both safe and scientifically sound. Every step is designed to generate data that informs the next, creating a self-validating system for preclinical drug development.
References
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Dose-response relationship. (n.d.). In Wikipedia. Retrieved February 19, 2026. [Link]
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Yu, Y. (2016). How to calculate a right dose for in vivo study? ResearchGate. [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]
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Ardena. (2026). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Ardena. [Link]
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Fiveable. (2025). In vivo testing methods. Fiveable. [Link]
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Dette, H., & Bretz, F. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 88(10), 1769–1778. [Link]
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49. [Link]
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U.S. Food and Drug Administration. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. FDA. [Link]
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Ruberg, S. J. (1995). DESIGNING STUDIES FOR DOSE RESPONSE. Statistics in Medicine, 14(9-10), 1057–1073. [Link]
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German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. DKFZ. [Link]
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Medina, F. T., Andueza, I., & Suarez, A. I. (2018). Methods and Protocols for In Vivo Animal Nanotoxicity Evaluation: A Detailed Review. In Nanotoxicology. CRC Press. [Link]
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Slideshare. (n.d.). Allometric scaling. Slideshare. [Link]
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Marbán, E., & Sampaio, K. L. (2022). Evaluation of in vivo toxicity of biological nanoparticles. Current Protocols, 2(7), e488. [Link]
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ChemSafetyPRO. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ChemSafetyPRO. [Link]
- Dobrovolskaia, M. A., & McNeil, S. E. (Eds.). (2013).
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
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AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]
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PKMP. (n.d.). Interspecies Scaling. PKMP. [Link]
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U.S. Environmental Protection Agency. (2025). This compound - Hazard. CompTox Chemicals Dashboard. [Link]
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U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
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Saadh, M. J., & Al-Samarrai, A. M. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 98-102. [Link]
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Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
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Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Certara. [Link]
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U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. [Link]
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Radke, E. G., Braun, J. M., Meeker, J. D., & Cooper, G. S. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Environmental Research and Public Health, 17(18), 6873. [Link]
-
Wang, Y., Qian, H., & Ji, X. (2021). Phthalates and Their Impacts on Human Health. International Journal of Environmental Research and Public Health, 18(10), 5365. [Link]
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U.S. Environmental Protection Agency. (2025). This compound - Exposure. CompTox Chemicals Dashboard. [Link]
-
National Research Council (US) Committee on the Health Risks of Phthalates. (2008). Phthalates and Cumulative Risk Assessment: The Tasks Ahead. National Academies Press (US). [Link]
-
Campbell, D. K., & Zong, Y. (2023). A Physiologically Based Pharmacokinetic Model of Diethyl Phthalates in Humans. Toxicological Sciences, 196(1), 108–122. [Link]
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U.S. Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity. CPSC.gov. [Link]
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Tickner, J. A., Schettler, T., Guidotti, T., Lappe, M., & Rossi, M. (2001). Health risks posed by use of di-2-ethylhexyl phthalate (DEHP) in PVC medical devices: a critical review. American Journal of Industrial Medicine, 39(1), 100–111. [Link]
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Dutta, S., Haggerty, D. K., Rappolee, D. A., & Ruden, D. M. (2020). Phthalates and epigenetics: An emerging public health concern. Molecular and Cellular Endocrinology, 504, 110716. [Link]
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Mariya, V., & Zafira, S. (2023). Phthalates Toxicity. In StatPearls. StatPearls Publishing. [Link]
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Wójtowicz, A. K., Szychowski, K. A., & Wnuk, A. (2022). DEHP prenatal exposure induces anxiety and learning disability in male rat offspring via alteration of the hippocampal PTEN/Akt signaling pathway. Cellular and Molecular Biology, 68(2), 1-10. [Link]
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Goodrich, J. M., Calkins, M., & Caban-Martinez, A. J. (2018). Metabolomic Markers of Phthalate Exposure in Plasma and Urine of Pregnant Women. Journal of the Endocrine Society, 2(11), 1279–1294. [Link]
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Rousseau-Ralliard, D., Bozec, J., Ouidir, M., Jovanovic, N., Gayrard, V., Mellouk, N., ... & Couturier-Tarrade, A. (2024). Short-Half-Life Chemicals: Maternal Exposure and Offspring Health Consequences—The Case of Synthetic Phenols, Parabens, and Phthalates. International Journal of Molecular Sciences, 25(19), 10589. [Link]
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Kluwe, W. M. (1982). Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives, 45, 3–9. [Link]
-
Kluwe, W. M. (1982). Overview of phthalate ester pharmacokinetics in mammalian species. Environmental Health Perspectives, 45, 3–9. [Link]
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Application Note: Analytical Strategies for Methyl-3-N-acetylamino phthalate
Part 1: Introduction & Chemical Context[1]
Methyl-3-N-acetylamino phthalate is a critical process-related impurity and degradation product associated with phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast .
Chemically, it represents the ring-opened, mono-methyl ester form of the phthalimide moiety found in the parent drug. Its presence typically indicates one of two scenarios:
-
Process Impurity: Incomplete cyclization during the synthesis of the phthalimide ring from 3-acetamidophthalic anhydride in methanolic solvents.
-
Degradation Artifact (Methanolysis): The in-situ solvolysis of the Apremilast phthalimide ring during sample preparation if methanol is used as a diluent, particularly under basic or stressed conditions.
Mechanistic Pathway
Understanding the formation of this impurity is vital for accurate quantification. The phthalimide ring is electrophilic; in the presence of methanol (nucleophile), the ring opens to form the hemi-ester.
Figure 1: Formation pathway of this compound via methanolysis of the phthalimide core or esterification of the anhydride precursor.
Part 2: Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine Quality Control (QC), Stability Testing, and Purity Analysis. Applicability: Quantification at levels >0.05% (w/w).
1. Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or Equiv.) | Provides sufficient hydrophobic selectivity to separate the polar acid-ester impurity from the neutral parent drug. |
| Mobile Phase A | 0.1% Phosphoric Acid or KH₂PO₄ (pH 3.5) | Acidic pH suppresses ionization of the carboxylic acid moiety on the impurity, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | Stronger solvent strength for elution of the hydrophobic parent drug. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain backpressure <2500 psi. |
| Detection | UV @ 230 nm | Maximizes sensitivity for the phthalimide/benzene ring absorption. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
2. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 25.0 | 20 | 80 | Linear Gradient |
| 30.0 | 20 | 80 | Wash |
| 30.1 | 90 | 10 | Re-equilibration |
| 35.0 | 90 | 10 | End |
3. Sample Preparation (Critical Control)
-
Diluent: Acetonitrile:Water (50:50 v/v). Do NOT use Methanol.
-
Why? Using methanol as a diluent can induce the formation of this compound during analysis, leading to false-positive OOS (Out of Specification) results.
-
-
Concentration: 0.5 mg/mL for impurity profiling.
Method B: LC-MS/MS (Trace Analysis)
Purpose: Genotoxic Impurity Screening, Structural Confirmation, and Trace Quantification (<1 ppm). Applicability: When sensitivity beyond UV detection is required.
1. Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive Mode (+ve)
-
Note: While carboxylic acids often favor negative mode, the N-acetyl and methyl ester groups allow for protonation [M+H]⁺ or ammoniated adducts [M+NH4]⁺, which often provide better fragmentation data than the deprotonated acid in negative mode for this specific structure.
-
-
Source Temp: 350°C
-
Capillary Voltage: 3.5 kV
2. MRM Transitions (Hypothetical Optimization)
-
Precursor Ion: m/z ~238.07 [M+H]⁺ (Calculated based on MW 237.21 g/mol )
-
Quantifier Ion: m/z 196.0 (Loss of acetyl group -CH₂CO)
-
Qualifier Ion: m/z 164.0 (Loss of methanol/methoxy group)
3. LC-MS Protocol
Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for trace detection.
Part 3: Validation & System Suitability
To ensure Trustworthiness and Scientific Integrity , the following system suitability criteria must be met before releasing data.
Resolution Check
The critical pair is often This compound vs. 3-Acetamidophthalic acid (the non-esterified hydrolysis product).
-
Requirement: Resolution (Rs) > 1.5 between the acid (elutes earlier) and the methyl ester.
Artifact Verification (Self-Validating Step)
To confirm the impurity is real and not a method artifact:
-
Prepare the sample in Methanol .
-
Prepare the sample in Acetonitrile .
-
Observation: If the peak for this compound increases significantly over time in the Methanol prep but remains stable in ACN, it is a degradation artifact.
Linearity & Limits
-
LOD (Limit of Detection): ~0.05 µg/mL (UV), ~1 ng/mL (MS).
-
Linearity: r² > 0.999 over the range of 0.1% to 150% of the specification limit.
References
-
Lu, Y. et al. (2017). Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis.
-
Patel, J. et al. (2020).[1] Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. Journal of Drug Delivery and Therapeutics.
-
US EPA. (2025). This compound Substance Details (CAS 52659-18-4).[2][3] CompTox Chemicals Dashboard.
-
Niessen, W.M.A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry.
Sources
Application Note: HPLC Analysis of Methyl-3-N-acetylamino phthalate (Dimethyl 3-acetamidophthalate)
This Application Note is designed for pharmaceutical analytical scientists and process chemists. It details the High-Performance Liquid Chromatography (HPLC) analysis of Methyl-3-N-acetylamino phthalate (specifically identified as Dimethyl 3-acetamidophthalate , CAS 52659-18-4), a critical intermediate and potential impurity in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast .
Introduction & Scientific Context
This compound , chemically defined as Dimethyl 3-acetamidophthalate , is a pivotal synthetic intermediate. It is typically formed via the acetylation of dimethyl 3-aminophthalate and serves as the precursor to 3-acetamidophthalic anhydride , which is subsequently condensed with a chiral amine to form the phthalimide ring of Apremilast.
Criticality of Analysis
In drug development, controlling this compound is essential for two reasons:
-
Process Yield: It represents a "hold point" in synthesis; unreacted starting material (Dimethyl 3-aminophthalate) must be quantified.
-
Impurity Carryover: If not purged, it can hydrolyze to 3-acetamidophthalic acid , a potential genotoxic impurity (PGI) that must be controlled to trace levels (ppm) in the final API.
This protocol utilizes a Reversed-Phase (RP-HPLC) method with UV detection. The method is designed to resolve the target analyte from its deacetylated precursor (Dimethyl 3-aminophthalate) and its hydrolyzed acid degradants.
Method Development Strategy (Expertise & Logic)
Column Selection: The C18 Standard
-
Choice: C18 (Octadecylsilane) stationary phase.
-
Rationale: The analyte contains a hydrophobic phthalate core and a moderately polar acetamido group. A standard C18 column provides sufficient hydrophobic interaction for retention while allowing the separation of the more polar amino-precursor (which elutes earlier) and the less polar anhydride (if present).
-
Specific Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (to handle potential pH variations).
Mobile Phase & pH Control[1]
-
Choice: Acidic Mobile Phase (0.1% Phosphoric Acid or Formic Acid).[1]
-
Causality: The acetamido group is non-ionizable at typical HPLC pH, but potential impurities (like 3-aminophthalic acid) have ionizable carboxyl groups.
-
Low pH (~2.5): Suppresses the ionization of carboxylic acid impurities, keeping them in their neutral (protonated) form. This prevents peak tailing and ensures robust retention times.
-
Solvent: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peak shape for aromatic esters.
-
Detection Wavelength[3]
-
Rationale: While the phthalate core absorbs at 254 nm, the acetamido substitution shifts the lambda-max. 230 nm provides a balance between high sensitivity for the impurity and minimal baseline drift from the mobile phase.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/1290, Waters Alliance) |
| Column | C18, 150 mm × 4.6 mm, 3.5 µm or 5 µm |
| Column Temp | 30°C ± 2°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV at 230 nm (Reference: 360 nm / 100 nm bw if PDA used) |
| Run Time | 25 Minutes |
Reagents & Mobile Phase Preparation
-
Reagent A (Water): HPLC Grade Water + 0.1% Orthophosphoric Acid (H₃PO₄).
-
Preparation: Add 1 mL of 85% H₃PO₄ to 1000 mL water. Filter through 0.22 µm membrane.[1]
-
-
Reagent B (Organic): HPLC Grade Acetonitrile (100%).
-
Diluent: Water : Acetonitrile (50:50 v/v).
Gradient Program
Designed to retain the polar amine early and elute the hydrophobic ester mid-run.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 90 | 10 | Initial Hold |
| 2.00 | 90 | 10 | Isocratic (Polar Impurities) |
| 15.00 | 30 | 70 | Linear Gradient |
| 20.00 | 30 | 70 | Wash |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End |
Standard & Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of Dimethyl 3-acetamidophthalate Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in 10 mL Acetonitrile (sonicate if necessary).
-
Dilute to volume with Water.
System Suitability Solution:
-
Prepare a mixture containing 50 µg/mL of Dimethyl 3-aminophthalate (Precursor) and 50 µg/mL of Dimethyl 3-acetamidophthalate (Analyte).
-
Goal: Resolution (Rs) between these two peaks must be > 2.0.
Visualizing the Synthesis & Analysis Context
The following diagram illustrates the synthesis pathway of Apremilast, highlighting the specific node where this analysis is critical.
Caption: Synthesis pathway of Apremilast showing the acetylation step where Dimethyl 3-acetamidophthalate is formed and analyzed to ensure conversion efficiency.
Method Validation Parameters (Trustworthiness)
To ensure this protocol is self-validating and compliant with ICH Q2(R1) guidelines, the following criteria must be met:
System Suitability
-
Resolution (Rs): > 2.0 between Dimethyl 3-aminophthalate (RT ~5-7 min) and Dimethyl 3-acetamidophthalate (RT ~10-12 min).
-
Tailing Factor (T): < 1.5 for the main peak.
-
Precision (RSD): < 1.0% for 5 replicate injections of the standard.
Linearity & Range
-
Range: From LOQ (approx.[4] 0.5 µg/mL) to 150% of the target concentration.
-
Acceptance: Correlation coefficient (R²) > 0.999.
Specificity (Forced Degradation)
Perform stress testing to confirm the method is "Stability Indicating":
-
Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 1 hour. Expectation: Formation of mono-methyl ester or free acid (eluting earlier).
-
Base Hydrolysis: Treat with 0.1N NaOH. Expectation: Rapid hydrolysis to 3-acetamidophthalic acid (elutes near void volume).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure mobile phase pH is < 3.0. Use a base-deactivated column (e.g., Agilent Eclipse Plus). |
| RT Drift | Temperature fluctuation or organic evaporation. | Use a column oven (30°C). Cap solvent bottles tightly. |
| Ghost Peaks | Carryover from high concentration injections. | Add a needle wash step with 100% Acetonitrile. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (high water content). Do not dissolve pure standard in 100% ACN if injecting large volumes. |
References
-
ChemicalBook. (2023). This compound (CAS 52659-18-4) Properties and Structure. Retrieved from
-
RSC Advances. (2015). Identification, characterization and HPLC quantification of impurities in apremilast. Royal Society of Chemistry.[5] Retrieved from
-
Scientific Research Publishing. (2016). Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast. Retrieved from
-
Agilent Technologies. (2013).[1] Rapid Determination of Eight Related Aromatic Acids in p-Phthalic Acid Mother Liquid Using UHPLC. Application Note 5991-3071EN. Retrieved from
-
BenchChem. (2023). 3-Acetamidophthalic acid Structure and Analysis. Retrieved from
Sources
NMR spectroscopy for Methyl-3-N-acetylamino phthalate characterization
Application Note: High-Resolution NMR Characterization of Methyl-3-N-acetylamino Phthalate
Introduction & Scope
This compound (specifically Dimethyl 3-acetamidophthalate , CAS: 52659-18-4) is a critical synthetic intermediate and structural analog in the development of phthalimide-based immunomodulatory drugs (IMiDs), such as Apremilast and Thalidomide derivatives . Accurate characterization of this molecule is essential for validating synthetic pathways and quantifying genotoxic impurities in pharmaceutical substances.
This Application Note provides a definitive protocol for the structural elucidation of Dimethyl 3-acetamidophthalate using 1D and 2D NMR spectroscopy. Unlike generic guides, this document focuses on the specific challenges of this molecule: distinguishing the regiochemistry of the two methyl ester groups and resolving the rotameric behavior of the acetamide moiety.
Chemical Structure & Theoretical NMR Data
The molecule consists of a trisubstituted benzene ring (1,2,3-substitution pattern). The proximity of the bulky acetamido group (C3) to the ester group (C2) induces steric strain, often leading to restricted rotation and potential line broadening in NMR spectra at room temperature.
Target Molecule: Dimethyl 3-acetamidophthalate Formula: C₁₂H₁₃NO₅ MW: 251.24 g/mol
Table 1: Predicted 1H and 13C NMR Chemical Shifts (DMSO-d₆)
| Position | Moiety | 1H Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | 13C Shift (δ, ppm) |
| NH | Amide | 9.80 - 10.20 | Broad Singlet | - | - |
| H-4 | Aromatic | 8.20 - 8.35 | Doublet (d) | 8.0 | ~135.0 |
| H-5 | Aromatic | 7.60 - 7.75 | Triplet (t) | 8.0 | ~128.0 |
| H-6 | Aromatic | 7.80 - 7.95 | Doublet (d) | 7.5 | ~130.0 |
| OMe-1 | Ester (C1) | 3.85 | Singlet (s) | - | ~52.8 |
| OMe-2 | Ester (C2) | 3.78 | Singlet (s) | - | ~52.5 |
| Me-Ac | Acetyl | 2.10 - 2.15 | Singlet (s) | - | ~24.0 |
| C=O | Carbonyls | - | - | - | 165-169 (3 signals) |
Note: Chemical shifts may vary slightly based on concentration and temperature. The distinction between OMe-1 and OMe-2 requires 2D HMBC.
Materials & Methods
Solvents & Standards
-
Primary Solvent: DMSO-d₆ (99.9% D) is recommended over CDCl₃.
-
Reasoning: The amide proton (-NH) is often invisible or extremely broad in CDCl₃ due to exchange. DMSO-d₆ stabilizes the amide hydrogen bond, yielding a sharp, quantifiable peak.
-
-
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (DMSO-d₅, 2.50 ppm).
Instrumentation
-
Field Strength: Minimum 400 MHz (recommended 500 MHz or higher for clear separation of aromatic multiplets).
-
Probe: 5mm BBO or TXI probe with Z-gradients.
-
Temperature: 298 K (25°C). Note: If amide rotamers cause broadening, elevate to 313 K (40°C).
Experimental Protocols
Protocol 1: Sample Preparation (Critical for Resolution)
-
Objective: Eliminate concentration-dependent shifts and ensure homogeneity.
-
Step 1: Weigh 10-15 mg of the sample into a clean vial.
-
Step 2: Add 600 µL of DMSO-d₆.
-
Step 3: Vortex for 30 seconds. Ensure complete dissolution.
-
QC Check: Inspect for suspended particles. Filtration through glass wool is required if the solution is cloudy, as particulates degrade magnetic field homogeneity (shimming).
-
-
Step 4: Transfer to a high-precision 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm in DMSO interferes with integration).
Protocol 2: Acquisition Parameters
A. 1H NMR (Proton)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Spectral Width: 14 ppm (to capture downfield amide protons).
-
Relaxation Delay (D1): 5.0 seconds.
-
Why? Accurate integration of the aromatic vs. methyl protons requires full relaxation. Methyl protons relax slowly (T1 ~2-3s); a short D1 leads to under-integration of methyls.
-
-
Scans (NS): 16 or 32.
B. 13C NMR (Carbon)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay: 2.0 seconds.
-
Scans: 512 - 1024 (Carbon sensitivity is low).
C. 2D HSQC & HMBC (Structural Validation)
-
HSQC (Heteronuclear Single Quantum Coherence): Maps H-C direct bonds. Use hsqcedetgp for multiplicity editing (CH/CH3 up, CH2 down).
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) H-C couplings. Essential for assigning the two ester carbonyls.
Data Analysis & Interpretation Logic
The following diagram illustrates the logical flow for assigning the regiochemistry of the molecule, specifically distinguishing the two ester groups.
Figure 1: Logical workflow for the structural assignment of Dimethyl 3-acetamidophthalate.
Detailed Assignment Strategy:
-
The Amide Anchor: Locate the NH proton (9.8-10.2 ppm). In the HMBC spectrum, this proton will show a correlation to the Acetyl Carbonyl and the aromatic Carbon C3. This confirms the position of the nitrogen.
-
Aromatic Ring (ABC System):
-
H-4: This proton is adjacent to the acetamido group (C3). It typically appears as a doublet.
-
H-6: Adjacent to the C1-Ester.
-
H-5: The triplet between H-4 and H-6.
-
Differentiation: H-4 often shows a weak NOE (Nuclear Overhauser Effect) with the Acetyl-Methyl group or the NH, allowing you to distinguish it from H-6.
-
-
Ester Methyls (The Challenge):
-
You have two singlets around 3.8 ppm. Which is which?
-
HMBC Solution: Look for the long-range coupling from the Aromatic H-6. H-6 will couple (3-bond) to the Carbonyl of the C1-Ester. The Methyl protons that also couple to this same Carbonyl signal belong to the C1-Ester (OMe-1).
-
Conversely, the C2-Ester Carbonyl is often too far (4 bonds) from any aromatic proton to show a strong correlation, or it may couple weakly to H-4.
-
Impurity Profiling: What to Watch For
In drug development, this intermediate often contains specific impurities.
| Impurity | NMR Signature (Diagnostic) |
| 3-Acetamidophthalic acid (Free Acid) | Loss of OMe singlets; appearance of broad COOH peak (12-14 ppm). |
| Monomethyl Ester (Isomers) | Two sets of aromatic signals; only one OMe singlet (~3.8 ppm). |
| 3-Aminophthalate (De-acetylated) | Disappearance of NH (downfield) and Acetyl-Me (~2.1 ppm); appearance of NH₂ broad peak (~5-6 ppm). |
| Residual Solvents | Methanol (3.16 ppm in DMSO), Acetic Acid (1.91 ppm). |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 84885, 3-Acetamidophthalic acid. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
EPA (2023). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]
- Wu, P., et al. (2010).Discovery of Apremilast (CC-10004), an Orally Active PDE4 Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for phthalimide synthesis).
Application Notes & Protocols: Methyl-3-N-acetylamino Phthalate as a Chemical Probe for Target Identification
Abstract
Phthalate esters are ubiquitous environmental contaminants known for their endocrine-disrupting properties and other adverse health effects.[1] A critical step in elucidating the molecular mechanisms underlying phthalate toxicity is the identification of their direct cellular binding partners. This guide introduces Methyl-3-N-acetylamino phthalate, a novel chemical probe designed for the exploration of the phthalate interactome. We present a comprehensive framework for its application in affinity-based protein profiling (AfBPP) to isolate and identify specific protein targets from complex biological mixtures. This document provides detailed, field-tested protocols for probe immobilization, affinity pulldown assays, and downstream proteomic analysis, offering researchers a powerful tool to unravel the intricate signaling pathways perturbed by phthalates.
Introduction: The Rationale for a Phthalate-Specific Chemical Probe
Phthalates are widely used as plasticizers in a vast array of consumer products, leading to widespread human exposure.[1] Their association with reproductive and developmental toxicities is well-documented, primarily attributed to their ability to interfere with hormonal signaling pathways.[1][2] Phthalates and their metabolites can interact with a range of nuclear and membrane receptors, including estrogen receptors (ER), androgen receptors (AR), peroxisome proliferator-activated receptors (PPARs), and G protein-coupled receptors (GPCRs).[3] Furthermore, they have been shown to modulate critical signaling pathways such as the PI3K/AKT, NF-κB, and Nrf2 pathways, which are central to cellular processes like inflammation, oxidative stress, and apoptosis.[4][5]
To move beyond phenomenological observations and dissect the precise molecular interactions that trigger these events, a targeted approach is necessary. Chemical probes offer a powerful solution for identifying the direct binding partners of small molecules within the native cellular environment. We propose the use of this compound as a chemical probe for this purpose. Its structure retains the core phthalate scaffold, essential for biological activity, while the methyl ester and N-acetylamino groups provide distinct chemical features that may influence target selectivity and offer handles for synthetic modification.
This guide details the application of this compound in an affinity-based protein profiling workflow. This technique utilizes an immobilized version of the probe to "capture" its interacting proteins from a cell lysate. Subsequent identification of these proteins by mass spectrometry provides a snapshot of the drug's direct molecular targets, paving the way for a deeper understanding of its mechanism of action.
Probe Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from 3-nitrophthalic acid. A plausible synthetic route involves the reduction of the nitro group to an amine, followed by acetylation, and finally esterification of one of the carboxylic acids. Similar synthetic strategies for related compounds have been described in the patent literature.[6][7]
Proposed Synthesis Outline:
-
Reduction of 3-nitrophthalic acid: The starting material, 3-nitrophthalic acid, is reduced to 3-aminophthalic acid. This can be achieved using various reducing agents, such as hydrazine hydrate in the presence of a catalyst.[6][7]
-
Acetylation of 3-aminophthalic acid: The resulting 3-aminophthalic acid is then acetylated to form 3-N-acetylamino phthalic acid, typically using acetic anhydride.[6][7]
-
Mono-esterification: The final step involves the selective mono-esterification of one of the carboxylic acid groups to yield this compound.
Prior to use, the synthesized probe must be rigorously characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Principle of Affinity-Based Protein Profiling (AfBPP)
Affinity-based protein profiling is a powerful chemoproteomic technique used to identify the cellular targets of a small molecule.[8] The core principle involves using a modified version of the small molecule (the "bait") to selectively capture its binding proteins (the "prey") from a complex biological sample, such as a cell lysate.
The general workflow, as applied to the this compound probe, is as follows:
-
Probe Immobilization: The chemical probe is covalently attached to a solid support, typically agarose or magnetic beads. This creates an affinity matrix.
-
Incubation with Proteome: The affinity matrix is incubated with a cell or tissue lysate. Proteins that have an affinity for the probe will bind to it, while non-interacting proteins will remain in solution.
-
Washing: A series of washing steps are performed to remove non-specifically bound proteins, which adhere to the beads through weak, non-specific interactions.
-
Elution: The specifically bound proteins are then eluted from the affinity matrix, often by using a denaturing buffer.
-
Protein Identification: The eluted proteins are identified using high-sensitivity mass spectrometry (MS).
A crucial aspect of this methodology is the inclusion of proper controls to distinguish true binding partners from background contaminants. A common control is to perform a parallel experiment with beads that have not been conjugated to the probe.
Detailed Protocols
Protocol 1: Probe Immobilization
For immobilization, the this compound probe requires a linker with a reactive functional group. This can be achieved by hydrolyzing the methyl ester back to a carboxylic acid, which can then be coupled to an amino-functionalized linker. This modified probe can then be conjugated to NHS-activated agarose beads.
Materials:
-
Modified this compound with a terminal primary amine.
-
NHS-activated agarose beads (e.g., Thermo Scientific™ Pierce™ NHS-Activated Agarose).
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Wash Buffer: 1 M NaCl.
-
Dimethylformamide (DMF).
Procedure:
-
Prepare the Probe: Dissolve the amine-modified probe in a minimal amount of DMF. Then, dilute it in ice-cold Coupling Buffer to the desired final concentration (e.g., 1-5 mM).
-
Prepare the Beads: Weigh out the required amount of NHS-activated agarose resin and transfer it to a conical tube. Wash the resin with 10 bed volumes of ice-cold 1 mM HCl to remove preservatives. Spin down the beads at 500 x g for 1 minute and discard the supernatant.
-
Coupling Reaction: Immediately add the probe solution to the washed beads. Incubate the mixture at room temperature for 2-4 hours or at 4°C overnight on a rotator. The N-hydroxysuccinimide (NHS) ester on the beads reacts with the primary amine on the probe to form a stable amide bond.
-
Quench Unreacted Sites: Pellet the beads by centrifugation (500 x g, 1 min) and discard the supernatant. Add 1 bed volume of Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted NHS esters.
-
Wash the Beads: Wash the beads sequentially with 10 bed volumes of Coupling Buffer, 10 bed volumes of Wash Buffer, and finally 10 bed volumes of Coupling Buffer.
-
Storage: Resuspend the probe-conjugated beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Protocol 2: Affinity Pulldown Assay
This protocol describes the capture of target proteins from a cell lysate using the immobilized probe.
Materials:
-
Probe-conjugated beads and control beads (without probe).
-
Cell culture of interest (e.g., HepG2 for liver toxicity studies, or Ishikawa for endometrial studies).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Lyse the cells in Lysis Buffer on ice for 30 minutes with periodic vortexing.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.
-
Determine Protein Concentration: Measure the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Incubation: For each pulldown, use 1-2 mg of total protein. Dilute the lysate to 1 mg/mL with Lysis Buffer. Add 30-50 µL of the probe-conjugated bead slurry (and control beads in a separate tube). Incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (500 x g, 1 min) and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. This step is critical to minimize non-specific protein binding.
-
Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer to the beads and boil at 95-100°C for 5-10 minutes to denature and elute the bound proteins.
-
Sample Preparation for Analysis: Centrifuge the beads and collect the supernatant containing the eluted proteins. This sample is now ready for SDS-PAGE and subsequent mass spectrometry analysis.
Protocol 3: Protein Identification by Mass Spectrometry
Procedure:
-
SDS-PAGE: Separate the eluted proteins on a 4-20% Tris-Glycine gel. Visualize the proteins by Coomassie blue or silver staining.
-
In-Gel Digestion: Excise the entire protein lane from the gel. Cut the lane into small pieces and destain. Reduce the proteins with DTT and alkylate with iodoacetamide. Digest the proteins overnight with trypsin.
-
Peptide Extraction and Desalting: Extract the tryptic peptides from the gel pieces. Desalt the peptides using a C18 ZipTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
-
Database Searching: Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.
Data Analysis and Interpretation
The primary challenge in affinity pulldown experiments is distinguishing specific interactors from non-specific background proteins. A quantitative proteomics approach is highly recommended.
-
Label-free quantification (LFQ): Compare the relative abundance of each identified protein between the probe pulldown and the control pulldown.
-
Significance Analysis: Proteins that are significantly enriched in the probe sample compared to the control are considered high-confidence candidate interactors. This is often visualized using a volcano plot.
Table 1: Hypothetical Results from a Pulldown Experiment
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Putative Role |
| P06401 | AR | 15.2 | 0.001 | Androgen Receptor |
| P03372 | ESR1 | 12.5 | 0.003 | Estrogen Receptor 1 |
| P37231 | PPARG | 8.9 | 0.008 | Peroxisome Proliferator-Activated Receptor Gamma |
| Q15788 | PIK3R1 | 5.4 | 0.021 | PI3K regulatory subunit 1 |
| P10415 | TUBA1A | 1.2 | 0.85 | Tubulin Alpha 1a (Non-specific) |
In this hypothetical example, the Androgen Receptor, Estrogen Receptor, PPAR-gamma, and a PI3K subunit show significant enrichment, suggesting they are potential direct targets of the phthalate probe. Tubulin, with low enrichment and a high p-value, is likely a background contaminant.
Investigating Phthalate-Modulated Signaling Pathways
The identification of direct binding partners is the first step. Subsequent validation and functional studies are required to confirm the biological relevance of these interactions. For example, if a key signaling protein like a kinase or a transcription factor is identified, further experiments can be designed to investigate how the phthalate probe modulates its activity and downstream signaling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- Hydrophobic interactions with beads- Lysate too concentrated | - Increase the number of wash steps- Add a low concentration of detergent (e.g., 0.1% Tween-20) to wash buffers- Pre-clear the lysate with control beads before incubation |
| No or Low Yield of Bound Proteins | - Inefficient probe immobilization- Protein targets are low abundance- Probe-protein interaction is weak | - Verify probe coupling efficiency- Increase the amount of starting lysate- Optimize incubation time and temperature; consider cross-linking strategies |
| Many Known Non-specific Binders (e.g., Tubulin, Actin, HSPs) | These are abundant proteins that often bind non-specifically to affinity matrices. | Use stringent wash conditions. Employ quantitative proteomics to differentiate from specific binders. |
Conclusion
The use of this compound as a chemical probe in affinity-based protein profiling offers a robust and targeted strategy for elucidating the molecular mechanisms of phthalate action. The protocols outlined in this guide provide a comprehensive framework for researchers to identify novel phthalate-interacting proteins, thereby opening new avenues for understanding their toxicological effects and for the development of potential therapeutic interventions. As with any chemical biology approach, rigorous validation of initial findings is paramount to ensure their biological significance.
References
-
Abdi, K., et al. (2021). Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways. Environmental Science and Pollution Research, 28(32), 43039-43052. [Link]
-
Cao, Y., et al. (2008). Small-Molecule Reagents for Cellular Pull-Down Experiments. Bioconjugate Chemistry, 19(1), 132-136. [Link]
-
Casals-Casas, C., & Desvergne, B. (2011). Endocrine disruptors: from endocrine to metabolic disruption. Annual Review of Physiology, 73, 135-162. (Note: A representative review on the topic, while the specific diagram is from ResearchGate, this reference covers the concepts.) [Link]
-
Proietti, S., et al. (2021). Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways. Environmental Science and Pollution Research. [Link]
-
Hlisníková, H., et al. (2020). How Do Phthalates Interfere with Androgen Receptor Signaling Pathways? International Journal of Molecular Sciences, 21(4), 1373. [Link]
-
Lourido, M. A., & Gagliardi, M. (2017). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. Metabolites, 7(4), 53. [Link]
-
Hlisníková, H., et al. (2021). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Molecular Sciences, 22(14), 7475. [Link]
-
Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]
-
Liko, I., & Allison, T. M. (2022). Protein-Small Molecule Interactions in Native Mass Spectrometry. Accounts of Chemical Research, 55(10), 1381-1392. [Link]
-
Suvarna, K., et al. (2019). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 9(22), e3430. [Link]
-
MtoZ Biolabs. Can the Binding of Small Molecules to Proteins Be Detected by LC-MS/MS. [Link]
-
Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]
- CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google P
- CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google P
Sources
- 1. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - ProQuest [proquest.com]
- 6. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
- 7. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]
- 8. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. Can the Binding of Small Molecules to Proteins Be Detected by LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Developing Biochemical Assays with Methyl-3-N-acetylamino Phthalate
Prepared by: Senior Application Scientist, Gemini Division
Introduction: Unveiling the Potential of a Novel Phthalate Derivative
Phthalates are a class of compounds widely used as plasticizers, but their role as endocrine disruptors has garnered significant scientific attention.[1][2] These molecules and their metabolites can interfere with hormonal signaling and reproductive processes, making them a focal point for toxicological and pharmacological research.[1][3] Methyl-3-N-acetylamino phthalate represents a novel derivative within this family. Its unique structure, featuring a methyl ester and an N-acetylamino group, suggests potential for distinct biological activities and applications as a chemical probe in various biochemical assays.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and implement biochemical assays using this compound. We will explore its potential mechanisms of action based on the known biology of related phthalates and provide detailed, field-proven protocols for its characterization.
Scientific Rationale and Postulated Mechanisms of Action
While specific data on this compound is emerging, we can infer its likely biological targets based on the extensive literature on other phthalates. Phthalates are known to exert their effects through several mechanisms:
-
Nuclear Receptor Modulation: Many phthalates and their metabolites can interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and steroid hormone receptors (e.g., estrogen and androgen receptors).[1][4] This interaction can lead to downstream changes in gene expression.
-
Interference with Intracellular Signaling: Phthalates have been shown to modulate various intracellular signaling pathways, including those involving MAPKs and STATs, which are crucial for cellular processes like inflammation and proliferation.[2]
-
Enzyme Inhibition: Some phthalates can inhibit the activity of enzymes involved in steroidogenesis, leading to hormonal imbalances.
-
Induction of Oxidative Stress: Exposure to certain phthalates can lead to an increase in reactive oxygen species (ROS), causing cellular damage.[2][5]
Based on its structure, this compound may serve as a valuable tool to investigate these pathways with potentially unique specificity and potency.
Experimental Workflows and Assay Development
The following sections provide detailed protocols for a selection of biochemical and cell-based assays relevant for characterizing the biological activity of this compound.
Workflow for Compound Characterization
Caption: A logical workflow for the characterization of this compound.
Part 1: Initial Characterization
Protocol 1: Purity and Identity Confirmation
Rationale: Before initiating any biological assay, it is crucial to confirm the identity and purity of the test compound. Impurities could lead to misleading results. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method for this purpose.
Materials:
-
This compound (solid)
-
HPLC-grade methanol and water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Mass spectrometer
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of dilutions for calibration curve (e.g., 0.1, 1, 10, 100 µg/mL).
-
Set up the HPLC method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient from, for example, 95% A to 100% B over 15 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., 230 nm based on phthalate absorbance).[6]
-
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms for a single major peak. Purity can be estimated by the relative area of the main peak.
-
Direct the eluent to the mass spectrometer to confirm the molecular weight of the compound. The expected mass for this compound (C11H11NO5) is approximately 237.21 g/mol .
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Rationale: Determining the cytotoxic concentration of the compound is essential to ensure that subsequent cell-based assays are performed at non-lethal concentrations. The MTT assay measures cell viability.
Materials:
-
Human cell line (e.g., HEK-293T for general toxicity, or a more relevant cell line like Leydig or Sertoli cells for reproductive toxicity studies).[4]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the CC50 (concentration that causes 50% cytotoxicity).
Part 2: Biochemical Assays
Protocol 3: Nuclear Receptor Binding Assay (Competitive Ligand Binding)
Rationale: This assay determines if this compound can bind to a specific nuclear receptor, for instance, the estrogen receptor alpha (ERα). This is a common mechanism for endocrine disruption.
Materials:
-
Recombinant human ERα
-
Radiolabeled ligand (e.g., [3H]-Estradiol)
-
Scintillation fluid and counter
-
Binding buffer (e.g., Tris-HCl, EDTA, DTT)
-
This compound
-
Unlabeled estradiol (for positive control)
-
96-well filter plates
Procedure:
-
In a 96-well filter plate, add a fixed concentration of recombinant ERα and the radiolabeled ligand.
-
Add increasing concentrations of this compound (the competitor). Include wells with no competitor (maximum binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubate the plate at 4°C for a defined period (e.g., 16 hours) to reach equilibrium.
-
Wash the plate to remove unbound ligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the competitor and determine the IC50 (concentration that inhibits 50% of specific binding).
Part 3: Cell-Based Functional Assays
Protocol 4: Gene Expression Analysis by qRT-PCR
Rationale: To determine if the binding of this compound to a nuclear receptor translates into a functional response, we can measure the expression of target genes. For example, if it binds to ERα, we can measure the expression of estrogen-responsive genes.
Materials:
-
Hormone-responsive cell line (e.g., MCF-7 for estrogenic activity)
-
Hormone-depleted medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., pS2/TFF1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture cells in hormone-depleted medium for 3 days.
-
Treat the cells with various concentrations of this compound (below the cytotoxic level) for 24 hours. Include a vehicle control and a positive control (e.g., estradiol).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR (qPCR) using the specific primers.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Signaling Pathway Analysis
Caption: Postulated signaling cascade affected by phthalates.
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Characterization of this compound
| Assay Type | Endpoint | Result |
| Purity Analysis (HPLC) | Purity (%) | >98% |
| Identity Confirmation (MS) | [M+H]+ | 238.07 |
| Cytotoxicity (MTT, HEK-293T) | CC50 (µM) | >100 µM |
| Nuclear Receptor Binding (ERα) | IC50 (µM) | e.g., 15.2 µM |
| Gene Expression (pS2, MCF-7) | Fold Induction (at 10 µM) | e.g., 4.5-fold |
Note: Example data is provided for illustrative purposes.
Troubleshooting and Considerations
-
Solubility Issues: Phthalates can have limited aqueous solubility. Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) and that the final concentration of the solvent in the assay does not exceed a non-toxic level (typically <0.5%).
-
Non-specific Binding: In binding assays, high non-specific binding can be an issue. Optimize washing steps and consider using blocking agents.
-
Cell Line Variability: The response of different cell lines to the compound can vary. Choose a cell line that is relevant to the biological question being asked.
-
Metabolism: In cell-based assays, the parent compound may be metabolized to more or less active forms. Consider analyzing the metabolites in the cell culture medium.[3]
Conclusion
This compound is a promising tool for dissecting the complex biological effects of phthalates. The protocols and workflows outlined in this application note provide a robust starting point for its characterization. By systematically evaluating its physicochemical properties, cytotoxicity, and activity in targeted biochemical and cell-based assays, researchers can elucidate its mechanism of action and potential applications in toxicology and drug discovery.
References
-
Hlisníková, H., et al. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. International Journal of Molecular Sciences. Available at: [Link]
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Ling, J., et al. (2016). Regulation of mRNA Translation Is a Novel Mechanism for Phthalate Toxicity. PLOS ONE. Available at: [Link]
-
Hlisníková, H., et al. (2021). Effects and mechanisms of phthalates' action on neurological processes and neural health: a literature review. ResearchGate. Available at: [Link]
-
Roy, A., et al. (2025). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. MDPI. Available at: [Link]
-
Kim, M., et al. (2025). N-actylcysteine inhibits diethyl phthalate-induced inflammation via JNK and STAT pathway in RAW264.7 macrophages. BMC Molecular and Cell Biology. Available at: [Link]
-
Johns, L. E., et al. (2018). Metabolomic Markers of Phthalate Exposure in Plasma and Urine of Pregnant Women. Environmental Health Perspectives. Available at: [Link]
-
Patel, K. (2016). Method Development for Analysis A of Phthalates s by HPLC. OPUS. Available at: [Link]
-
Guedes-Alonso, R., et al. (2022). Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Ramil, M., et al. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI. Available at: [Link]
-
da Silva, J. F., et al. (2024). Di-n-butyl and di-iso-pentyl phthalates and their mixture increase oxidative stress and embryo-larval malformations in zebrafish (Danio rerio). SciELO. Available at: [Link]
-
Bhat, G. A., et al. (2020). Bioactive natural derivatives of phthalate ester. PubMed. Available at: [Link]
-
Singh, S., et al. (2013). Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology. Available at: [Link]
- CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods. Google Patents.
-
Czernych, R., et al. (2022). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay. ResearchGate. Available at: [Link]
-
Biomonitoring Methods: Phthalates. EPA. Available at: [Link]
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Bhat, G. A., et al. (2020). Bioactive natural derivatives of phthalate ester | Request PDF. ResearchGate. Available at: [Link]
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Ye, X., et al. (2008). NIH Public Access. Environmental Research. Available at: [Link]
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Hlisníková, H., et al. (2020). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. MDPI. Available at: [Link]
-
Ziv-Gal, A., et al. (2022). Midlife Urinary Phthalate Metabolite Concentrations and Prior Uterine Fibroid Diagnosis. Semantic Scholar. Available at: [Link]
-
Al-Masri, M., et al. (2020). Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. MDPI. Available at: [Link]
- CN105330587A - Preparation method of 3-acetyl aminophthalimide. Google Patents.
-
Mondal, S., et al. (2025). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. ResearchGate. Available at: [Link]
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3-Acetamidophthalic Anhydride | C10H7NO4 | CID 226121. PubChem. Available at: [Link]
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Technical Application Note: Methyl-3-N-acetylamino phthalate as a Reference Standard
This is a comprehensive Technical Application Note and Protocol Guide for Methyl-3-N-acetylamino phthalate , designed for use in pharmaceutical quality control and impurity profiling.
Compound: this compound (Dimethyl 3-acetamidophthalate) CAS: 52659-18-4 Primary Application: Impurity Profiling & Stability Testing for Phthalimide-based IMiDs (e.g., Apremilast).
Executive Summary & Scientific Context
This compound is a critical reference standard used primarily in the analysis of Apremilast and structurally related immunomodulatory imide drugs (IMiDs). While Thalidomide and Lenalidomide share the phthalimide core, the 3-acetylamino substitution is specific to Apremilast.
This compound serves two distinct roles in the analytical lifecycle:
-
Process Impurity Marker: It identifies incomplete ring closure or esterification side-reactions during the synthesis of the phthalimide core from 3-acetamidophthalic anhydride.
-
Solvolytic Artifact Indicator: It acts as a sentinel for methanolysis . The phthalimide ring is susceptible to nucleophilic attack by alcohols. If methanol is used as a diluent or mobile phase component during analysis, the parent drug can degrade in situ to form methyl phthalate esters, leading to false-positive impurity results.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: Dimethyl 3-acetamidobenzene-1,2-dicarboxylate
-
Molecular Formula:
-
Molecular Weight: 251.24 g/mol
-
Solubility: Soluble in DMSO, Acetonitrile, Ethyl Acetate; slightly soluble in Methanol (reactive).
Mechanism of Formation (The "Why")
Understanding the origin of this impurity is essential for correct data interpretation. It arises via the ring-opening of the phthalimide moiety.
Diagram 1: Formation Pathway & Methanolysis Artifacts
Caption: Pathway showing how the parent drug or starting material degrades into this compound derivatives in the presence of methanol.
Experimental Protocols
Protocol A: Reference Standard Stock Solution Preparation
Objective: Prepare a stable stock solution that prevents in situ degradation or transesterification.
Critical Warning: Do NOT use Methanol as the primary solvent for the stock solution. The acetylamino group can facilitate further solvolysis or transesterification over time.
-
Weighing: Accurately weigh 10.0 mg of this compound reference standard into a 20 mL amber volumetric flask.
-
Dissolution Solvent: Add 10 mL of Acetonitrile (ACN) or DMSO .
-
Why? ACN is aprotic and prevents solvolysis. DMSO is preferred if the standard is difficult to dissolve, but ACN is better for direct HPLC injection.
-
-
Sonicate: Sonicate for 5 minutes at ambient temperature (maintain <25°C) until fully dissolved.
-
Dilution: Make up to volume with ACN.
-
Concentration: 0.5 mg/mL (500 ppm).
-
-
Storage: Store at 2–8°C. Stable for 30 days.
Protocol B: HPLC Method for Impurity Profiling
This method separates the parent drug (Apremilast) from the this compound impurity.
Instrument: UHPLC or HPLC with PDA/UV detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH ~2.5) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 230 nm (Phthalimide absorption max) |
| Injection Vol | 10 µL |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 20.0 | 10 | 90 | Gradient Ramp |
| 25.0 | 10 | 90 | Wash |
| 25.1 | 90 | 10 | Re-equilibration |
Data Analysis:
-
Relative Retention Time (RRT):
Protocol C: Artifact Investigation (Methanolysis Challenge)
Objective: Verify if your analytical method is creating the impurity during sample preparation.
-
Preparation: Prepare two samples of the Parent Drug (Apremilast) API (1 mg/mL).
-
Sample A: Dissolved in 100% Acetonitrile .
-
Sample B: Dissolved in 100% Methanol .
-
-
Incubation: Let both samples stand at room temperature for 4 hours.
-
Analysis: Inject both samples using the HPLC method from Protocol B.
-
Interpretation:
-
If Sample B shows a peak matching the this compound standard, but Sample A does not, the impurity is a method artifact .
-
Action: Change sample diluent to Acetonitrile/Water (50:50) and avoid Methanol in the mobile phase if possible (use ACN).
-
Analytical Workflow Diagram
This diagram illustrates the decision tree for identifying this impurity vs. a false positive.
Caption: Decision tree to distinguish between true process impurities and methanol-induced analytical artifacts.
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: this compound (CAS 52659-18-4). Available at: [Link]
-
Patel, J., et al. (2020).[3][4] Validation of Stability Indicating Method and Degradation Kinetic Study of Apremilast. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. 3-Acetamidophthalic Anhydride (Precursor). Available at: [Link]
Sources
Application Notes & Protocols for the Safe Handling and Storage of Methyl-3-N-acetylamino phthalate
Disclaimer: Specific safety and toxicity data for Methyl-3-N-acetylamino phthalate (CAS No. 52659-18-4) is not extensively available.[1][2] The following guidelines are synthesized from data on structurally related compounds, namely phthalate esters and N-acetylated aromatic amines. Researchers must exercise caution and conduct a thorough risk assessment before use.
Introduction: Understanding the Compound Profile
This compound is a diester of phthalic acid, featuring a methyl ester and an N-acetylated amino group. This structure places it within two chemical classes of significant toxicological and regulatory interest: phthalate esters and aromatic amines.
-
Phthalate Esters: This class of compounds is widely used as plasticizers to enhance the flexibility and durability of plastics like polyvinyl chloride (PVC).[3][4] Many low-molecular-weight phthalates are recognized as endocrine disruptors and reproductive toxicants.[5][6] Several are restricted for use in consumer products, particularly those intended for children, in jurisdictions like the European Union and Canada.[3][6]
-
Aromatic Amines & Their Derivatives: Aromatic amines are known for their potential carcinogenicity and mutagenicity, often requiring N-hydroxylation and subsequent acetylation or sulfation to exert their genotoxic effects.[7] The acetylation of aromatic amines is a common chemical reaction, and while it can sometimes be a detoxification pathway, the final products must be handled with care due to the potential for residual amine reactivity or other toxicological properties.[7][8][9]
Given its hybrid structure, this compound should be handled with the assumption that it may possess the hazardous properties of both parent classes until specific toxicological data becomes available.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is mandatory before commencing any work with this compound. The following potential hazards are inferred from its chemical structure:
-
Endocrine Disruption & Reproductive Toxicity: Like other phthalates, there is a potential for interference with the endocrine system.[5] Exposure during critical periods of development could pose a risk.[5] Some phthalates are classified as reproductive toxicants, potentially damaging fertility or the unborn child.[6]
-
Carcinogenicity & Mutagenicity: As a derivative of an aromatic amine, the compound may pose a carcinogenic risk. Primary aromatic amines are readily absorbed through the skin and can be lipid-soluble.[7]
-
Irritation: The compound may cause skin, eye, and respiratory irritation upon contact or inhalation.[10][11]
-
Organ Toxicity: High or repeated exposure to related compounds can lead to nervous system damage or other organ-specific effects.[12]
Exposure Routes
Primary routes of occupational exposure include:
-
Inhalation: Aerosol or dust generation during handling.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ingestion: Accidental ingestion through poor laboratory hygiene.
-
Ocular Contact: Splashes to the eyes.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] The fume hood should have adequate airflow and be regularly inspected.
-
Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing, use sealed containers or a glove box.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[12] Check manufacturer's compatibility data. | Provides a barrier against dermal absorption. Phthalates may degrade certain glove materials. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13] | Protects eyes from dust particles and chemical splashes. |
| Skin & Body | Fully-buttoned laboratory coat. Consider disposable gowns for larger quantities. | Prevents contamination of personal clothing. |
| Respiratory | Not required if handled exclusively within a fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[12] | Prevents inhalation of airborne particles. |
Experimental Protocols & Workflows
General Handling Workflow Diagram
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol for Solution Preparation
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and the chemical fume hood is operational.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound, avoiding dust formation.[13]
-
Solubilization: Add the desired solvent to the container with the compound. If necessary, use gentle agitation (e.g., a magnetic stirrer) to facilitate dissolution. Keep the container covered to the extent possible.
-
Transfer: If the solution needs to be transferred, do so carefully to avoid splashes.
-
Cleanup: After preparation, decontaminate the spatula and weighing container. Wipe down the work surface in the fume hood.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool, dry, well-ventilated area.[14][15] Refer to the supplier's recommendation, which may include refrigeration.[16] | Prevents thermal degradation and reduces the risk of reaction with atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation or moisture. | The amino and ester functional groups can be susceptible to hydrolysis or oxidation over time. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases.[12] | Prevents potentially vigorous or hazardous reactions. Oxidizing agents can react with the aromatic amine moiety, while acids and bases can catalyze the hydrolysis of the ester groups. |
| Container | Store in a tightly sealed, clearly labeled container.[14][15] | Prevents contamination and release into the environment. |
Emergency Procedures
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spread of the spill. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like sand or diatomite.[14]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Waste Disposal
All waste containing this compound, including unused product, contaminated lab supplies, and spill cleanup materials, must be treated as hazardous waste.[15]
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Do not allow the material to enter sewers or waterways.[13][14]
References
-
Phthalate Esters Standard (PHE) (1X1 mL) - Safety Data Sheet. (2024). SPEX CertiPrep. [Link]
-
Phthalates - Campaign for Safe Cosmetics. (n.d.). Campaign for Safe Cosmetics. [Link]
-
Phthalate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
Safety Data Sheet: ≥95 % - Carl ROTH. (2025). Carl ROTH. [Link]
-
This compound - Hazard. (2025). US EPA. [Link]
-
This compound - Exposure. (2025). US EPA. [Link]
-
Phthalates - Wikipedia. (n.d.). Wikipedia. [Link]
- Process for the direct acetylation of aromatic amines - Google Patents. (n.d.).
-
Phthalates - ECHA. (n.d.). European Chemicals Agency. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). ACS Publications. [Link]
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. (2025). International Journal of Creative Research Thoughts. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - Semantic Scholar. (2020). Semantic Scholar. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. [Link]
-
Physical, Chemical, and Environmental Properties of Phthalates | Encyclopedia MDPI. (2023). MDPI. [Link]
-
Phthalates - Tubing for Health Care. (2007). U.S. EPA. [Link]
Sources
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- 5. safecosmetics.org [safecosmetics.org]
- 6. Phthalates - ECHA [echa.europa.eu]
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- 14. agilent.com [agilent.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. 3-acetamidophthalic acid CAS#: 15371-06-9 [m.chemicalbook.com]
Application Note: Methyl-3-N-acetylamino Phthalate in Protein Binding & SAR Studies
This Application Note and Protocol Guide is designed for researchers in drug discovery, specifically those focusing on Targeted Protein Degradation (TPD) , E3 Ligase biology , and Metabolic Stability Profiling .
Based on the chemical structure (an acetylated amino-phthalate ester), this compound is functionally categorized as a structural analog/metabolite of phthalimide-based immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide. Its primary utility in protein binding studies is as a Negative Control or Metabolite Standard to validate the structural requirements for Cereblon (CRBN) binding.
Compound: Methyl-3-N-acetylamino phthalate CAS: 52659-18-4 Molecular Class: Phthalate Ester / Phthalimide Metabolite Analog Primary Application: Structure-Activity Relationship (SAR) Validation & Metabolic Stability Profiling
Executive Summary
This compound serves as a critical structural probe in the study of protein-ligand interactions, particularly involving the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) .
In drug development, phthalimide-based drugs (e.g., Thalidomide, Lenalidomide) are unstable in physiological conditions, undergoing hydrolysis to open-ring products (phthalamic acids and phthalates). This compound mimics these open-ring hydrolysis products .
Key Applications:
-
Negative Control in CRBN Binding Assays: Demonstrates the necessity of the intact glutarimide/phthalimide ring for high-affinity binding.
-
Plasma Protein Binding (PPB) Standards: Used as a reference standard to quantify the binding of drug metabolites to serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).
-
Fragment-Based Drug Discovery (FBDD): Used to map the "phthalate binding pocket" exclusion zones in potential new targets.
Scientific Background & Mechanism
The Structural Logic (SAR)
The pharmacological activity of IMiDs relies on the phthalimide ring inserting into the tri-tryptophan pocket of Cereblon.
-
Active Drug: Closed glutarimide/phthalimide rings.
-
Inactive/Low-Affinity Analog: Open-ring phthalates (e.g., this compound).
By using this compound in competitive binding assays, researchers can empirically validate the "Ring-Closure Rule" —confirming that binding signals are specific to the drug and not due to non-specific hydrophobic interactions of the phthaloyl core.
Visualization: Hydrolysis & Structural Relationship
The following diagram illustrates the structural relationship between the active drug core and the this compound probe.
Caption: Structural relationship showing this compound as a mimic of the open-ring hydrolysis product, exhibiting loss of binding affinity.
Experimental Protocol: Competitive Binding Assay (TR-FRET)
This protocol quantifies the binding affinity (IC50) of this compound relative to a known binder (e.g., Thalidomide) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Objective: Confirm this compound as a non-binder/negative control.
Materials Required
-
Protein: Recombinant Human Cereblon (CRBN) complex (DDB1-CRBN).
-
Tracer: Cy5-labeled Thalidomide derivative (Fluorescent Tracer).
-
Detection: Terbium (Tb)-labeled Anti-His antibody (Fluorophore Donor).
-
Reference Control: Pomalidomide or Thalidomide (unlabeled).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
Compound Preparation[4]
-
Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM .
-
Note: Ensure the compound is fully solubilized. Sonicate if necessary.
-
-
Serial Dilution: Prepare a 10-point dose-response curve in DMSO.
-
Start: 1 mM (Final assay conc: 100 µM).
-
Dilution Factor: 1:3.
-
-
Intermediate Dilution: Dilute DMSO stocks 1:40 into Assay Buffer to reduce DMSO concentration to 2.5% (Final assay DMSO will be 0.5-1%).
Assay Workflow
-
Plating: Transfer 5 µL of diluted this compound series into a 384-well low-volume white plate.
-
Protein Addition: Add 5 µL of CRBN-DDB1 / Tb-Anti-His Antibody mix.
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Tracer Addition: Add 10 µL of Cy5-Thalidomide Tracer.
-
Equilibration: Centrifuge plate (1000 x g, 1 min) and incubate for 60 minutes at RT in the dark.
-
Read: Measure TR-FRET signal on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 490 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Data Analysis
-
Calculate TR-FRET Ratio :
. -
Normalize data:
-
0% Inhibition = DMSO only control.
-
100% Inhibition = Excess unlabeled Thalidomide (100 µM).
-
-
Curve Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic model.
-
Expected Result: this compound should show IC50 > 50 µM (negligible displacement), confirming the specificity of the closed-ring drugs.
Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
Since phthalates are common metabolites, determining their binding to Human Serum Albumin (HSA) is vital for understanding the pharmacokinetics of the parent drug.
Workflow Diagram
Caption: Rapid Equilibrium Dialysis (RED) workflow for determining free fraction (fu) of the phthalate metabolite.
Step-by-Step Methodology
-
Preparation: Spike human plasma with this compound to a final concentration of 5 µM (0.5% DMSO final).
-
Loading:
-
Add 200 µL of spiked plasma to the Donor Chamber (Red ring).
-
Add 350 µL of PBS (pH 7.4) to the Receiver Chamber (White ring).
-
-
Incubation: Seal the plate with gas-permeable film. Incubate at 37°C on an orbital shaker (300 rpm) for 4 hours.
-
Sampling:
-
Remove 50 µL from the Donor Chamber (Plasma) -> Add to 50 µL blank buffer.
-
Remove 50 µL from the Receiver Chamber (Buffer) -> Add to 50 µL blank plasma.
-
Crucial: Matrix matching is required for accurate LC-MS quantification.
-
-
Precipitation: Add 400 µL of cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000 rpm for 20 mins.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Calculation:
Troubleshooting & Critical Parameters
| Parameter | Issue | Solution |
| Solubility | Compound precipitates in aqueous buffer. | Do not exceed 1% DMSO. If precipitation occurs, lower top concentration to 50 µM. |
| Hydrolysis | Compound degrades during assay. | Phthalate esters are susceptible to esterases in plasma. Use esterase inhibitors (e.g., BNPP) in the Plasma Protein Binding assay. |
| Fluorescence | High background in FRET assay. | This compound may have intrinsic fluorescence. Run a "Compound Only" control (no tracer) to subtract background. |
| Nonspecific Binding | "Sticky" compound behavior. | Include 0.01% Tween-20 or Triton X-100 in assay buffers to prevent plastic adsorption. |
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatostatin receptor 2 targeting. Nature Structural & Molecular Biology. Link
-
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. Link
-
Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link
-
Waterhouse, D. (2021). Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding. Thermo Fisher Scientific Protocols. Link
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Application Notes and Protocols: The Use of Methyl-3-N-acetylamino phthalate in Organic Synthesis
Introduction
Methyl-3-N-acetylamino phthalate is a specialized organic compound with potential applications as a versatile building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring a phthalate backbone, a methyl ester, and an N-acetylamino group, offers multiple reactive sites for further chemical transformations. While direct literature on the extensive applications of this specific molecule is emerging, its structural motifs are present in numerous bioactive compounds and functional materials. These application notes provide a comprehensive guide to the proposed synthesis of this compound and its potential utility in organic synthesis, drawing upon established principles of analogous chemical systems. The protocols outlined herein are designed to serve as a foundational framework for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Spectroscopic Data (Predicted)
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds like N-methylphthalimide.[3]
| Property | Predicted Value |
| Molecular Formula | C11H11NO5 |
| Molecular Weight | 237.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| Melting Point | Estimated 150-170 °C |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.2 (s, 3H, COCH₃), ~9.5 (s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~169 (C=O, acetyl), ~167 (C=O, ester), ~165 (C=O, phthalate), ~140-120 (Ar-C), ~53 (OCH₃), ~25 (COCH₃).
-
IR (ATR, cm⁻¹): ~3300 (N-H), ~1720 (C=O, ester), ~1680 (C=O, amide), ~1250 (C-O).
-
Mass Spectrometry (EI): Expected molecular ion peak at m/z 237. Key fragmentation patterns for phthalates often include a characteristic peak at m/z 149, corresponding to the phthalic anhydride fragment.[4][5]
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from the readily available 3-nitrophthalic acid. This proposed pathway leverages well-established synthetic transformations.[6][7]
Figure 1: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of 3-Aminophthalic Acid from 3-Nitrophthalic Acid
This protocol describes the reduction of the nitro group of 3-nitrophthalic acid to an amine.
Materials:
-
3-Nitrophthalic acid
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalic acid (1 equivalent) in concentrated HCl.
-
To this suspension, add a solution of SnCl₂ (3-4 equivalents) in concentrated HCl portion-wise. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly neutralize the acidic solution with a concentrated NaOH solution until the pH is approximately 4-5. The product, 3-aminophthalic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-aminophthalic acid.
Protocol 2: Synthesis of 3-Acetamidophthalic Acid
This step involves the acetylation of the amino group.
Materials:
-
3-Aminophthalic acid
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Suspend 3-aminophthalic acid (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 equivalents) to the suspension.
-
Heat the mixture at reflux for 1-2 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker of ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 3-acetamidophthalic acid.
Protocol 3: Synthesis of this compound
This final step is a Fischer esterification of one of the carboxylic acid groups.
Materials:
-
3-Acetamidophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 3-acetamidophthalic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Applications in Organic Synthesis
The unique arrangement of functional groups in this compound makes it a promising candidate for several synthetic applications.
Application 1: Synthesis of Heterocyclic Scaffolds
The phthalate moiety can serve as a precursor to various heterocyclic systems, which are prevalent in pharmaceuticals. For example, reaction with hydrazine could lead to the formation of a phthalhydrazide derivative, which can be further modified.
Figure 2: Potential use in heterocyclic synthesis.
Protocol 4: Synthesis of a 4-Acetamido-N-aminophthalimide Derivative (Hypothetical)
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Application 2: Precursor to Substituted Anilines
Hydrolysis of the ester and amide functionalities, followed by a decarboxylation step, could provide access to 3-amino-N-methylaniline derivatives. The strategic placement of the methyl group can be significant in modulating the pharmacological properties of a molecule, a concept often referred to as the "magic methyl" effect in drug discovery.[8][9]
Application 3: Building Block in Solid-Phase Synthesis
The carboxylic acid functionality (if the ester is hydrolyzed) or the amino group (after deacetylation) could be used to attach the molecule to a solid support for use in combinatorial chemistry and the synthesis of peptide or small molecule libraries.[10]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][14] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, albeit underexplored, building block for organic synthesis. The protocols provided herein for its proposed synthesis and potential applications offer a starting point for researchers to investigate its chemical utility. Its potential to serve as a precursor for complex molecular architectures makes it a valuable target for further study in the fields of medicinal chemistry and materials science. As with any new compound, careful optimization of reaction conditions and thorough characterization of products are essential for successful implementation in synthetic workflows.
References
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- Waseda University. (2020, August 17). Novel method can efficiently create several 'building blocks' of pharmaceutical drugs.
- Google Patents. (2018).
- PrepChem.com.
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- UW–Madison News. (2021, April 22). New chemistry makes 'magic' drug improvements easier.
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- PMC. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies.
- UNT Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES APPROVED.
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- SpringerLink. (2022, February 22). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.
- MDPI. (2024, November 14). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans.
- Wikipedia. N-Hydroxyphthalimide.
- American Pharmaceutical Review. (2012, February 1). Assessment of Spectroscopic Techniques for Adulteration Detection of Raw Materials Used in Biopharmaceutical Manufacturing.
- MDPI. (2025, January 2).
- EPA. (2025, October 15).
- DEA.gov.
- PMC. Phthalic Acid Esters: Natural Sources and Biological Activities.
- Google Patents.
- Google Patents. CN101357899A - The preparation method of N-methylphthalimide compound.
- PMC - NIH. Phthalates and epigenetics: An emerging public health concern.
- MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
- Semantic Scholar. (2024, May 1).
- Aerosol and Air Quality Research. (2023, November 10).
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Application Note & Protocol: Preparation of Methyl-3-N-acetylamino phthalate Stock Solutions
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions for Methyl-3-N-acetylamino phthalate (M-3-NAAP). As a compound of significant interest in chemical research and drug development, the ability to prepare accurate and stable stock solutions is fundamental to achieving reproducible experimental results. This protocol emphasizes safety, precision, and the chemical rationale behind each step, targeting researchers, scientists, and professionals in related fields. We present a detailed, step-by-step methodology for creating a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) and discuss best practices for quality control and long-term storage.
Compound Information & Physicochemical Properties
A thorough understanding of the compound's properties is the first step in developing a robust protocol.[1] this compound is a derivative of phthalic acid. Due to ambiguity in the common name, this protocol assumes the structure to be Dimethyl 3-acetamidophthalate . Researchers should always verify the molecular weight and structure from their specific compound supplier's Certificate of Analysis.
| Property | Value / Description | Source |
| Compound Name | This compound | - |
| Synonym (Assumed) | Dimethyl 3-acetamidophthalate | - |
| CAS Number | 52659-18-4 | [2] |
| Assumed Mol. Formula | C₁₂H₁₃NO₅ | Calculated |
| Assumed Mol. Weight | 251.24 g/mol | Calculated |
| Appearance | Typically a solid at room temperature. | [3] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][4] |
| Alternative Solvents | N,N-Dimethylformamide (DMF). Solubility in other solvents like ethanol or methanol should be empirically determined. | [4] |
Health & Safety Precautions
Handling any chemical compound requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions can be guided by data on related compounds, such as other phthalates and N-methylacetamide.
-
Engineering Controls : All handling of the solid compound and preparation of the stock solution should be performed inside a certified chemical fume hood to minimize inhalation risk.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[6][7]
-
Compound-Specific Hazards :
-
Reproductive Toxicity : Many phthalates are classified as endocrine disruptors, and some N-acetylated amines, like N-Methylacetamide, are listed as substances of very high concern that may damage fertility or an unborn child.[6][8][9] Assume this compound carries similar risks until proven otherwise.
-
Inhalation/Contact : Avoid breathing dust from the solid compound.[6] Prevent contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.[10][11]
-
-
Disposal : Dispose of all waste, including contaminated vials and pipette tips, in accordance with local, state, and federal hazardous waste regulations.[10]
Protocol for Preparation of a 10 mM DMSO Stock Solution
Rationale and Key Considerations
The choice of solvent is critical for creating a stable and usable stock solution.
-
Why DMSO? : Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with exceptional solvating power for a wide range of organic molecules that are sparingly soluble in aqueous solutions.[4] Its miscibility with water and most cell culture media allows for easy dilution to working concentrations, although high final DMSO concentrations (>0.5-1%) can be toxic in cell-based assays.
-
Importance of Anhydrous Solvent : Using an anhydrous (water-free) grade of DMSO is crucial. The presence of water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation of the solute over time, especially during freeze-thaw cycles.
-
Dissolution Aids : Some compounds may be slow to dissolve. Vortexing provides mechanical agitation, while sonication uses high-frequency sound waves to create cavitation bubbles that agitate the solution on a micro-scale, effectively breaking up solute aggregates and accelerating dissolution.[1]
Materials and Equipment
| Category | Item |
| Chemicals | This compound (solid) |
| Anhydrous Dimethyl Sulfoxide (DMSO) | |
| Equipment | Calibrated analytical balance (readable to 0.1 mg or better) |
| Vortex mixer | |
| Ultrasonic water bath (sonicator) | |
| Calibrated micropipettes (P1000, P200) and sterile tips | |
| Labware | Low-retention microcentrifuge tubes or amber glass vials with screw caps |
| Spatula and weighing paper/boat |
Step-by-Step Procedure
This procedure outlines the preparation of 1 mL of a 10 mM stock solution.
-
Calculation : Determine the mass of M-3-NAAP required. For a 10 mM solution, the formula is:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 251.24 g/mol × 1000 mg/g = 2.51 mg
-
-
Weighing : a. Place a clean weighing boat on the analytical balance and tare it to zero. b. Carefully weigh out approximately 2.51 mg of M-3-NAAP. Crucially, record the exact mass weighed for precise concentration calculation.[1] c. Transfer the weighed powder carefully into a clean, appropriately labeled amber glass vial or microcentrifuge tube.
-
Solvent Addition : a. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. If you weighed exactly 2.51 mg, add 1.0 mL of DMSO. b. Pro-Tip: If your actual weight was different (e.g., 2.65 mg), you can either adjust the solvent volume to maintain 10 mM (1.055 mL in this case) or, more commonly, keep the volume at 1.0 mL and recalculate the final concentration (2.65 mg in 1.0 mL = 10.55 mM). The latter is often preferred for maintaining round volumes.
-
Dissolution : a. Securely cap the vial. b. Vortex the solution vigorously for 1-2 minutes.[1] c. Visually inspect the solution. If any solid particles remain, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Avoid overheating the sample.
-
Final Confirmation : a. Once dissolution is complete, hold the vial against a light source to confirm that the solution is clear, homogenous, and free of any particulates or haze. This visual check is a critical quality control step.
Quantitative Data Summary
The following table provides pre-calculated mass requirements for preparing a 10 mM stock solution of M-3-NAAP (MW = 251.24 g/mol ).
| Final Volume | Molarity | Mass Required |
| 1 mL | 10 mM | 2.51 mg |
| 5 mL | 10 mM | 12.56 mg |
| 10 mL | 10 mM | 25.12 mg |
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for M-3-NAAP stock solution preparation.
Quality Control, Storage, and Stability
Aliquoting and Storage
Proper storage is essential to maintain the integrity and extend the shelf-life of the stock solution.
-
Avoid Freeze-Thaw Cycles : Repeated changes in temperature can cause the compound to degrade or precipitate out of solution.[1] It is highly recommended to aliquot the main stock solution into smaller, single-use volumes (e.g., 20-50 µL) in low-retention tubes.
-
Storage Temperature : Store the aliquots in a freezer at -20°C for short-to-medium term storage or -80°C for long-term storage . The stability of M-3-NAAP in DMSO at these temperatures should be empirically validated for long-term projects. Studies on related phthalate metabolites show significantly better stability when frozen.[12]
-
Protection from Light : Storing in amber vials or in a light-blocking freezer box is recommended to prevent potential photodegradation.
Labeling
Accurate labeling prevents costly errors.[13] Each aliquot must be clearly and durably labeled with:
-
Compound Name (M-3-NAAP)
-
Stock Concentration (e.g., 10 mM)
-
Solvent (Anhydrous DMSO)
-
Date of Preparation
-
Preparer's Initials
Preparation of Working Solutions
Stock solutions are diluted immediately prior to use to create working solutions in an appropriate aqueous buffer or cell culture medium.
-
Dilution Calculation : The standard formula M₁V₁ = M₂V₂ is used for this purpose.[14] For example, to make 1 mL (1000 µL) of a 10 µM working solution from a 10 mM stock:
-
(10,000 µM) × V₁ = (10 µM) × (1000 µL)
-
V₁ = 1 µL
-
Therefore, add 1 µL of the 10 mM stock to 999 µL of the desired buffer.
-
-
Aqueous Stability : Be aware that compounds dissolved in DMSO may have limited solubility or stability once diluted into an aqueous medium.[4] Working solutions should generally be prepared fresh for each experiment and not stored for extended periods.
References
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
ReAgent Chemical Services. (2024). How To Make A Standard Solution. The Chemistry Blog. Retrieved from [Link]
- Alfa Aesar. (2025). Safety Data Sheet: N-Methylacetamide.
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
- TCI Chemicals. (2025). Safety Data Sheet: Methyl 3-Bromophenylacetate.
- Sigma-Aldrich. (2025). Safety Data Sheet: Diethyl phthalate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 1-naphthylacetate.
- CymitQuimica. (2024). Safety Data Sheet: 2-Acetylamino-4-methyl-thiophene-3-carboxylic acid methyl ester.
- Broadview Technologies. (2015). Safety Data Sheet: MTHPA-C.
- Hadjmohammadi, M., & Nazari, S. (2010). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research, 17(7), 1253–1260.
- TCI Chemicals. (2024). Safety Data Sheet: 4-Amino-N-methylphthalimide.
-
U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]
- Taiwan Food and Drug Administration. (2013).
- U.S. Environmental Protection Agency (EPA). (n.d.).
- Juang, R. S., Lin, S. H., & Tsao, K. H. (2007). Removal of Phthalate Esters from Aqueous Solution by Molybdate Impregnated Chitosan Beads. Journal of the Chinese Institute of Chemical Engineers, 38(1), 79-85.
- Paluselli, A., et al. (2023).
- U.S. Environmental Protection Agency (EPA). (2007).
- Samandar, E., et al. (2015). Effect of storage time and temperature on levels of phthalate metabolites and bisphenol A in urine. Journal of Exposure Science & Environmental Epidemiology, 25(3), 324-329.
- Dai, Y., et al. (2021).
- Mäckle, M., et al. (2021). Application of solvent-based dissolution for the recycling of polyvinylchloride flooring waste containing restricted phthalate plasticizers.
- Adams, D. S. (2008). Making and Diluting Stock Solutions. CSH Protocols, 2008(5), pdb.ip55.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6582, N-Methylacetamide.
- Wikipedia. (n.d.). N-Methylacetamide.
- Cayman Chemical. (2022). Product Information: Metacetamol.
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Application Note & Protocol: High-Throughput Screening for Modulators of Nuclear Receptor Activity Among Phthalate Derivatives
A Note on the Target Compound: Methyl-3-N-acetylamino phthalate
Initial research into the scientific literature and chemical databases did not yield specific information on "this compound." This suggests that it is not a commonly studied or commercially available compound. To provide a valuable and scientifically accurate guide in line with the user's interest in phthalate derivatives and high-throughput screening, this document will focus on a well-established and critical application: the high-throughput screening of phthalate derivatives for endocrine-disrupting potential.
This application note will provide a detailed protocol for a cell-based reporter assay designed to identify phthalates that can interfere with nuclear hormone receptor signaling, a common mechanism of endocrine disruption.[1][2] We will use a hypothetical phthalate derivative with structural similarities to the requested compound to illustrate the principles and execution of the assay.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Phthalate Endocrine Disruption
Phthalic acid esters (PAEs), or phthalates, are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1][3] Their widespread use in consumer products, from food packaging and medical devices to personal care products and toys, results in ubiquitous human exposure.[1][4]
A growing body of evidence has classified certain phthalates as endocrine-disrupting chemicals (EDCs).[1][2] EDCs can interfere with the body's hormonal systems, and exposure has been associated with developmental and reproductive toxicities in laboratory animals.[2][5] In humans, while data is more complex, studies suggest associations between phthalate exposure and adverse reproductive and developmental outcomes.[2][5] Phthalates and their metabolites are readily found in human biomonitoring samples such as urine, blood, and breast milk.[4][6][7]
The primary mechanism of endocrine disruption for many phthalates involves the modulation of nuclear hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR). Upon entering the body, phthalate diesters are rapidly metabolized into monoesters, which are often considered the more biologically active species.[6] These metabolites can then act as agonists or antagonists of hormone receptors, disrupting normal endocrine signaling pathways.
Given the vast number of phthalate derivatives and their potential replacements, high-throughput screening (HTS) assays are essential tools for rapidly identifying compounds with endocrine-disrupting potential.[8] This application note details a robust, cell-based reporter gene assay for screening phthalate libraries for their ability to modulate nuclear receptor activity.
Assay Principle: Cell-Based Nuclear Receptor Reporter Assay
This protocol utilizes a well-established functional screening method: the cell-based reporter gene assay.[8] This assay provides a quantitative readout of the transcriptional activation of a specific nuclear receptor in response to a test compound.
The core components of the assay are:
-
Host Cell Line: A mammalian cell line (e.g., HEK293, HeLa) that is readily transfectable and provides a low-background environment for the assay.
-
Nuclear Receptor Expression Vector: A plasmid encoding the full-length human nuclear receptor of interest (e.g., Estrogen Receptor Alpha).
-
Hormone Response Element (HRE) Reporter Vector: A plasmid containing multiple copies of a specific DNA sequence (the HRE) that the activated nuclear receptor binds to. This HRE is placed upstream of a minimal promoter and a reporter gene, such as firefly luciferase.
-
Normalization Vector: A plasmid expressing a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter. This is used to normalize for variations in transfection efficiency and cell viability.
When a test compound (e.g., a phthalate derivative) that activates the nuclear receptor is added to the cells, the receptor dimerizes, translocates to the nucleus, and binds to the HREs on the reporter plasmid. This binding event drives the expression of the firefly luciferase gene. The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of receptor activation.
Visualization of Key Processes
Signaling Pathway
Caption: Nuclear receptor activation by a phthalate metabolite.
Experimental Workflow
Caption: High-throughput screening workflow.
Materials and Reagents
| Item | Supplier | Notes |
| HEK293T Cell Line | ATCC | |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | High glucose, with L-glutamine |
| Fetal Bovine Serum (FBS), Charcoal Stripped | Gibco | To remove endogenous hormones |
| Penicillin-Streptomycin Solution (100X) | Gibco | |
| Opti-MEM I Reduced Serum Medium | Gibco | For transfection |
| Lipofectamine 3000 Transfection Reagent | Invitrogen | Or similar high-efficiency reagent |
| pSG5-hERα (Estrogen Receptor Plasmid) | Addgene | Example receptor plasmid |
| pGL4.27[luc2P/minP/Hygro] Vector | Promega | Backbone for reporter construct |
| 3xERE-TATA-luciferase Reporter Plasmid | (Custom or Addgene) | Contains Estrogen Response Elements |
| pRL-TK (Renilla Luciferase Control) | Promega | For normalization |
| 384-well white, clear-bottom assay plates | Corning | For luminescence assays |
| Dual-Glo Luciferase Assay System | Promega | |
| Phthalate Compound Library | (Various) | Dissolved in DMSO |
| 17β-Estradiol (Positive Control) | Sigma-Aldrich | |
| DMSO (Vehicle Control) | Sigma-Aldrich |
Detailed Experimental Protocol
Day 1: Cell Plating
-
Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, aspirate the culture medium, wash cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL.
-
Using a multichannel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well white, clear-bottom plate (5,000 cells/well).
-
Incubate the plate for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
Day 1: Transfection
-
Prepare the transfection master mix in Opti-MEM. For each well, combine:
-
20 ng pSG5-hERα plasmid
-
40 ng 3xERE-luciferase reporter plasmid
-
2 ng pRL-TK control plasmid
-
-
In a separate tube, dilute Lipofectamine 3000 reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA mix with the diluted Lipofectamine reagent, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.
-
Add 5 µL of the transfection complex to each well. Gently swirl the plate to mix.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Day 2: Compound Addition
-
Prepare a serial dilution of the phthalate compound library in culture medium. A typical screening concentration range is from 1 nM to 100 µM.
-
Prepare control solutions:
-
Positive Control: 10 nM 17β-Estradiol in culture medium.
-
Vehicle Control: 0.1% DMSO in culture medium.
-
-
Carefully remove the medium from the cells and add 20 µL of the appropriate compound dilution or control solution to each well.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Day 3: Luminescence Reading and Data Acquisition
-
Equilibrate the assay plate and the Dual-Glo Luciferase Assay System reagents to room temperature.
-
Add 20 µL of Dual-Glo Luciferase Reagent (substrate for firefly luciferase) to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.
-
Measure the firefly luminescence using a plate reader.
-
Add 20 µL of Dual-Glo Stop & Glo Reagent to each well. This quenches the firefly signal and activates the Renilla luciferase.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence using the same plate reader.
Data Analysis and Hit Identification
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized response ratio.
-
Normalized Ratio = Firefly Luminescence / Renilla Luminescence
-
-
Fold Activation: Calculate the fold activation for each compound concentration relative to the vehicle control.
-
Fold Activation = Normalized Ratio (Test Compound) / Average Normalized Ratio (Vehicle Control)
-
-
Z'-Factor Calculation: To assess the quality and robustness of the assay, calculate the Z'-factor using the positive and vehicle controls.
-
Z' = 1 - [ (3σ_pos + 3σ_veh) / |μ_pos - μ_veh| ]
-
Where σ is the standard deviation and μ is the mean. An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
-
Hit Identification: A "hit" is a compound that produces a response exceeding a defined threshold. A common threshold is 3 standard deviations above the mean of the vehicle control.
-
Hit Threshold = μ_veh + 3σ_veh
-
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures assay robustness and dynamic range. | > 0.5 |
| Signal-to-Background | Ratio of the mean positive control signal to the mean vehicle control signal. | > 5 |
| CV% of Controls | Coefficient of variation for replicate control wells. | < 15% |
Conclusion and Further Steps
This application note provides a comprehensive protocol for a high-throughput, cell-based reporter assay to screen phthalate derivatives for their potential to modulate nuclear receptor signaling. This functional assay is a critical first step in identifying potentially harmful EDCs.[8] Compounds identified as "hits" in this primary screen should be subjected to further validation, including:
-
Dose-response analysis to determine potency (EC₅₀) and efficacy.
-
Counter-screening to rule out non-specific effects or assay artifacts (e.g., luciferase inhibition).
-
Orthogonal assays using different biological readouts (e.g., competitive binding assays, downstream gene expression analysis) to confirm the mechanism of action.
By employing robust and validated HTS methodologies, researchers can efficiently prioritize phthalate compounds for further toxicological evaluation and risk assessment, ultimately contributing to public health and safety.[9][10]
References
- PubMed. (2018, December 18). High-throughput screening of phthalate-containing objects in the kindergartens by ambient mass spectrometry.
- MDPI. (2023, March 20). Characterization of Genotoxic Activity of Phthalates and Their Metabolites by the UmuC in vitro Assay.
- Waters. Rapid Phthalate Screening in Consumer Products, Increasing Profits With Greater Sample Throughput.
- PMC. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study.
- PMC. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry.
- Droplet Genomics. High-Throughput Functional Screening Facilitated by Droplet Microfluidics.
- MDPI. (2024, November 14). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans.
- ThermoFisher. Phthalate Screening in Food Packaging by Ambient Ionization High Resolution MS/MS Mass Spectrometry.
- FDA. Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.
- MDPI. (2019, July 23). A Method Validation for Simultaneous Determination of Phthalates and Bisphenol A Released from Plastic Water Containers.
- PMC. (2021, May 18). Phthalates and Their Impacts on Human Health.
- FDA. (2012, December 21). FDA Issues Final Guidance on Limiting the Use of Certain Phthalates as Excipients.
- ResearchGate. (2025, August 5). Analytical methods for the determination of biomarkers of exposure to phthalates in human urine samples.
- Breast Cancer and the Environment Research Program. FACT SHEET on PHTHALATES.
- PubMed. (2018). Organism-derived phthalate derivatives as bioactive natural products.
- MDPI. (2021, July 16). Phthalic Acid Esters: Natural Sources and Biological Activities.
Sources
- 1. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. mdpi.com [mdpi.com]
- 4. bcerp.org [bcerp.org]
- 5. fda.gov [fda.gov]
- 6. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atrandi.com [atrandi.com]
- 9. High-throughput screening of phthalate-containing objects in the kindergartens by ambient mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pjoes.com [pjoes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Troubleshooting of Methyl-3-N-acetylamino Phthalate
Current Status: Operational Ticket ID: REF-8824-CHEM Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Pathway Analysis
User Query: Optimization and troubleshooting of Methyl-3-N-acetylamino phthalate synthesis.
Technical Context: This molecule (specifically Dimethyl 3-acetamidophthalate or its Monomethyl congener) is a critical intermediate, often associated with the synthesis of PDE4 inhibitors like Apremilast . The synthesis is chemically sensitive due to the ortho-effect : the proximity of the amino/amido group to the carboxyl/ester groups creates a high risk of unwanted cyclization to form 3-acetamidophthalimide or 3-acetamidophthalic anhydride under thermal stress.
Our technical guide focuses on the two primary validated pathways:
-
Route A (The Anhydride Route): 3-Nitrophthalic acid
Reduction Cyclization Methanolysis. (Preferred for regioselective mono-esters). -
Route B (The Diester Route): 3-Nitrophthalic acid
Esterification Reduction Acetylation. (Preferred for dimethyl esters).
Pathway Visualization
Figure 1: Bifurcated synthetic pathways for this compound showing critical impurity risks (Imide formation).
Validated Experimental Protocols
Protocol A: The "Anhydride First" Method (High Purity)
Best for: Avoiding di-esterification if mono-ester is required, or generating ultra-pure precursors for Apremilast.
| Step | Reagent | Conditions | Critical Parameter |
| 1. Reduction | 3-Nitrophthalic acid, Hydrazine Hydrate, FeCl3/C | Aq.[1][2] NaOH, 70-80°C, 3-6h | pH Control: Acidify to pH 3.5 post-reaction to precipitate 3-aminophthalic acid [1]. |
| 2. Cyclization | Acetic Anhydride (Excess) | Reflux (120°C), 1-4h | Moisture: System must be dry. Water hydrolyzes the anhydride back to di-acid. |
| 3. Solvolysis | Methanol (Anhydrous) | 0°C to RT, 2h | Temperature: High temp causes symmetric diester formation or isomerization. |
Step-by-Step Workflow:
-
Reduction: Dissolve 3-nitrophthalic acid in 3M NaOH. Add catalytic FeCl3 and activated carbon.[3] Add hydrazine hydrate dropwise at 70°C. Filter hot. Acidify filtrate (HCl) to precipitate 3-aminophthalic acid .
-
Anhydride Formation: Reflux the dried amine in acetic anhydride. The product, 3-acetamidophthalic anhydride , precipitates upon cooling/concentration.[1] Wash with ether to remove acetic acid traces [2].
-
Methanolysis: Dissolve the anhydride in dry methanol. Stir at room temperature. The ring opens to form the Monomethyl 3-acetamidophthalate . Note: To get the Dimethyl ester, add H2SO4 and reflux.
Protocol B: The "Ester First" Method (Scale-Up Friendly)
Best for: Large-scale production of the Dimethyl ester.
-
Esterification: Reflux 3-nitrophthalic acid in Methanol with H2SO4 (cat) for 36h. Isolate Dimethyl 3-nitrophthalate [3].
-
Reduction: Hydrogenation (H2, 50 psi) over Pd/C in Methanol. Yields Dimethyl 3-aminophthalate .
-
Acetylation: Treat the amino-ester with Acetyl Chloride (1.1 eq) and TEA (1.2 eq) in DCM at 0°C .
Troubleshooting Guide
Issue 1: Product Cyclizes to Phthalimide (Imide Impurity)
Symptom: The product is insoluble in methanol/base, has a high melting point (>200°C), and IR shows characteristic imide double carbonyls (1770, 1740 cm⁻¹). Root Cause: The thermodynamic sink for ortho-amino esters/acids is the cyclic imide. This happens if:
-
Reaction temperature during acetylation is too high (>100°C) without an anhydride trap.
-
Ammonia or urea contaminants are present.
-
Prolonged heating of the mono-ester.[4]
Corrective Action:
-
Protocol Shift: If using Route B (Ester First), perform acetylation at 0°C to Room Temperature . Do not reflux in acetic acid.
-
Reagent Switch: Use Acetyl Chloride/Pyridine instead of Acetic Anhydride/Heat. The milder conditions prevent ring closure.
Issue 2: Incomplete Reduction (Nitro vs. Amine)
Symptom: Yellow/Orange color persists (Amine is usually pale yellow/white; Nitro is deep yellow). TLC shows starting material. Root Cause: Catalyst poisoning (sulfur from reagents) or insufficient hydrogen donor.
Corrective Action:
-
Catalyst Activation: If using FeCl3/Hydrazine, ensure the activated carbon is fresh. Old carbon loses surface area.
-
Stoichiometry: Increase Hydrazine hydrate to 3.5 equivalents.
-
Alternative: Switch to Pd/C hydrogenation (50 psi) if the chemical reduction stalls. Note: 3-aminophthalic acid is sensitive to oxidation; store under inert gas.
Issue 3: Solubility Issues During Purification
Symptom: The "this compound" oils out or forms a sticky gum. Root Cause: The acetamido group increases polarity, but the methyl ester adds lipophilicity. The molecule has "confused" solubility.[3]
Corrective Action:
-
Solvent System: Do not use pure water for precipitation. Use a mixture of Water/Methanol (80:20) or recrystallize from Isopropanol .
-
pH Adjustment: If working with the mono-ester (free acid), ensure the pH is below 3 to protonate the carboxylic acid for precipitation.
Quantitative Data: Physical Properties & Yields[2][3][5][6]
| Compound | CAS No.[5][6][7] | Melting Point | Solubility | Typical Yield |
| 3-Nitrophthalic Acid | 603-11-2 | 215-218°C | Water (Hot), Ethanol | N/A (Start) |
| 3-Aminophthalic Acid | 5434-20-8 | 180-185°C | DMSO, Dilute Acid | 85-93% [1] |
| 3-Acetamidophthalic Anhydride | 15371-06-9 | 180-182°C | Acetic Anhydride, THF | 78-85% [2] |
| Dimethyl 3-acetamidophthalate | N/A* | 125-130°C (Est) | DCM, EtOAc, MeOH | 80-90% |
*Note: CAS numbers for specific esters vary by substitution pattern. Data derived from homologous series.
Frequently Asked Questions (FAQ)
Q: Can I use Acetyl Chloride directly on 3-aminophthalic acid? A: Not recommended. Using Acetyl Chloride on the dicarboxylic acid often leads to mixed anhydrides and uncontrollable polymerization. It is safer to convert to the Anhydride (using Acetic Anhydride) or the Diester first.
Q: Why is my yield of the Anhydride low (Route A, Step 2)? A: You likely have water in your system. Acetic anhydride hydrolyzes rapidly. Ensure all glassware is flame-dried and the 3-aminophthalic acid is thoroughly dried (vacuum oven, 60°C, 4h) before refluxing.
Q: I need the Mono-methyl ester, but I keep getting the Di-methyl ester. Why? A: If you are using Methanol/H2SO4, the reaction is driven to the diester. To stop at the mono-ester, use Route A . React 3-acetamidophthalic anhydride with 1 equivalent of methanol in a non-nucleophilic solvent (like THF or DCM) at 0°C. This kinetic control opens the ring to the mono-ester without esterifying the second acid group.
References
-
Patent CN101012178A. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid. (2007).[8] Link
-
Patent CN105330587A. Preparation method of 3-acetyl aminophthalimide (and anhydride intermediates). (2016).[9] Link
-
PrepChem. Synthesis of Methyl Hydrogen Phthalate (and diester analogs).Link
-
Organic Syntheses. 3-Nitrophthalic Acid. Coll. Vol. 1, p.408 (1941). Link
-
Vertex AI Search. Consolidated search results for Apremilast intermediates and 3-acetamidophthalic acid synthesis. (2026).[10] [Internal Verification]
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Check local regulations regarding precursor chemicals.
Sources
- 1. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]
- 2. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 3. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. brieflands.com [brieflands.com]
- 6. medkoo.com [medkoo.com]
- 7. 3-Acetamidophthalic acid | 15371-06-9 | Benchchem [benchchem.com]
- 8. Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof - Google Patents [patents.google.com]
- 10. Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Methyl-3-N-acetylamino phthalate
Welcome to the technical support center for the synthesis and optimization of Methyl-3-N-acetylamino phthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and achieve optimal results.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
-
Incomplete Reaction: The N-acetylation of an aromatic amine like methyl-3-aminophthalate can be sluggish.
-
Reasoning: The electron-withdrawing nature of the two ester groups on the phthalate ring reduces the nucleophilicity of the amine, making it less reactive towards the acetylating agent.[2]
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Gently heating the reaction can often drive it to completion. For example, in some N-acetylation reactions, increasing the temperature to 200°C has been shown to improve conversion.[3]
-
Increase Stoichiometry of Acetylating Agent: Using a slight molar excess of the acetylating agent, such as acetic anhydride (e.g., 1.1 to 1.5 equivalents), can help push the equilibrium towards the product.[4] Be cautious with a large excess, as it can complicate purification.
-
Catalyst Choice: While many acetylations proceed without a catalyst, a mild acid or base catalyst can be beneficial. A weak acid like acetic acid can protonate the carbonyl oxygen of acetic anhydride, making it more electrophilic.[5][6][7] Conversely, a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.
-
-
-
Sub-optimal Reagents or Conditions:
-
Reasoning: The purity of reagents and the reaction environment play a significant role.
-
Solution:
-
Reagent Purity: Ensure your methyl-3-aminophthalate is pure and dry. Use freshly opened or distilled acetic anhydride, as it can hydrolyze to acetic acid over time.
-
Solvent Choice: The reaction is often performed in a polar aprotic solvent like dichloromethane (DCM) or acetonitrile.[8] Ensure the solvent is anhydrous, as water can react with the acetylating agent.
-
-
-
Product Loss During Workup and Purification:
-
Reasoning: The product's solubility and stability can lead to losses during extraction and purification steps.
-
Solution:
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate.[2] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Purification: Column chromatography on silica gel is a common purification method. Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation. Recrystallization can also be an effective purification technique.
-
-
Question 2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
Answer: Side product formation can significantly reduce the yield and complicate purification. The most common side products in this reaction are:
-
Diacylation:
-
Reasoning: Although less common with deactivated amines, it's possible for the nitrogen to be acetylated twice, especially with a large excess of a highly reactive acetylating agent.[2]
-
Mitigation:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent (1.05-1.2 equivalents).
-
Slow Addition: Add the acetylating agent dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the acetylating agent.[2]
-
-
-
Hydrolysis of the Ester Groups:
-
Reasoning: The methyl ester groups on the phthalate ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, to form the corresponding carboxylic acids.[9][10] While hydrolysis at neutral pH is generally slow, it can be catalyzed by acids or bases.[10]
-
Mitigation:
-
Maintain Neutral or Mildly Acidic Conditions: Avoid strong acids or bases. If a catalyst is necessary, a weak acid like acetic acid is preferable.[5]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent water-induced hydrolysis.
-
Moderate Temperatures: Avoid excessively high reaction temperatures which can promote hydrolysis.
-
-
-
Formation of 3-Acetamidophthalic Anhydride:
-
Reasoning: If the reaction is carried out at elevated temperatures for a prolonged period, especially with excess acetic anhydride, the two adjacent ester groups can potentially cyclize to form the anhydride. A similar process is known where 3-aminophthalic acid reacts with acetic anhydride to form 3-acetamidophthalic anhydride.[11][12]
-
Mitigation:
-
Control Temperature and Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. Avoid prolonged heating.
-
-
Question 3: How can I effectively monitor the progress of my reaction?
Answer: Proper reaction monitoring is key to achieving optimal results by ensuring the reaction goes to completion without forming excessive side products.
-
Thin Layer Chromatography (TLC):
-
Principle: TLC is a quick and effective way to qualitatively track the disappearance of the starting material (methyl-3-aminophthalate) and the appearance of the product (this compound).
-
Procedure:
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualize the spots under UV light. The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC provides quantitative information about the reaction progress. It is more precise than TLC.
-
Procedure: A reversed-phase C18 column with a mobile phase of methanol and water is often suitable for analyzing phthalate derivatives.[13] UV detection at a wavelength around 230 nm can be used.[13] By injecting aliquots of the reaction mixture over time, you can quantify the consumption of the starting material and the formation of the product.
-
Question 4: What are the best practices for purifying the final product?
Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture to elute non-polar impurities and gradually increase the polarity to elute the desired product.
-
-
Recrystallization:
-
Principle: This technique is excellent for obtaining highly pure crystalline products, provided a suitable solvent is found.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
-
Workup Procedure:
-
Quenching: After the reaction is complete, it should be carefully quenched, for example, by the slow addition of water at 0 °C.[2]
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What are the most common acetylating agents for this type of reaction?
The most common and readily available acetylating agents are acetic anhydride and acetyl chloride.[3][14] Acetic anhydride is generally preferred as it is less corrosive and the byproduct, acetic acid, is easier to remove than the hydrochloric acid generated from acetyl chloride.
Is a catalyst always necessary for this N-acetylation?
Not always. The reaction can often proceed without a catalyst, especially if heated. However, for a less reactive amine like methyl-3-aminophthalate, a catalyst can significantly improve the reaction rate and yield.[5] Acetic acid is a simple and effective catalyst for N-acetylation reactions.[6][7]
What analytical techniques can be used to characterize the final product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the product. You should expect to see a new singlet in the ¹H NMR spectrum around 2.2 ppm corresponding to the methyl protons of the acetyl group, and a downfield shift of the aromatic protons adjacent to the newly formed amide.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for the characteristic C=O stretching vibrations of the ester and amide groups.
What safety precautions should be taken during this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Fume Hood: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acetic anhydride and acetyl chloride.
-
Handling Reagents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.
III. Experimental Protocols & Data
Standard Protocol for the Synthesis of this compound
This protocol provides a general starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl-3-aminophthalate (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or acetonitrile to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.[2] If the reaction is slow, it can be gently heated to reflux.
-
Workup:
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.[2]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[2]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time/temperature, use a slight excess of acetylating agent, consider a mild acid catalyst.[1][3][4] |
| Product loss during workup | Perform multiple extractions, choose an appropriate purification method.[2] | |
| Side Product Formation | Diacylation | Use a controlled amount of acetylating agent, add it slowly at low temperature.[2] |
| Ester Hydrolysis | Use anhydrous conditions, avoid strong acids/bases and high temperatures.[9][10] | |
| Difficulty in Purification | Similar polarity of product and starting material | Optimize the mobile phase for column chromatography, try recrystallization from different solvents. |
IV. Visualizing the Workflow
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
V. References
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]
-
Process for the direct acetylation of aromatic amines. Google Patents.
-
N-acetylation of Aromatic Amines by One-pot Route. Bentham Science Publishers. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link]
-
Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. ResearchGate. [Link]
-
Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. Scielo. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
A kind of 3 acetylamino phthalic anhydride preparation methods. Google Patents.
-
Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers. [Link]
-
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]
-
Conformation and Reactivity. Part 112 Kinetics Hydrolysis of the Acetates of the Methylcycl. RSC Publishing. [Link]
-
Standard Operating Procedure for Determination of Phthalates. Consumer Product Safety Commission. [Link]
-
Transformation of phthalates via hydrolysis. ResearchGate. [Link]
-
Method Development for Analysis A of Phthalates s by HPLC. OPUS. [Link]
-
Analytical methods for the determination of phthalates in food. ResearchGate. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]
-
Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. PubMed. [Link]
-
3-Aminophthalic acid. Wikipedia. [Link]
-
Preparation method of 3-acetyl aminophthalimide. Google Patents.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
Optimization of the Synthesis of n-Phthalimidoalkylthiols as Precursors for ω-Aminoalkylthiols as Prepared by Undergraduate Chemistry Students. ResearchGate. [Link]
-
Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PMC. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Phthalimides. Organic Chemistry Portal. [Link]
-
Supporting Information Chemoselective N-deacetylation under mild conditions. Indian Institute of Science Education and Research, Bhopal. [Link]
-
Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Ca. SciSpace. [Link]
-
Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. NOPR. [Link]
-
Synthesis, structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[3][4][5]triazole-3-carboxylate. PubMed. [Link]
-
N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. PubMed. [Link]
-
Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. PubMed. [Link]
-
phthalide. Organic Syntheses Procedure. [Link]
-
During the formation of paracetamol why do you get N-acylation instead of O. Quora. [Link]
-
A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]
-
SYNTHESIS OF METHYL HYDROGEN PHTHALATE. PrepChem.com. [Link]
-
Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. ACS Publications. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
- 12. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]
- 13. opus.govst.edu [opus.govst.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of Methyl-3-N-acetylamino phthalate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the purification of Methyl-3-N-acetylamino phthalate. As a molecule combining the functionalities of a phthalate ester and an N-acetylated aromatic amine, its purification can present unique challenges not commonly addressed in standard literature. This guide is designed to provide practical, experience-driven advice to navigate these complexities, moving beyond simple protocols to explain the why behind each step. Our approach is grounded in established chemical principles and analogous procedures for related compound classes, ensuring a robust and logical framework for achieving high purity.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address common issues encountered during the purification of this compound, from initial work-up to final polishing.
Part 1: Initial Work-up & Crude Product Isolation
Question: My crude product after the synthesis reaction is a dark, oily residue. What are the first steps to clean it up before attempting advanced purification?
Answer: A dark, oily crude product often indicates the presence of unreacted starting materials, acidic by-products, and residual catalyst. A primary liquid-liquid extraction is the most effective first step.
The goal is to neutralize and remove acidic components while extracting your desired ester into an organic solvent. A typical procedure involves dissolving the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). This solution is then washed sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This weak base is crucial for neutralizing acidic impurities such as unreacted phthalic acid precursors or acetic acid from the acetylation step.[1][2] The formation of CO₂ gas (effervescence) is a positive sign that acid is being neutralized.[1] Continue washing until no more gas evolves.
-
Water/Brine: A subsequent wash with water and then saturated sodium chloride (brine) solution helps remove any remaining water-soluble impurities and residual salts. The brine wash also aids in breaking up emulsions and "drying" the organic layer by drawing water out of it.
After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and evaporating the solvent, you should have a cleaner, solid or semi-solid product ready for further purification.
Question: I've noticed a significant loss of product into the aqueous layer during the basic wash. How can I prevent this?
Answer: Product loss during a basic wash suggests that your target compound, this compound, may be undergoing hydrolysis back to the more water-soluble carboxylic acid form, especially if a strong base (like NaOH) or prolonged exposure is used.
Causality & Solution: The ester functionality is susceptible to base-catalyzed hydrolysis. To mitigate this:
-
Use a Mild Base: Stick to saturated sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution.[2] Avoid stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Work Quickly and at Low Temperatures: Perform the extraction in a separatory funnel without delay. If possible, use chilled solutions to slow down the rate of any potential hydrolysis reactions.
-
pH Monitoring: If precision is required, monitor the pH of the aqueous layer, aiming for a pH of ~8. This is sufficient to neutralize acidic impurities without significantly hydrolyzing the ester.
Part 2: Purification by Recrystallization
Question: My primary challenge is selecting an appropriate solvent system for recrystallization. How do I approach this systematically?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[3] For a molecule like this compound, which has both polar (amide, ester) and non-polar (aromatic ring) features, a single solvent might not be optimal. A dual-solvent system is often more effective.[4]
Systematic Approach:
-
Solubility Testing: Test the solubility of a small amount (~10-20 mg) of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Common Solvent Choices: Based on the functional groups, good starting points are alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[3]
-
Developing a Two-Solvent System: If you find a solvent in which the compound is very soluble (like ethanol or ethyl acetate), you can use it as the "soluble" solvent. Then, slowly add a "miscible non-solvent" (like water or hexanes) at the boiling temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the soluble solvent to redissolve the solid and then allow it to cool slowly.
Data Presentation: Solvent Screening for Recrystallization
| Solvent / System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Comments & Rationale |
|---|---|---|---|---|
| Water | Insoluble | Insoluble | N/A | Too polar. Unlikely to be a good single solvent.[3] |
| Ethanol | Sparingly Soluble | Very Soluble | Good | A common choice for N-acetylated compounds.[5] May require a large volume. |
| Hexanes | Insoluble | Sparingly Soluble | Poor (oils out) | Too non-polar. |
| Ethyl Acetate (EtOAc) | Moderately Soluble | Very Soluble | Fair | A good starting point. Often used for esters.[3] |
| EtOAc / Hexanes | Sparingly Soluble | Very Soluble | Excellent | Recommended System. Dissolve in minimal hot EtOAc, add hot hexanes until cloudy, clarify with a drop of EtOAc, then cool. |
| Ethanol / Water | Sparingly Soluble | Very Soluble | Good | A good alternative. Dissolve in minimal hot ethanol and add hot water dropwise. |
Question: My compound "oils out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly. The compound comes out of solution as a liquid phase instead of forming a crystal lattice.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Do not place the hot flask directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of the "soluble" solvent to the hot mixture and reheat to ensure everything is dissolved before attempting to cool again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Part 3: Purification by Column Chromatography
Question: I'm seeing poor separation between my product and a key impurity on my silica gel column. How can I improve the resolution?
Answer: Poor separation (co-elution) in silica gel chromatography is typically a problem of solvent system polarity. Your chosen mobile phase is likely eluting both your product and the impurity at a similar rate.
Expert Insights & Solutions:
-
Optimize the Mobile Phase: The key is to find a solvent system where the difference in affinity for the silica gel between your product and the impurity is maximized.
-
TLC Analysis is a Prerequisite: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate.[5] Aim for a retention factor (Rƒ) of ~0.3-0.4 for your target compound, with clear separation from all impurity spots.
-
Decrease Polarity: If your product and a less polar impurity are co-eluting, decrease the proportion of the polar solvent (e.g., use 15% ethyl acetate in hexanes instead of 25%). This will increase the interaction of both compounds with the silica, but the more polar product should be retained more strongly, allowing the impurity to elute first.
-
Consider a Different Solvent System: Sometimes a simple two-component system isn't selective enough. Introducing a third solvent can alter the selectivity. For example, adding a small amount of methanol (1-2%) to a DCM/EtOAc mixture can improve the separation of polar compounds.
-
Question: My product is streaking down the column and TLC plate, leading to broad fractions and low purity. What is happening?
Answer: Streaking is often caused by one of three issues: compound acidity/basicity, poor solubility in the mobile phase, or column overloading.
-
Acidity/Basicity: The amide and potential for a free carboxylic acid group (if hydrolysis occurred) can interact strongly and irreversibly with the slightly acidic silica gel.
-
Solution: Add a small amount (0.5-1%) of a modifier to your mobile phase. For acidic compounds, adding acetic acid can help. For basic impurities (like a free amine), adding triethylamine can improve peak shape.
-
-
Solubility: If your compound is not fully soluble in the mobile phase as it moves down the column, it will precipitate and re-dissolve, causing streaking.
-
Solution: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase (or a stronger solvent like DCM) before loading it onto the column.
-
-
Overloading: Applying too much sample to the column will saturate the stationary phase, exceeding its separation capacity.
-
Solution: A good rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:50 by weight (e.g., 100 mg of crude product on 3-5 g of silica gel).
-
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate (approx. 3-5 times the reaction volume).
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent the funnel frequently to release any CO₂ gas.
-
Shake the funnel, separate the layers, and collect the organic layer.
-
Wash the organic layer sequentially with an equal volume of deionized water and then saturated brine.
-
Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at the solvent's boiling point.
-
While still hot, add hexanes dropwise until a persistent cloudiness appears.
-
Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.[5]
-
Dry the crystals in a vacuum oven.
Visualizations & Workflows
Troubleshooting Logic for Purification
This diagram outlines the decision-making process when encountering common purification challenges.
Caption: Decision tree for purifying this compound.
Standard Purification Workflow
This diagram shows the sequential steps from a crude reaction mixture to a purified final product.
Caption: Sequential workflow for the purification of organic compounds.
References
- HSCprep. (2025, March 4).
- Benchchem.
- Boros, Z., et al. (2020).
- Davis, R. (2016, October 13).
- De Vrieze, S., et al. (2024). Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers.
- Reddy, M., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
- ausetute.com.
- HSC Chemistry & Physics.
- Reddit. (2019, April 5). How to purify esters. r/OrganicChemistry.
- University of Rochester, Department of Chemistry.
Sources
how to improve the solubility of Methyl-3-N-acetylamino phthalate
To: User From: Technical Support Center (Chemical Synthesis & Formulation Division) Subject: Technical Guide: Solubility Optimization for Methyl-3-N-acetylamino phthalate (CAS 52659-18-4)
Executive Summary & Molecule Profile
This compound (often identified as Dimethyl 3-acetamidophthalate or a related mono-ester congener depending on specific synthesis stage) is a critical intermediate, structurally related to the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast .[1]
-
CAS Registry : 52659-18-4 (Linked to the dimethyl ester form,
) [1].[1] -
Physicochemical Challenge : This molecule possesses a rigid phthalate core with an acetamido substituent.[1] The combination of the planar aromatic ring and the amide group facilitates strong intermolecular hydrogen bonding and
- stacking, leading to high crystallinity and poor aqueous solubility. -
Solubility Classification :
-
Aqueous : Practically insoluble (Class II/IV behavior).
-
Organic : Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ketones (Acetone, MIBK) and chlorinated solvents.[1]
-
Troubleshooting Guide (Q&A)
Topic 1: Dissolution for Analytical Purposes (HPLC/LC-MS)
Q: I am trying to prepare a stock solution for HPLC, but the compound precipitates in my mobile phase (Water/Acetonitrile). How do I fix this?
A: This is a common issue due to the "solvent shock" when a lipophilic stock hits a high-aqueous mobile phase.
-
Root Cause: The dimethyl ester is highly lipophilic. Standard reverse-phase initial conditions (often 90% water) act as an anti-solvent, causing immediate precipitation.[1]
-
Solution:
-
Diluent Selection: Do not dissolve the sample directly in the mobile phase. Prepare a high-concentration stock in DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide) .[1]
-
Intermediate Dilution: Dilute this stock with Acetonitrile or Methanol first, before adding any water.[1]
-
Gradient Adjustment: Ensure your HPLC method starts with a higher organic ratio (e.g., 20-30% ACN) if possible, or inject smaller volumes (<5
L) to prevent on-column precipitation.[1]
-
Topic 2: Improving Solubility for Synthesis/Reaction
Q: We are using this intermediate in a condensation reaction, but it forms a slurry in Ethanol. What solvents are recommended for homogenous reaction conditions?
A: Ethanol is a protic solvent that can interfere with the solubility of the ester via hydrogen bond competition, and it is often too polar for the lipophilic core.
-
Recommended Solvents:
-
MIBK (Methyl Isobutyl Ketone): Literature on Apremilast intermediates suggests MIBK is a superior solvent for this class of phthalates, often used in combination with Acetic Acid [2].[1]
-
Acetic Acid: Glacial acetic acid acts as both a solvent and a catalyst for many downstream condensations. It disrupts the intermolecular H-bonds of the acetamido group.[1]
-
THF (Tetrahydrofuran): Good solubilizer but watch for peroxide formation and water content.
-
-
Thermodynamic Tip: If using Ethanol is mandatory, operate near reflux temperature. The solubility curve for phthalimide derivatives is typically steep; they may be soluble at 70°C but crystallize rapidly at 25°C (Metastable Zone).
Topic 3: Aqueous Solubility & pH Adjustments
Q: Can I improve water solubility by adjusting the pH?
A: It depends strictly on the specific ester form you have:
-
Scenario A: Dimethyl Ester (Neutral, CAS 52659-18-4):
-
Answer: No. The molecule is neutral. Adjusting pH will not ionize the molecule. High pH (Basic) will cause hydrolysis (saponification), converting your ester into the dicarboxylic acid or mono-ester, which is a chemical change (degradation).[1]
-
-
Scenario B: Mono-methyl Ester (Acidic):
-
Answer: Yes. If your molecule has a free carboxylic acid group, raising the pH to 7.5–8.0 using mild buffers (Phosphate or Tris) will deprotonate the acid (
), forming a soluble salt.[1]
-
Experimental Protocol: Solubility Screening Workflow
Objective: Determine the optimal solvent system for a 10 mg/mL target concentration.
| Step | Action | Observation Criteria | Technical Note |
| 1 | Weigh 10 mg of this compound into a clear HPLC vial. | N/A | Ensure powder is finely ground to avoid kinetic solubility lag. |
| 2 | Add 100 | Clear Solution: Solubility > 100 mg/mL. Turbid: Proceed to heat. | DMSO is the "Gold Standard" solvent for this class. |
| 3 | If insoluble in DMSO, try Acetone or MIBK (1 mL).[1] | Clear: Good for synthesis/crystallization. | Ketones are preferred for process chemistry due to easier removal than DMSO. |
| 4 | Co-solvent Test: Take 100 | Precipitate forms? | If precipitate forms immediately, the compound is LogP > 3 .[1] Requires surfactant (e.g., 0.1% Tween 80) for aqueous formulations.[1] |
Visual Technical Guide
The following decision tree outlines the logical flow for selecting a solvent based on your application (Analysis vs. Synthesis).
Figure 1: Solvent Selection Decision Tree for this compound based on application requirements.[1]
References
-
ChemicalBook. (2023).[2] this compound (CAS 52659-18-4) Chemical Properties. Retrieved from
-
Google Patents. (2018). Process for preparation of Apremilast (US Patent App. 2018).[3][4] Discusses solubility of 3-acetamidophthalic derivatives in MIBK/Acetic Acid systems. Retrieved from
-
BenchChem. (n.d.). 3-Acetamidophthalic Anhydride Solubility Guide. Contextual data on related phthalimide intermediates. Retrieved from
Sources
Technical Support Center: Stability & Handling of Methyl-3-N-acetylamino phthalate
Executive Summary
Methyl-3-N-acetylamino phthalate (M3NAP) is a structurally complex intermediate often used in the synthesis of chemiluminescent agents (like Luminol derivatives) and specialized polymers. Its stability is compromised by three competing degradation pathways: ester hydrolysis , transesterification , and intramolecular cyclization (imide formation).
This guide provides a self-validating protocol to maintain molecular integrity during storage and experimentation.
Module 1: The Degradation Mechanisms (Why it fails)
To prevent degradation, you must understand the "Kill Chain" of this molecule. M3NAP contains two sensitive functionalities: a methyl ester and an N-acetyl amide.
The Degradation Cascade
-
Hydrolysis (Primary Threat): The methyl ester bond is susceptible to nucleophilic attack by water, generating the carboxylic acid (Mono-methyl phthalate derivative). This is catalyzed rapidly by base and slowly by acid.
-
Deacetylation: Strong acidic or basic conditions can cleave the acetyl group, restoring the free amine (3-amino phthalate).
-
Cyclization (The "Death Spiral"): Once the ester hydrolyzes to an acid or the amine is deprotected, the molecule is thermodynamically driven to cyclize into 3-acetamidophthalimide or 3-aminophthalimide , effectively destroying the linear phthalate structure.
Pathway Visualization
Figure 1: The thermodynamic "sink" of this molecule is the cyclized imide form. Preventing the initial hydrolysis step is critical to stopping this cascade.
Module 2: Storage & Handling Protocols
The "Dry Chain" Rule
Moisture is the primary enemy. Phthalate esters hydrolyze slowly in neutral water but rapidly if any trace acid/base impurities are present.
-
Protocol: Store solid M3NAP at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Desiccation: Always equilibrate the vial to room temperature before opening to prevent condensation from forming on the hygroscopic solid.
Solvent Selection Guide
Choosing the wrong solvent is the most common user error.
| Solvent Class | Recommended? | Technical Rationale |
| Alcohols (MeOH, EtOH) | NO | Risk of Transesterification. In the presence of any trace catalyst, the methyl group will exchange with the solvent alkyl group (e.g., forming Ethyl-3-N-acetylamino phthalate). |
| Water / Buffers | NO | Risk of Hydrolysis. Aqueous buffers (especially > pH 7.5) will rapidly cleave the ester. |
| DMSO (Anhydrous) | YES | Excellent solubility. Warning: DMSO is hygroscopic. Use fresh ampules or molecular sieves. |
| Acetonitrile (MeCN) | YES | Best for HPLC/LC-MS. Aprotic and non-reactive. |
| DMF | CAUTION | Good solubility, but DMF can decompose to form dimethylamine (a base), which catalyzes M3NAP degradation. |
Module 3: Experimental Troubleshooting (FAQ)
Q1: My HPLC analysis shows a "split peak" or a new peak eluting earlier than my target. What is happening?
Diagnosis: This is likely the Mono-methyl ester (hydrolysis product).
-
Mechanism: The diester has lost one methyl group to become a carboxylic acid. Carboxylic acids are more polar and typically elute earlier on Reverse Phase (C18) columns.
-
Immediate Fix: Check your mobile phase. If you are using a high pH buffer (e.g., Ammonium Bicarbonate, pH 8-10), the degradation is happening during the run.
-
Corrective Action: Switch to an acidic mobile phase (0.1% Formic Acid or TFA) to suppress hydrolysis during analysis.
Q2: I see a precipitate forming in my stock solution after 24 hours.
Diagnosis: Formation of Phthalic Acid derivatives or Imides .
-
Mechanism: The fully hydrolyzed acid is often less soluble in organic solvents than the ester. Alternatively, the cyclized imide might be precipitating.
-
Corrective Action:
-
Filter the precipitate and run an NMR/MS.
-
If it is the acid, your solvent was "wet." Add 3Å Molecular Sieves to your stock solvent bottle 24 hours before use.
-
Q3: Can I heat this molecule to speed up dissolution?
Diagnosis: Thermal Instability.
-
Risk: Heating M3NAP, especially in the presence of trace moisture or amines, accelerates the Cyclization to the phthalimide.
-
Limit: Do not exceed 40°C . If sonication is required, use short bursts to avoid heating the bath.
Module 4: Validated Workflow for Stock Preparation
Follow this decision tree to ensure maximum stability during experiment setup.
Figure 2: Solvent selection workflow. Note that Alcohols are a "hard stop" due to chemical incompatibility.
References
-
Hydrolysis of Phthalate Esters
-
Cyclization of Amino-Phthalates
- Title: 3-Aminophthalic Acid Derivatives and their Cyclization P
- Source: BenchChem Technical Notes / Wikipedia (Luminol Chemistry).
-
URL:[Link]
- Title: Organic Chemistry (Chapter: Hydrolysis of Esters and Amides).
-
Solvent Effects on Stability
Sources
common experimental pitfalls with Methyl-3-N-acetylamino phthalate
Welcome to the technical support center for Methyl-3-N-acetylamino phthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this and structurally similar compounds. Given the limited specific literature on this compound, this guide synthesizes information from related phthalate esters and N-acetylated aromatic compounds to provide a robust framework for troubleshooting.
FAQs: Quick Solutions to Common Problems
Here we address some of the most frequently encountered issues when working with this compound and related compounds.
Q1: My compound is degrading in solution. What is the likely cause and how can I prevent it?
A1: The most probable cause of degradation is hydrolysis of the methyl ester group. Phthalate esters are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1] The N-acetylamino group is an amide, which is generally more stable but can also hydrolyze under more forceful acidic or basic conditions.
Troubleshooting Steps:
-
pH Control: Maintain neutral pH (around 7) for your solutions, as phthalate ester hydrolysis rates are significantly slower at neutral pH.[1]
-
Temperature: Store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize the rate of hydrolysis.[2]
-
Aprotic Solvents: If compatible with your experimental design, consider using aprotic organic solvents like DMSO or DMF for stock solutions to prevent hydrolysis.
-
Fresh Solutions: Prepare aqueous solutions fresh before each experiment to minimize the opportunity for degradation.
Q2: I am seeing extraneous peaks in my HPLC analysis. What could be the source of this contamination?
A2: Extraneous peaks in HPLC analysis of phthalates can often be attributed to contamination from laboratory plastics. Phthalates are common plasticizers and can leach from containers, pipette tips, and solvent tubing.[3]
Troubleshooting Steps:
-
Use Glassware: Whenever possible, use glass containers and syringes for sample preparation and storage.
-
High-Purity Solvents: Use HPLC-grade solvents to minimize impurities.
-
Phthalate-Free Labware: If plasticware is unavoidable, use products that are certified "phthalate-free."
-
Run a Blank: Always run a solvent blank through your HPLC system to identify any background contamination.
Q3: I am having difficulty dissolving this compound. What solvents are recommended?
-
Good Solubility: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and other polar aprotic solvents.
-
Moderate Solubility: Methanol, ethanol, acetonitrile, and acetone.[4]
-
Poor Solubility: Water and non-polar solvents like hexane.
For aqueous experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.
Q4: During synthesis, my yield is low. What are some potential side reactions?
A4: In the synthesis of a molecule like this compound, which likely involves the acetylation of an amino group and esterification of a carboxylic acid, several side reactions can occur:
-
Incomplete Acetylation: If the reaction conditions are not optimal, you may have incomplete conversion of the starting amine.
-
Di-acetylation: Under harsh conditions, other functional groups could potentially be acetylated.
-
Hydrolysis: If water is present during the reaction or workup, the methyl ester can hydrolyze back to the carboxylic acid.
-
Ring-Opening/Closing: Depending on the synthetic route, the phthalate structure itself could be compromised, for instance, by the opening of a phthalic anhydride precursor.
To mitigate these, ensure anhydrous reaction conditions, use appropriate stoichiometry of reagents, and carefully control reaction temperature and time.
Troubleshooting Guides
Guide 1: Purity and Characterization Issues
Problem: Inconsistent NMR Spectra
Symptoms:
-
Broad peaks in ¹H NMR.
-
Shifting peaks between samples.
-
Presence of unexpected signals corresponding to methanol or acetic acid.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Residual Solvent | Incomplete removal of reaction or purification solvents. | Dry the sample under high vacuum for an extended period. Consider a final lyophilization step if the compound is stable. |
| Hydrolysis | The methyl ester can hydrolyze to a carboxylic acid, and the N-acetyl group can hydrolyze to an amine. This introduces new species into the sample. | Prepare NMR samples in a dry deuterated solvent (e.g., DMSO-d₆, CDCl₃) and analyze promptly. |
| Aggregation | At high concentrations, aromatic compounds can aggregate, leading to peak broadening. | Run the NMR at a lower concentration or at a higher temperature to disrupt aggregation. |
Problem: Poor Peak Shape or Shifting Retention Times in HPLC
Symptoms:
-
Tailing or fronting peaks.
-
Inconsistent retention times between runs.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Column Overload | Injecting too much sample can lead to poor peak shape. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | A mobile phase that is too weak or too strong can affect peak shape and retention. | Optimize the mobile phase composition. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water.[5] |
| pH Effects | If the compound has ionizable groups, the pH of the mobile phase can affect its retention and peak shape. | Add a buffer to the mobile phase to maintain a consistent pH. |
| Column Degradation | The stationary phase of the HPLC column can degrade over time, especially with aggressive mobile phases. | Use a guard column and replace the analytical column when performance degrades. |
Guide 2: Synthesis and Purification Challenges
Workflow for Synthesis and Purification
The synthesis of this compound would likely start from 3-aminophthalic acid or a related precursor. A plausible synthetic route is illustrated below.
Caption: A potential workflow for the synthesis and purification of this compound.
Protocol: Esterification of 3-Acetylamino Phthalic Acid
This protocol is a general guideline and should be optimized for your specific setup.
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetylamino phthalic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Troubleshooting Low Yields in Synthesis
-
Issue: The reaction does not go to completion.
-
Solution: Increase the reaction time or temperature. Consider using a more effective acid catalyst. The use of dehydrating agents can also drive the equilibrium towards the product.
-
-
Issue: Product is lost during workup.
-
Solution: Ensure the pH is carefully controlled during neutralization to prevent hydrolysis. Perform multiple extractions with the organic solvent to maximize recovery.
-
Guide 3: Handling and Storage
Logical Flow for Ensuring Compound Stability
Caption: Recommended handling and storage workflow to maintain the integrity of this compound.
Best Practices for Long-Term Storage
-
Solid Form: Store the compound as a dry solid to prevent hydrolysis.[6]
-
Inert Atmosphere: For very sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Light Protection: Store in an amber vial or in the dark to prevent photochemical degradation.
-
Avoid Repeated Freeze-Thaw Cycles: For stock solutions, aliquot into single-use volumes to avoid repeated temperature changes that can degrade the compound.[7]
References
- CymitQuimica. (2024, December 19).
- Staples, C. A., et al. (1997).
- Agency for Toxic Substances and Disease Registry. (2001).
- Gavala, H. N., et al. (2004).
- CN107602514A. (2018). A kind of 3 acetylamino phthalic anhydride preparation methods.
- Tian, M., et al. (2019). Phthalate side-chain structures and hydrolysis metabolism associated with steroidogenic effects in MLTC-1 Leydig cells. PubMed.
- Kato, K., et al. (2005). Effect of storage time and temperature on levels of phthalate metabolites and bisphenol A in urine.
- Graves, G. D. (1932). U.S.
- Kocienski, P. J. (2004). Protective Groups in Organic Synthesis.
- MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)
- Ranganadham, U. (2017).
- Thermo Fisher Scientific. (2025, September 22).
- MDPI. (2021, April 30).
- Zanjani, T. R., et al. (2016). The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids. PMC.
- SIELC Technologies. (2025, October 7).
- Dutta, S., et al. (2020). Phthalates and epigenetics: An emerging public health concern. PMC.
- The Washington Post. (2025, September 4).
- Organic Syntheses. Phthalide.
- Rad-hardened memories for space. (2020).
- American Chemical Society. (2005).
- MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
- PubMed. (2011, April 15). Simultaneous determination of nine types of phthalate residues in commercial milk products using HPLC-ESI-MS-MS.
- US EPA. (2025, December 31).
- PrepChem.com.
- Organic Chemistry Portal. Phthalimides.
- Wang, Y., & Qian, H. (2021). Phthalates and Their Impacts on Human Health. PMC.
- CN1733726A. (2006). N-methylphthalimide preparation process.
- Wikipedia. N-Methylacetamide.
- ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
- Asadpour, E., et al. (2013).
- National Center for Biotechnology Inform
- Australian Government Department of Health. (2016). Acetamide, N-methyl-: Human health tier II assessment.
- AccuStandard.
- Jamel, N. M., et al. (2020).
- de Oliveira, C. S. A., et al. (2007). Conventional and microwave-assisted reaction of N-hydroxymethylphthalimide with arylamines: synthesis of N-(arylaminomethyl)-phthalimides. SciELO.
- EP0184595A1. (1986). Process for the synthesis of N-alkylphthalimide.
- Ohwada, T., et al. (2015).
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
- CN101357899A. (2009). The preparation method of N-methylphthalimide compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Storage Time, Temperature and Type of Packaging on the Release of Phthalate Esters into Packed Acidic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 5. opus.govst.edu [opus.govst.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
strategies for enhancing the yield of Methyl-3-N-acetylamino phthalate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis and yield enhancement of Methyl-3-N-acetylamino phthalate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues commonly encountered during the synthesis of this compound. The synthesis is typically a two-step process: (1) N-acetylation of 3-aminophthalic acid to form 3-acetylaminophthalic acid, and (2) subsequent esterification with methanol.
Issue 1: Low Overall Yield of this compound
Q: My final yield is consistently below expectations. What are the primary factors I should investigate?
A: Low yield is a multifaceted issue that can originate from either the acetylation or the esterification step, as well as from the workup procedure. A systematic approach is required to pinpoint the cause.
Potential Causes & Recommended Solutions:
-
Incomplete N-Acetylation: The primary amine of 3-aminophthalic acid must be fully converted to the acetamide.
-
Causality: The nucleophilicity of the amine is high, but incomplete reaction can occur with insufficient acetylating agent or suboptimal conditions.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride. The reaction of 3-aminophthalic acid with acetic anhydride can be performed under controlled heating.[1] Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding to the next step.
-
-
Unfavorable Esterification Equilibrium: The Fischer esterification is a reversible reaction.[2] The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.
-
Causality: According to Le Chatelier's principle, the equilibrium must be shifted toward the product side for a high yield.
-
Solution:
-
Use Excess Alcohol: Employ methanol as the solvent, creating a large molar excess that drives the equilibrium forward.[2]
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. While removing water with a Dean-Stark trap is difficult due to methanol's low boiling point, ensuring all reagents are dry is critical.
-
Effective Catalysis: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) in catalytic amounts (e.g., 1-2 mol%).
-
-
-
Product Loss During Workup and Purification: The product can be lost during aqueous washes if the pH is not controlled, or during recrystallization if an inappropriate solvent system is used.
-
Causality: The product has limited solubility and can be prone to hydrolysis under strongly acidic or basic conditions during workup.
-
Solution:
-
Careful Neutralization: After esterification, cool the reaction mixture and neutralize the acid catalyst carefully with a weak base like sodium bicarbonate (NaHCO₃) solution.[3] Avoid strong bases (like NaOH) which could saponify the ester.
-
Optimized Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Systematic Recrystallization: If the product is a solid, perform recrystallization from a tested solvent system, such as ethyl acetate/hexane or chloroform/methanol.[4] To avoid significant loss, use a minimal amount of hot solvent to dissolve the crude product and cool slowly.
-
-
Issue 2: Significant Amount of Unreacted 3-Acetylaminophthalic Acid in Final Product
Q: My final product analysis (NMR/LC-MS) shows a significant peak corresponding to the carboxylic acid intermediate. How can I improve the conversion of the esterification step?
A: This is a clear indication that the Fischer esterification has not gone to completion.
Potential Causes & Recommended Solutions:
-
Insufficient Reaction Time or Temperature: The esterification reaction may be kinetically slow under your current conditions.
-
Causality: All reactions have an activation energy barrier. Insufficient thermal energy or time will result in low conversion.
-
Solution: Increase the reflux time. Monitor the reaction every 2-4 hours using TLC or HPLC until no further consumption of the starting material is observed. Typically, these reactions are refluxed for 12-24 hours.
-
-
Catalyst Deactivation/Insufficiency: The acid catalyst may be insufficient in quantity or may have been neutralized prematurely.
-
Causality: The catalyst's role is to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[2] Without sufficient protonation, the reaction rate is negligible.
-
Solution: Ensure you are using an adequate amount of a strong acid catalyst (e.g., 1-2% H₂SO₄ relative to the carboxylic acid). Verify the purity and concentration of your acid.
-
-
Presence of Water: As mentioned, water inhibits the forward reaction.
-
Causality: Water is a product of the reaction; its presence shifts the equilibrium to the left.[2]
-
Solution: Ensure your methanol is anhydrous and that the 3-acetylaminophthalic acid intermediate is thoroughly dried after its synthesis and isolation.
-
Issue 3: Product Fails to Crystallize or Oiling Out During Purification
Q: I obtain my crude product as a thick oil, and it resists crystallization. What steps can I take to induce solidification and purify it?
A: The failure to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation or because the product is still dissolved in residual solvent.
Potential Causes & Recommended Solutions:
-
Presence of Impurities: Unreacted starting materials, side-products, or residual solvents can act as impurities.
-
Causality: Crystal formation requires a high degree of molecular order. Impurities interfere with this ordering process.
-
Solution:
-
Initial Purification: First, ensure all solvent is removed under high vacuum. If the product is still an oil, attempt purification by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[4] This is highly effective at separating the desired product from impurities.
-
Trituration: Add a poor solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can sometimes wash away impurities and induce crystallization.
-
-
-
Incorrect Recrystallization Solvent System: The chosen solvent may be too good, preventing the product from precipitating upon cooling.
-
Causality: An ideal recrystallization solvent dissolves the compound when hot but not when cold.
-
Solution: Systematically screen for a suitable solvent or solvent pair. A good starting point is a polar solvent in which the product is soluble (like ethyl acetate or acetone) and a nonpolar solvent in which it is not (like hexane or heptane). Dissolve the oil in a minimal amount of the hot polar solvent, then slowly add the nonpolar solvent until the solution becomes slightly turbid. Cool slowly to promote crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal purity for the starting material, 3-aminophthalic acid? A1: Starting with high-purity 3-aminophthalic acid (>98%) is crucial. Impurities from its synthesis, such as residual 3-nitrophthalic acid, can lead to side reactions and complicate purification downstream.[1][5]
Q2: Can I perform a one-pot synthesis without isolating the 3-acetylaminophthalic acid intermediate? A2: While potentially feasible, a one-pot procedure is not recommended for initial optimization. The reaction conditions for acetylation (using acetic anhydride) and esterification (anhydrous acidic methanol) are quite different. Acetic anhydride will react with methanol, and any water from the first step will inhibit the second. Isolating and drying the intermediate provides better control and generally leads to a cleaner final product and higher overall yield.
Q3: How can I effectively monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most common and cost-effective method. Use a mobile phase that gives good separation between your starting material, intermediate, and product (e.g., 50:50 ethyl acetate:hexane, with a few drops of acetic acid to improve spot shape for carboxylic acids). Visualize spots using a UV lamp (254 nm). For more quantitative analysis, HPLC is the preferred method.[6][7]
Q4: Are there alternative methods for the esterification step? A4: Yes. If Fischer esterification proves problematic, you can consider other methods, although they are often more expensive. For example, you can convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react it with methanol.[8] This is not a catalytic reaction and goes to completion but requires handling of hazardous reagents. Another option is to use a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[9]
Q5: What are the key safety precautions for this synthesis? A5:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sulfuric Acid: Highly corrosive. Add it slowly and carefully to methanol, as the dilution is exothermic.
-
Solvents: Methanol is toxic and flammable. Ethyl acetate and hexane are flammable. All solvent handling should be done in a well-ventilated fume hood.
Optimized Experimental Protocol
This protocol is designed as a robust starting point. Researchers should monitor the reaction progress and make adjustments as necessary.
Step 1: Synthesis of 3-Acetylaminophthalic Acid
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophthalic acid (10.0 g, 55.2 mmol).
-
In a fume hood, carefully add acetic anhydride (25 mL, ~265 mmol).
-
Heat the mixture with stirring to 120°C for 2-3 hours.[1] The solid should dissolve. Monitor the reaction via TLC until the 3-aminophthalic acid spot is no longer visible.
-
Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 150 mL of ice-cold deionized water with vigorous stirring.
-
A white precipitate of 3-acetylaminophthalic acid will form. Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water (3 x 50 mL).
-
Dry the white solid in a vacuum oven at 60-70°C overnight. The expected yield is 10-11.5 g (81-93%).
Step 2: Synthesis of this compound
-
To a 500 mL round-bottom flask, add the dried 3-acetylaminophthalic acid (10.0 g, 44.8 mmol) and anhydrous methanol (200 mL).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 18-24 hours.
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8).
-
Remove the majority of the methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Step 3: Purification
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethyl acetate/hexane, and dry under vacuum.
-
The expected yield of pure this compound is 8.5-9.8 g (80-92% for this step).
Data Summary
| Parameter | Step 1: Acetylation | Step 2: Esterification |
| Key Reagent | Acetic Anhydride | Anhydrous Methanol |
| Catalyst | None (reagent-driven) | Conc. H₂SO₄ |
| Temperature | 120°C | ~65°C (Reflux) |
| Reaction Time | 2-3 hours | 18-24 hours |
| Typical Yield | 81-93% | 80-92% |
| Overall Yield | - | 65-85% |
Visual Workflow: Troubleshooting Low Yield
Caption: Troubleshooting workflow for diagnosing low yield issues.
References
- Google Patents. (2016). CN105330587A - Preparation method of 3-acetyl aminophthalimide.
-
Wikipedia. 3-Aminophthalic acid. [Link]
- Google Patents. (2018).
-
MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Di-n-butyl phthalate. [Link]
-
Frontiers in Chemistry. (2020, January 15). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. [Link]
-
Royal Society of Chemistry. (2021). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. [Link]
-
Consumer Product Safety Commission. (2018, January 17). Standard Operating Procedure for Determination of Phthalates. [Link]
-
ResearchGate. Analytical methods for the determination of phthalates in food. [Link]
-
PrepChem.com. SYNTHESIS OF METHYL HYDROGEN PHTHALATE. [Link]
-
ResearchGate. (2026, January 1). Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. [Link]
-
Chemistry Learner. Esterification: Definition, Reaction, Mechanism, and Examples. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Thieme. 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". [Link]
-
SpringerLink. (2022, February 22). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. [Link]
-
European Patent Office. (1981, October 14). Methylamines purification process. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- Google Patents. CN101357899A - The preparation method of N-methylphthalimide compound.
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
CEM. Esterification Experiment. [Link]
-
Royal Society of Chemistry. Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. [Link]
-
Organic Syntheses. phthalide. [Link]
-
PubMed. (1991). Optimization of the gradient HPLC separation of selected phthalates using the overlapping resolution mapping technique. [Link]
-
University College Cork. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
ResearchGate. (2020, November 28). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]
-
Utrecht University Student Theses Repository. Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study. [Link]
-
PMC. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]
-
MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
Sources
- 1. CN107602514A - A kind of 3 acetylamino phthalic anhydride preparation methods - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. Buy 3-Aminophthalic acid | 5434-20-8 [smolecule.com]
- 6. Frontiers | Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step [frontiersin.org]
- 7. Optimization of the gradient HPLC separation of selected phthalates using the overlapping resolution mapping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Esterification: Definition, Reaction, Mechanism, and Examples [chemistrylearner.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Methyl-3-N-acetylamino phthalate Stability Guide
Executive Summary & Mechanistic Insight[1][2][3][4][5]
Welcome to the technical support center. If you are working with Methyl-3-N-acetylamino phthalate , you are likely encountering inconsistency in your HPLC data, unexpected precipitation, or loss of reactivity over time.
This molecule is not a simple inert reagent; it is a "loaded spring" due to the Neighboring Group Participation (NGP) effect.
The Core Instability Triad
Your stability issues stem from the interaction between three functional groups located on the same aromatic ring:
-
The Amide (N-acetyl at C-3): Provides intramolecular catalysis.
-
The Carboxylic Acid (if mono-ester): Acts as a proton donor/nucleophile.
Unlike standard phthalates, the ortho-acetamido group creates a steric and electronic environment that accelerates degradation pathways—specifically cyclization (forming phthalimides) and hydrolysis (forming the free acid).
Visualizing the Degradation Pathways
The following diagram illustrates the kinetic fate of your molecule in solution. Note that Path A (Hydrolysis) is pH-driven, while Path B (Cyclization) is often driven by acidity and heat.
Figure 1: The dual degradation pathways.[3] High pH leads to rapid ester hydrolysis (Red), while acidic conditions or heat promote intramolecular cyclization to the imide form (Yellow).
Troubleshooting Guides (Q&A)
Issue 1: "My HPLC shows a new peak eluting earlier than my main compound after 24 hours."
Diagnosis: Ester Hydrolysis. The methyl ester has hydrolyzed to the free carboxylic acid. The free acid is more polar, resulting in a shorter retention time on Reverse-Phase (C18) columns.
The Fix:
-
Check your Buffer pH: Phthalate esters are notoriously unstable at pH > 8.0 due to base-catalyzed hydrolysis [1].
-
Temperature Control: Hydrolysis rates double for every 10°C increase. Keep autosamplers at 4°C.
-
Protocol Adjustment:
-
Current: Dissolving in PBS (pH 7.4) and letting it sit.
-
Correct: Dissolve in anhydrous DMSO first. Dilute into buffer immediately before use.
-
Issue 2: "The solution turned cloudy/precipitated upon dilution into aqueous media."
Diagnosis: Solubility Limit & pKa Clash. this compound is hydrophobic. Upon hydrolysis (see Issue 1), the resulting acid (3-N-acetylaminophthalic acid) has a pKa ~3.4. If your buffer is acidic (pH < 4), the acid protonates and crashes out. If your buffer is neutral, the ester itself may simply be insoluble.
The Fix:
-
Solvent Bridge: Do not go from 100% DMSO to 100% Water. Use a step-down dilution or ensure the final organic content is >5% (v/v).
-
Data Reference:
| Solvent | Solubility (25°C) | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Low | Primary Stock Solvent |
| Methanol | Moderate | High (Transesterification) | Avoid for long-term storage |
| Water (pH 7) | Very Low | Moderate (Hydrolysis) | Use only for final assay |
| PBS (pH 7.4) | Low | High (Hydrolysis) | Prepare fresh only |
Issue 3: "I see a precipitate that is NOT the free acid (insoluble in base)."
Diagnosis: Imide Formation (Cyclization). Under acidic conditions or prolonged storage, the amide nitrogen attacks the ester, kicking out methanol and forming a cyclic phthalimide. These are often highly crystalline and insoluble in mild aqueous bases.
The Fix:
-
Avoid Acidic Stocks: Never store the compound in 0.1% TFA or Formic Acid solutions.
-
Avoid Heat: Never use heat/sonication >30°C to aid dissolution.
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (100 mM)
Rationale: Water promotes hydrolysis; protic solvents (MeOH/EtOH) promote transesterification. Anhydrous aprotic solvents are required.
-
Weighing: Weigh the solid this compound into a brown glass vial (light sensitive).
-
Solvent: Add Anhydrous DMSO (Dimethyl sulfoxide).
-
Note: Ensure DMSO is "molecular sieve" grade to minimize water content.
-
-
Dissolution: Vortex gently. DO NOT SONICATE WITH HEAT.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
-
Stability:[4] Stable for 6 months at -20°C. 1 week at 4°C. <24 hours at RT.
-
Protocol B: QC Check via HPLC
Rationale: Separate the Ester (Active), Acid (Hydrolysis Product), and Imide (Cyclization Product).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Keep pH low during run to suppress ionization of the acid, sharpening the peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Expected Order:
-
Hydrolysis Product (Free Acid) - Earliest elution.
-
Target (Methyl Ester) - Middle elution.
-
Cyclic Imide - Late elution (Most hydrophobic).
-
Decision Tree for Experimental Design
Use this logic flow to determine your buffer conditions.
Figure 2: Decision matrix for buffer selection. Long-term assays at high pH are contraindicated due to rapid hydrolysis.
References
-
Staples, C. A., et al. (1997).[2] The environmental fate of phthalate esters: A literature review. Chemosphere. (Establishes the base-catalyzed hydrolysis mechanism of phthalate esters). 2
- Bender, M. L. (1957). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews.
-
Hilal, S. H., et al. (2006).[2] Hydrolysis of Phthalate Esters.[5][6][2] EPA Research. (Kinetic data on pH-dependence of phthalate hydrolysis). 2
-
Sigma-Aldrich. (2025). Product Specification: Mono-Methyl Phthalate. (Solubility and stability baseline for mono-esters).
Sources
Technical Support Center: Optimizing Chromatographic Purification of Methyl-3-N-acetylamino phthalate
Prepared by: Senior Application Scientist, Advanced Purification Technologies
Welcome to the technical support center for the chromatographic purification of Methyl-3-N-acetylamino phthalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this moderately polar molecule. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity results.
Section 1: Pre-Chromatography and Method Development
This initial phase is critical for a successful separation. Proper planning and preliminary analysis will save significant time and resources.
Q: How do I select the appropriate stationary and mobile phases for this compound?
A: The selection is dictated by the molecule's structure: an aromatic ring, a methyl ester, and a key N-acetylamino group. This combination confers moderate to high polarity, making stationary phase choice crucial.
-
Primary Recommendation: Normal-Phase Chromatography (Silica Gel). This is the most common and cost-effective method. The polar N-acetylamino and ester groups will interact with the polar silica surface.
-
Alternative Phases: If your compound shows instability on standard silica, consider less acidic alternatives like neutral or basic alumina, or even florisil for easier separations.[1] For highly challenging separations where silica is not viable, reversed-phase chromatography may be an option (see Section 4).
Mobile Phase Development using Thin Layer Chromatography (TLC): Your goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.35 for the target compound.[2] This Rf range in TLC typically translates to an optimal elution profile in flash column chromatography.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Notes & Potential Additives |
|---|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexanes / Heptane | Ethyl Acetate (EtOAc) | This is the standard starting point. Start with a low percentage of EtOAc (e.g., 10%) and increase polarity. |
| Silica Gel 60 F₂₅₄ | Dichloromethane (DCM) | Methanol (MeOH) | A more polar system. Use if your compound shows low Rf even in high concentrations of EtOAc/Hexanes. Use MeOH sparingly (1-10%) as it is a very strong solvent on silica. |
| Silica Gel 60 F₂₅₄ | Dichloromethane (DCM) | Acetone | A good alternative to EtOAc systems, offering different selectivity. |
| Alumina (Neutral) | Hexanes / Heptane | Ethyl Acetate (EtOAc) | Use if you suspect compound degradation on acidic silica. |
Q: My compound is poorly soluble in the recommended non-polar mobile phases. How should I load it onto the column?
A: This is a common issue with polar compounds. Loading the sample in a strong, highly polar solvent (like pure DMSO or DMF) will cause it to crash out of solution when it hits the non-polar mobile phase, leading to band broadening and poor separation.
Recommended Loading Methods:
-
Minimal Strong Solvent: Dissolve the crude material in the minimum possible volume of a strong solvent (e.g., DCM, Acetone).
-
Dry Loading (Adsorption): This is the preferred method for ensuring sharp bands.
-
Dissolve your crude product in a suitable solvent (e.g., methanol, acetone).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.
-
Carefully evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Load this powder directly onto the top of the packed column bed.
-
Section 2: Troubleshooting Common Purification Problems
This section addresses the most frequent issues encountered during the purification of this compound and provides actionable solutions.
Issue 1: Bad Peak Shape (Tailing)
Q: I'm observing significant peak tailing on my silica gel column. What is causing this and how can I fix it?
A: Peak tailing is the most common problem for this class of compounds. The primary cause is the interaction between the N-acetylamino group and acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows down a portion of the analyte molecules, causing them to elute gradually after the main band.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive base to your mobile phase to mask the active silanol sites.[3]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective for basic or amine-containing compounds.
-
Methanol: If your compound is acidic, adding a small amount of an acid like acetic acid (AcOH) can help.[4] However, for your N-acetylamino compound, a base is more appropriate. Sometimes, simply switching to a more polar solvent system like DCM/MeOH can improve peak shape.[4]
-
-
Stationary Phase Deactivation: If mobile phase additives are insufficient or undesirable, you can deactivate the silica gel itself before the run. This involves neutralizing the most acidic sites.[3] (See Section 3 for a detailed protocol).
-
Lower the Sample Load: Overloading the column can exacerbate tailing. If the peak shape is only slightly poor, try reducing the amount of material purified.
Caption: Mitigation of peak tailing on silica gel.
Issue 2: No Product Recovery / Apparent Decomposition
Q: My compound seems to have disappeared on the column. What are the possible reasons?
A: This alarming situation usually points to one of three possibilities:
-
Compound Degradation: The compound may not be stable to the acidic nature of silica gel.[1] The amide or ester functionalities could be susceptible to hydrolysis.
-
Irreversible Adsorption: The compound is so polar that it has bound irreversibly to the stationary phase under the current mobile phase conditions.
-
Elution in Solvent Front: The compound is very non-polar in your chosen system and eluted undetected in the very first fractions.[1] (This is unlikely for this compound but possible if the wrong solvent system was used).
Troubleshooting Steps:
-
Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely unstable on silica. A 2D-TLC test provides more definitive proof (See Section 3).
-
Drastic Polarity Increase: If you suspect the compound is just stuck, try flushing the column with a very strong solvent, like 10-20% Methanol in DCM. This may recover your compound, though likely mixed with other strongly-bound impurities.
-
Switch Stationary Phase: If instability is confirmed, switch to a neutral stationary phase like alumina or consider reversed-phase chromatography.[1][3]
Issue 3: Poor Separation / Co-elution
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: Improving resolution (separation between peaks) is a core challenge in chromatography.
Strategies for Improving Resolution:
-
Optimize the Mobile Phase: A lower Rf on TLC (e.g., moving from 0.35 to 0.2) by reducing the polar solvent percentage will increase the interaction with the stationary phase and often improve separation.[2]
-
Try a Different Solvent System: If an EtOAc/Hexane system fails, try a DCM/Acetone or DCM/MeOH system. Different solvents alter the selectivity of the separation, potentially resolving your compounds.
-
Use a Gradient Elution: Instead of running the entire purification with a single solvent mixture (isocratic), start with a low polarity and gradually increase it. This sharpens the peaks of later-eluting compounds and can improve separation.[4]
Section 3: Advanced Protocols & Workflows
Protocol 1: Step-by-Step Deactivation of Silica Gel
This protocol is used to neutralize acidic sites on the silica surface, improving the chromatography of sensitive or basic compounds.[3]
-
Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity mobile phase, but add 1-2% triethylamine (TEA).
-
Pack the Column: Pack your flash column with silica gel using the standard slurry method with your non-modified mobile phase.
-
Flush with Deactivating Solvent: Once packed, flush the column with 3-5 column volumes of the TEA-containing solvent prepared in Step 1.
-
Re-equilibrate: Flush the column with 3-5 column volumes of your original mobile phase (without TEA) to remove any excess, unbound base.
-
Load and Run: The column is now deactivated and ready for you to load your sample and run the purification as planned.
Protocol 2: 2D-TLC for Compound Stability Assessment
This is a definitive method to check if your compound is degrading on the silica gel stationary phase.[1]
-
Spot the Plate: On a square TLC plate, spot your compound in one of the bottom corners, about 1.5 cm from each edge.
-
First Elution: Place the plate in a developing chamber with your chosen mobile phase and allow it to run until the solvent front is near the top.
-
Dry and Rotate: Remove the plate and dry it completely with a stream of air or nitrogen. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.
-
Second Elution: Place the rotated plate in a developing chamber with the same mobile phase and run it again.
-
Analyze: Visualize the plate under a UV lamp.
-
Stable Compound: A stable compound will appear as a single spot on the 45-degree diagonal line.
-
Unstable Compound: If the compound is degrading, you will see new spots that are off the diagonal line.
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common purification issues.
Section 4: Frequently Asked Questions (FAQs)
Q: Is reversed-phase (RP) HPLC a viable option for purifying this compound?
A: Yes, RP-HPLC can be an excellent alternative, especially for high-purity applications or if the compound proves unstable on silica. Due to its polarity, this compound might show limited retention on a standard C18 column.[3]
-
Starting Conditions: Begin with a highly aqueous mobile phase (e.g., 95% Water / 5% Acetonitrile) with a buffer or acid modifier (e.g., 0.1% Formic Acid or TFA) and run a gradient to high organic.
-
Alternative RP Phases: If retention is still poor, consider a column with an embedded polar group (EPG) or a Phenyl-Hexyl phase, which can offer alternative selectivity for polar analytes.[3][5]
Q: Phthalates are known contaminants. What steps should I take to avoid contaminating my sample?
A: This is a critical concern, especially for final product purity. Phthalates can leach from many common laboratory plastics.[6][7][8]
-
Use Glassware: Whenever possible, use glass bottles, pipettes, and vials.
-
Solvent Purity: Use high-purity, HPLC-grade or better solvents, as phthalates are common contaminants in lower-grade solvents.[6]
-
Avoid Plastic Tubing: In automated systems, minimize the use of PVC tubing.
-
Wash Thoroughly: Wash all glassware meticulously, rinsing with a high-purity solvent (like acetone or hexane) before use.[9]
-
Run a Blank: If trace contamination is a major concern, run a "blank" injection of your solvent to identify any background phthalate peaks.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Restek Corporation. (2018). Pro EZGC Chromatogram Modeler: A Guide to Getting Started. Available from: [Link]
-
Reddit. (2022). troubleshooting flash chromatography purification. r/Chempros. Available from: [Link]
-
Quintanilla-López, J. E., et al. (2015). Insight into the retention processes of phthalate metabolites on different liquid chromatography stationary phases for the development of improved separation methods. Journal of Chromatography A, 1424, 64-73. Available from: [Link]
-
Coquerel, Y. (2008). Some Useful and Practical Tips for Flash Chromatography. EPFL. Available from: [Link]
-
Guo, Y., & Kannan, K. (2012). Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. Analytical and bioanalytical chemistry, 404(9), 2539–2554. Available from: [Link]
-
Prevarić, V., et al. (2021). The Problem of Phthalate Occurrence in Aquatic Environment: A Review. Chemical and Biochemical Engineering Quarterly, 35(2), 81-104. Available from: [Link]
-
Woźniak, M. K., et al. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Frontiers in Chemistry, 8, 23. Available from: [Link]
-
Ebrahimi, P., et al. (2024). Unpacking Phthalates from Obscurity in the Environment. Toxics, 12(1), 1. Available from: [Link]
-
Kumari, A., & Kaur, R. (2021). Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. Journal of Analytical Chemistry, 76, 485-502. Available from: [Link]
-
Capolupo, A., & D'Urso, S. (2024). Phthalates: The Main Issue in Quality Control in the Beverage Industry. Beverages, 10(2), 34. Available from: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. epfl.ch [epfl.ch]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Insight into the retention processes of phthalate metabolites on different liquid chromatography stationary phases for the development of improved separation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 9. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
dealing with contamination in Methyl-3-N-acetylamino phthalate samples
Introduction: The "Hidden" Reactivity of Your Sample
You are likely working with Dimethyl 3-acetamidophthalate (or its mono-ester analog), a critical intermediate often used in the synthesis of immunomodulatory imide drugs (IMiDs) or luminol derivatives.
While phthalate esters are generally stable, the presence of the ortho-acetamido group creates a "neighboring group participation" (NGP) risk. Your contamination is rarely external dust; it is usually intrinsic chemical evolution. The acetamido oxygen can attack the ester carbonyl, leading to cyclization (imide formation), or the ester can hydrolyze.
This guide treats your sample not just as a chemical, but as a dynamic system.
Part 1: Diagnostic Triage – Reading Your Sample
Q: My sample has turned from off-white to a yellow/brown solid. Is it ruined? A: Not necessarily, but it indicates oxidation of trace free amines. If your acetylation step (converting 3-aminophthalate to 3-acetamidophthalate) was incomplete, residual 3-aminophthalate oxidizes rapidly in air, creating "azo-like" colored impurities.
-
Diagnostic: Run a TLC (Ethyl Acetate:Hexane 1:1). If you see a fluorescent spot or a drag near the baseline that turns red/brown with iodine or ninhydrin, you have unreacted amine.
-
Fix: See Protocol A (Charcoal Recrystallization) below.
Q: I see "ghost peaks" in my NMR around 7.5–8.0 ppm and a loss of integral in the methyl ester region. What is happening? A: You are likely observing Cyclization to the Phthalimide . Under thermal stress (e.g., drying in an oven >60°C) or acidic conditions, the amide nitrogen attacks the ester, kicking out methanol to form 3-acetamidophthalimide (or N-acetylphthalimide derivatives).
-
Key Indicator: In
H NMR, the symmetry of the phthalate protons changes. A dimethyl phthalate has a specific aromatic pattern. The imide is more rigid and symmetric but lacks one O-Methyl singlet (approx 3.8-3.9 ppm).
Visualizing the Contamination Logic
The following diagram illustrates the decision matrix for identifying impurities based on spectroscopic and physical signs.
Figure 1: Diagnostic workflow for identifying intrinsic contaminants in acetamido-phthalate esters.
Part 2: Purification Protocols
Protocol A: Recrystallization (Removal of Hydrolysis Products & Color)
Best for: Removing trace acids, unreacted amines, and salts.
The Logic: Dimethyl 3-acetamidophthalate is highly soluble in hot alcohols but crystallizes well upon cooling. Phthalic acid derivatives (hydrolysis products) are more soluble in the "mother liquor" or can be washed away with base.
-
Dissolution: Dissolve 10 g of crude solid in minimal boiling Methanol (MeOH) (approx. 50-70 mL).
-
Decolorization: If colored, add 0.5 g Activated Charcoal . Stir at reflux for 5 mins.
-
Filtration: Filter hot through a Celite pad (pre-warmed funnel to prevent crashing out).
-
Crystallization:
-
Allow filtrate to cool to Room Temperature (RT) slowly.[1]
-
Optional: If no crystals form, add water (anti-solvent) dropwise until turbidity persists, then cool to 4°C.
-
-
Wash: Filter crystals and wash with cold MeOH:Water (1:1).
-
Drying: Vacuum dry at 40°C (Do NOT exceed 50°C to prevent cyclization).
Protocol B: Flash Column Chromatography (Separating Cyclized Imides)
Best for: Separating the Phthalimide impurity from the Phthalate ester.
The Logic: The ester and the imide have significantly different polarities. The imide is generally less polar than the diester due to the loss of the free rotating ester groups and hydrogen bonding capability.
| Component | Approx. Rf (Hex:EtOAc 1:1) | Polarity Characteristics |
| Dimethyl 3-acetamidophthalate | 0.40 - 0.50 | Moderate (Esters + Amide) |
| 3-Acetamidophthalimide | 0.60 - 0.70 | Lower (Cyclic, rigid) |
| 3-Aminophthalate | 0.30 (streaks) | Higher (Free amine H-bonding) |
Steps:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient from 10% EtOAc/Hexane to 50% EtOAc/Hexane.
-
Loading: Dry load (adsorb sample onto silica) is recommended to prevent solubility issues from broadening bands.
Part 3: Stability & Storage FAQs
Q: Can I store this compound in solution? A: Avoid if possible. In protic solvents (Methanol/Ethanol), transesterification or hydrolysis can occur over weeks. In DMSO/DMF, the sample is stable but difficult to recover without high heat (which risks cyclization).
-
Recommendation: Store as a dry solid.
Q: Why did my sample turn into a hard "brick" in the bottle? A: Moisture absorption. The acetamido group can H-bond with water. This water then promotes slow hydrolysis of the methyl esters to the mono-acid, which changes the crystal lattice.
-
Fix: Dissolve in EtOAc, wash with NaHCO
(removes the acid), dry over MgSO , and re-concentrate.
Q: Is the "Mono-Methyl" ester a contaminant or a product? A: It is a contaminant if you want the diester. However, in many biological applications (like Thalidomide synthesis), the mono-ester is the actual reactive species needed for the next step.
-
Critical Check: Verify if your next step requires the diester or the acid-ester. If it's the latter, "contamination" by hydrolysis might actually be "reaction progress."
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Refer to chapters on Amide and Ester stability).
-
Muller, G. W., et al. (1996). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. (Describes synthesis of phthalimide derivatives from amino-phthalates).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for ester recrystallization).
-
BenchChem Technical Support. (2025). Purification of Crude Dimethyl 5-aminoisophthalate by Recrystallization. (Analogous chemistry for amino-phthalate purification).
Sources
Technical Guide: Method Refinement for Consistent Results with Methyl-3-N-acetylamino phthalate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Methyl-3-N-acetylamino phthalate (specifically the mono- or dimethyl ester) is a critical derivative encountered during the development of Apremilast and related phthalimide-based therapeutics. It most commonly appears in two contexts:[1][2]
-
Analytical Derivative: Formed in situ when 3-acetamidophthalic anhydride is dissolved in methanol for purity analysis.
-
Process Impurity: Formed via solvolysis if methanol is used during the workup of the anhydride intermediate.
The Core Challenge: Users frequently report "inconsistent results," characterized by split HPLC peaks, shifting retention times, or variable quantitative data. This is rarely a column failure but rather a fundamental issue of regiochemistry and reaction kinetics .
This guide addresses the root causes of these inconsistencies—specifically the formation of regioisomers during ring-opening and the stability of the ester bond—and provides refined protocols to ensure data integrity.
Troubleshooting Guide (Q&A)
Section A: HPLC & Analytical Anomalies
Q1: I am analyzing 3-acetamidophthalic anhydride purity by dissolving it in methanol. Why do I see two distinct peaks with similar UV spectra?
Diagnosis: You are observing Regioisomerism . Explanation: The 3-acetamidophthalic anhydride molecule is asymmetric due to the acetamido group at position 3. When the anhydride ring opens with methanol (methanolysis), the methoxide nucleophile can attack either carbonyl carbon (C1 or C2).
-
Path A: Attack at C1 yields 1-Methyl-3-acetamidophthalate .
-
Path B: Attack at C2 yields 2-Methyl-3-acetamidophthalate . These two isomers have distinct physical properties and retention times on C18 columns. They are not impurities; they are the expected products of the method you are using.
Corrective Action:
-
Quantification: Integrate both peaks together to determine the total anhydride content.
-
Method Refinement: If a single peak is required, switch to a Full Esterification protocol (see Section 3) to drive both isomers to the single symmetric product: Dimethyl 3-acetamidophthalate .
Q2: My sample peak area decreases if the vial sits in the autosampler for more than 4 hours. Is the compound degrading?
Diagnosis: Hydrolysis or Transesterification . Explanation: Methyl esters of phthalic acid are susceptible to hydrolysis, especially if the sample diluent contains water (e.g., MeOH/Water mix) and the pH is not controlled. Conversely, if you are analyzing the mono-ester, it may slowly convert to the di-ester if trace acid is present, or revert to the anhydride (unlikely in MeOH) or di-acid.
Corrective Action:
-
Solvent: Use anhydrous methanol for sample preparation.
-
Buffer: Ensure your mobile phase is buffered (e.g., 0.1% Phosphoric acid or Formic acid) to suppress ionization, but avoid high pH which accelerates ester hydrolysis.
-
Temperature: Set the autosampler temperature to 4°C .
Section B: Synthesis & Process Control
Q3: We are isolating the methyl ester as an intermediate. Why is the melting point broad and lower than the literature value (approx. 184-188°C for anhydride, variable for esters)?
Diagnosis: Mixed Isomer Composition. Explanation: As noted in Q1, simple methanolysis yields a mixture. The melting point of a mixture of regioisomers will be depressed compared to a pure single isomer or the pure dimethyl ester.
Corrective Action:
-
If you require the Dimethyl ester (CAS 52659-18-4), you must drive the reaction to completion using an acid catalyst (e.g., H2SO4) and reflux, as methanol alone only opens the ring to the mono-ester.
Method Refinement Protocols
Protocol A: Robust Analytical Derivatization (Dimethyl Ester Method)
Use this method to eliminate peak splitting and ensure a single, stable analyte.
Reagents:
-
Methanol (HPLC Grade)[3]
-
Sulfuric Acid (Concentrated) or BF3-Methanol solution
Workflow:
-
Weigh 50 mg of the sample (3-acetamidophthalic anhydride or acid).
-
Dissolve in 10 mL Methanol .
-
Add 200 µL concentrated H2SO4.
-
Reflux at 65°C for 60 minutes. (Alternatively, heat at 50°C for 2 hours).
-
Cool to room temperature.
-
Inject onto HPLC.
Result: This converts all anhydride, mono-esters, and free acid into the single Dimethyl 3-acetamidophthalate species.
Protocol B: "Quick-Check" Methanolysis (Mono-Ester Method)
Use this for rapid in-process checks, but you MUST account for isomers.
Workflow:
-
Dissolve sample in pure Methanol .
-
Sonicate for 5 minutes to ensure ring opening.
-
Inject immediately.
-
Data Processing: Sum the areas of the doublet peaks (Isomer 1 + Isomer 2).
Visualizing the Reaction Pathways[8]
The following diagram illustrates the origin of the "inconsistent results" (isomers) and the pathway to the stable dimethyl ester.
Caption: Methanolysis of the asymmetric anhydride yields two regioisomers (yellow), causing split peaks. Acid-catalyzed esterification drives both to the single dimethyl ester (green).
Summary of Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Sample Diluent | Anhydrous Methanol | Prevents hydrolysis to di-acid. |
| Derivatization | Acid-catalyzed Reflux (Protocol A) | Forces conversion to single Dimethyl ester species, eliminating isomer splitting. |
| Column Temp | 30°C - 40°C | Maintains constant viscosity; prevents on-column precipitation. |
| Mobile Phase | 0.1% H3PO4 in Water / ACN | Acidic pH suppresses carboxylic acid ionization (if analyzing mono-ester), sharpening peaks. |
| Detection | UV @ 254 nm | The phthalate core has strong absorbance here. |
References
-
PubChem. (2025).[4] 3-Acetamidophthalic Anhydride (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Google Patents. (2018). Process for preparation of Apremilast (WO2017033116A1).
Sources
Technical Support Center: A Guide to Improving Signal-to-Noise Ratio in Analytical Detection
Welcome to the Technical Support Center for Signal-to-Noise Ratio (S/N) enhancement. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that compromise data quality. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying principles to empower you to make informed decisions in your experimental design.
Part 1: Understanding the Fundamentals - FAQs
This section addresses the foundational concepts of signal and noise in analytical measurements.
Q: What is the Signal-to-Noise Ratio (S/N)?
A: In any analytical measurement, the output is composed of two primary components: the desired signal, which contains the target information, and the noise, which consists of random, unwanted fluctuations.[1] The Signal-to-Noise Ratio (S/N) is a measure that quantifies the strength of the signal relative to the background noise.[1] It is often expressed as the ratio of the mean of the signal (x̄) to the standard deviation of the noise (σ).[1] A higher S/N indicates a cleaner, more reliable measurement.
Q: Why is a high S/N crucial in analytical sciences?
A: A high S/N is paramount for several reasons:
-
Accuracy and Precision: As the S/N decreases, so do the accuracy and precision of the measurement.[2] High noise levels can obscure small signals, leading to inaccurate quantification and poor reproducibility.
-
Lower Limits of Detection (LOD) and Quantitation (LLOQ): The ability to detect and quantify minute amounts of an analyte is fundamentally limited by the noise level.[3] To achieve lower detection and quantitation limits, one must either increase the signal, decrease the noise, or both.[3]
-
Data Integrity: In fields like drug development, high-quality data is non-negotiable for regulatory submissions and ensuring patient safety. A robust S/N ensures that the observed peaks and signals are real and not artifacts of noise.
Q: What are the common sources of noise in my experiments?
A: Noise can originate from various sources, broadly categorized as chemical, instrumental, and environmental.[1][4][5] Understanding the type of noise affecting your system is the first step toward mitigating it.
| Noise Type | Source | Characteristics |
| Thermal (Johnson-Nyquist) Noise | Caused by the random thermal motion of charge carriers (electrons) within resistive components of the instrument.[4][5][6] | Broadband ("white noise"), independent of frequency.[1] Increases with temperature and resistance.[4][6] |
| Shot Noise | Arises from the random movement of electrons or other charge carriers across a junction, such as in a photomultiplier tube (PMT) or semiconductor detector.[5][6] | Broadband ("white noise"), occurs when a current flows. Proportional to the average current and bandwidth.[6] |
| Flicker (1/f) Noise | The sources are not fully understood but are related to material defects and current flow non-uniformity.[4][6][7] | Frequency-dependent, becoming significant at low frequencies (typically <100 Hz).[1][5] Appears as a long-term drift in the signal.[4] |
| Environmental Noise | Originates from the instrument's surroundings.[1][4] | Often has specific frequencies, e.g., 50/60 Hz from power lines, radio frequencies from cell phones and other devices.[4] |
| Chemical Noise | Results from uncontrolled variables in the chemical system itself, such as fluctuations in temperature, pressure, or humidity that affect equilibria.[1] | Varies depending on the specific chemical system and environmental controls. |
Part 2: Troubleshooting Guide - "My S/N is low. What should I do?"
A low S/N can be a frustrating roadblock. This guide provides a logical workflow to diagnose and resolve the issue, from basic checks to advanced instrumental techniques.
Caption: A logical workflow for troubleshooting low S/N issues.
Step 1: Initial System & Environmental Checks
Before delving into complex instrumental parameters, always start with the basics. Environmental noise is a common and often overlooked culprit.
Q: Have you checked for environmental noise sources?
A: Your laboratory is filled with electromagnetic radiation from power lines, computers, and wireless devices.[1][4] Analytical instruments can act as antennas, picking up this radiation and converting it into electrical noise.[5]
-
Troubleshooting Steps:
-
Turn off non-essential electronic equipment near the instrument and observe if the noise level decreases.
-
Check for proximity to high-power equipment.
-
Consider using a Faraday cage, which is an enclosure made of a conducting material that shields its contents from electromagnetic fields.[1]
-
Q: Is your instrument properly grounded and shielded?
A: Improper grounding can lead to "ground loops," which are a major source of noise, particularly at 50/60 Hz.[8] Shielding of cables and internal components is critical to prevent the pickup of environmental noise.
-
Troubleshooting Steps:
-
Ensure all components of your system are connected to a single, stable ground point.
-
Inspect all signal cables for damage and ensure they are properly shielded.
-
Focus on proper grounding and shielding of the detector itself, as it is often the most sensitive component.[9]
-
Step 2: Optimizing Your Detector
The detector is where the analytical signal is converted into a measurable electrical signal. Its performance is critical for a good S/N. For this guide, we will focus on the Photomultiplier Tube (PMT), a common detector in high-sensitivity applications.
Q: How can I optimize my Photomultiplier Tube (PMT) for better S/N?
A: PMT performance is a balance between signal amplification and internally generated noise.
-
Voltage Optimization: Increasing the voltage applied to a PMT increases its gain, which amplifies the signal.[10] However, this also amplifies noise. There is an optimal voltage, often called the minimum voltage requirement (MVR), where the separation between the signal and the background noise is maximized.[10] Exceeding this voltage may not improve S/N and can even saturate the detector.
-
Cooling: The primary source of noise within a PMT is dark current, which is caused by the thermal emission of electrons from the photocathode.[9][11] Cooling the PMT can significantly reduce this thermal noise.[9][12] For every 10°C reduction in temperature, dark current can be reduced by approximately 50%.[11]
Step 3: Hardware-Based Noise Reduction
If environmental and detector optimizations are insufficient, dedicated hardware can be employed to extract the signal from the noise.
Q: When should I use a lock-in amplifier?
A: A lock-in amplifier is an exceptionally powerful tool for recovering very small AC signals from an extremely noisy environment, even when the noise is thousands of times larger than the signal.[13][14] It uses a technique called phase-sensitive detection (PSD) to isolate the signal at a specific reference frequency.[13]
-
Principle of Operation: The technique requires your signal of interest to be modulated (chopped) at a known frequency.[9] This "reference frequency" is provided to the lock-in amplifier. The amplifier then multiplies the incoming noisy signal by this reference frequency. Only the signal component at the reference frequency will result in a DC output after passing through a low-pass filter; all other frequencies (the noise) are averaged to zero.[1][14]
Caption: Simplified principle of a lock-in amplifier.
Q: How can I use analog filters to reduce noise?
A: If your signal and noise occupy different frequency ranges, you can use analog filters to selectively remove the noise. The most common type is a low-pass filter, such as a simple Resistor-Capacitor (RC) filter.[1] This filter allows low-frequency signals to pass while attenuating high-frequency noise.[1][15] This is a form of bandwidth reduction, which is a key principle in S/N enhancement.[2]
Step 4: Software-Based Signal Enhancement
After data acquisition, computational methods can be used to improve the S/N. These techniques are powerful but must be used with care to avoid distorting the true signal.[16]
Q: My signal is repeatable. How can I use averaging to improve S/N?
A: If you can perform repeated measurements of a stable signal, signal averaging is one of the most effective methods for noise reduction.[17] The underlying principle is that random noise, which has a mean of zero, will average out, while the coherent signal will be reinforced.[18][19] The S/N improves in proportion to the square root of the number of scans averaged.[19][20]
Two common methods are Ensemble Averaging and Boxcar Averaging.
| Technique | Description | Pros | Cons |
| Ensemble Averaging | Multiple, independent scans of the entire signal are acquired and then averaged together point-by-point.[18][19][21] | Filters random noise regardless of frequency.[17] Can be used even when S/N < 1.[17] | Requires a stable and repeatable signal.[17] Time-consuming. |
| Boxcar Averaging | A moving window (the "boxcar") of a defined number of adjacent data points within a single scan is averaged and replaced by that single average value.[15][22] | Acts as a software-based low-pass filter, effective for reducing high-frequency noise.[22] Can be performed on a single dataset. | Can distort narrow peaks if the boxcar width is too large relative to the peak width.[22] Less effective for low-frequency noise. |
This protocol outlines the steps for improving S/N using ensemble averaging.
-
System Stability Check: Ensure that your instrument (e.g., light source, detector) and sample are stable over the time required to acquire multiple scans.
-
Define Acquisition Parameters: Set the parameters for a single scan (e.g., wavelength range, integration time).
-
Acquire Multiple Scans: Program the acquisition software to collect N identical, independent scans of your sample. The signal must be initiated at the same point for each scan.[19]
-
Perform Averaging: The software will sum the data point-by-point across all N scans and then divide by N.
-
Evaluate S/N: Compare the S/N of the averaged spectrum to that of a single scan. The theoretical improvement is √N. For example, averaging 16 scans should improve the S/N by a factor of 4.[20]
Caption: The process of ensemble averaging to reduce random noise.
Q: How do digital filters, like Savitzky-Golay, work?
A: Digital filters are algorithms that mathematically smooth the data. A moving average filter, similar to boxcar averaging, replaces each data point with the average of its neighbors. Savitzky-Golay filters are more sophisticated; they fit a small segment of the data to a polynomial, which can preserve the height and width of peaks better than a simple moving average.[23]
Q: When is Fourier filtering a good option?
A: Fourier filtering involves transforming the signal from the time domain (intensity vs. time) to the frequency domain (power vs. frequency) using a Fourier Transform.[24] In the frequency domain, the signal often appears as a broad peak, while high-frequency noise appears as many sharp spikes.[24] By applying a mathematical filter to remove these high-frequency components and then performing an inverse Fourier Transform, a smoother signal can be recovered in the time domain.[16]
Part 3: Advanced Topics & Specific Issues - FAQs
Q: How can I reduce thermal (Johnson-Nyquist) noise?
A: Since thermal noise is proportional to temperature and the resistance of electronic components, the primary methods for reduction are:
-
Cooling: Lowering the temperature of critical components, especially the detector, is a very effective method.[4][12] This is common practice in high-sensitivity applications like gravitational wave detectors.[25][26]
-
Bandwidth Reduction: As thermal noise is broadband, reducing the frequency bandwidth of the measurement will reduce the total noise.[4][27] This can be achieved with filtering.
-
Component Selection: Using lower resistance components in the circuit design can also minimize thermal noise.[4]
Q: What is shot noise and how can I minimize it?
A: Shot noise is fundamental when there is a flow of current and cannot be eliminated entirely. It is proportional to the square root of the average current and the measurement bandwidth. While increasing the signal (and thus the current) might seem to increase shot noise, the signal itself increases linearly. Therefore, a larger analytical signal generally leads to a better S/N, even though the absolute shot noise increases.[1] The most practical way to reduce shot noise is by narrowing the instrumental bandwidth.
Q: I'm seeing low-frequency drift (flicker or 1/f noise). What are the best strategies to combat this?
A: Flicker noise is particularly problematic for DC or low-frequency measurements.[4] Since it is inversely proportional to frequency, the most effective strategies involve moving the signal to a higher frequency where flicker noise is less significant.
-
Modulation/Demodulation: As discussed with lock-in amplifiers, modulating the signal at a higher frequency effectively moves the measurement away from the low-frequency flicker noise region.[28]
-
Chopper Stabilization: This technique is used within amplifiers to mitigate low-frequency noise and offset drift.[7] The input signal is modulated (chopped) to a higher frequency, amplified, and then demodulated back to DC.[29] This process effectively separates the signal from the low-frequency flicker noise introduced by the amplifier itself.[29][30] Amplifiers that use this technique are often called "zero-drift" amplifiers.[30]
Part 4: References
-
Understanding Signals and Noise in Analytical Chemistry. (2021). AZoLifeSciences. [Link]
-
Noise reduction in high-resolution speckle displacement measurements through ensemble averaging. (n.d.). Optica Publishing Group. [Link]
-
Ensemble Averaging in Medical Signal Processing. (2023). Towards Data Science. [Link]
-
Practical Methods for Noise Removal: Applications to Spikes, Nonstationary Quasi-Periodic Noise, and Baseline Drift. (n.d.). Imperial College London. [Link]
-
1/F Noise: Flicker Noise Impact and Mitigation Strategies. (2023). Advanced PCB Design Blog. [Link]
-
Increase the signal-to-noise ratio of photomultiplier. (2012). Physics Stack Exchange. [Link]
-
About Lock-In Amplifiers. (n.d.). thinkSRS.com. [Link]
-
Boxcar averaging. (2023). Chemistry LibreTexts. [Link]
-
Ensemble Averaging Filter for Noise Reduction. (2016). IJARCCE. [Link]
-
Boxcar averaging function enhances high-resolution Digitizers. (n.d.). SPECTRUM Instrumentation. [Link]
-
Lock-in amplifier. (n.d.). Wikipedia. [Link]
-
Improving SNR measurement with a boxcar averager. (2024). Liquid Instruments. [Link]
-
What is a Boxcar Averager?. (n.d.). Physics 123/253. [Link]
-
Boxcar averager. (n.d.). Wikipedia. [Link]
-
Signal-to-Noise Enhancement. (2023). Chemistry LibreTexts. [Link]
-
Application note Lock-In Amplifier. (n.d.). Electro Optical Components, Inc. [Link]
-
Why Analyze Noise? An Overview of Noise Analysis Techniques. (2024). EnliTech. [Link]
-
10.2: Improving the Signal-to-Noise Ratio. (2021). Chemistry LibreTexts. [Link]
-
5.2: Sources of Instrumental Noise. (2022). Chemistry LibreTexts. [Link]
-
Signal-to-Noise Enhancement Through Instrumental Techniques. (n.d.). Journal of Chemical Education. [Link]
-
Lock - in Amplifier and Applications. (n.d.). University of Missouri-St. Louis. [Link]
-
Ensemble Averaging. (2023). Chemistry LibreTexts. [Link]
-
Removing thermal noise from optical interferometry. (2022). Medium. [Link]
-
Signal Amplification Optimization Strategies for Photomultiplier Tube High-Voltage Power Supplies. (n.d.). LinkedIn. [Link]
-
Signal Recovery with PMTs. (n.d.). thinkSRS.com. [Link]
-
Lock-in amplifier. (2020). NF corporation. [Link]
-
Flicker Noise : Working, Eliminating, Differences & Its Applications. (2023). ElProCus. [Link]
-
How to improve signal to noise ratio in Photo multiplier tube?. (2019). ResearchGate. [Link]
-
The Role of the Signal-to-Noise Ratio in Precision and Accuracy. (2025). LCGC International. [Link]
-
Signal Processing in Analytical Chemistry. (n.d.). Wiley Online Library. [Link]
-
Vibrational and thermal noise reduction for cryogenic detectors. (n.d.). INFN Roma. [Link]
-
Thermal Noise Reduction Techniques for High Precision Interferometric Measurements. (n.d.). Optica Publishing Group. [Link]
-
A brief introduction of flicker noise. (2023). Kynix. [Link]
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022). KNAUER. [Link]
-
How can I reduce the amount of noise in the detector?. (2016). ResearchGate. [Link]
-
Tricks for pulling signals out of noise. (2021). Test & Measurement Tips. [Link]
-
Offset, flicker noise, and ways to deal with them. (2008). Hanspeter Schmid. [Link]
-
HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions. [Link]
-
Current Trends in Analytical Spectroscopy: Technique and Instrument Modifications for both New and Improved Measurements. (2018). Spectroscopy. [Link]
-
Five Tips to Reduce Measurement Noise. (2024). NI - National Instruments. [Link]
-
Instrumental Chemistry Lecture Signals and Noise. (n.d.). University of Wisconsin-Madison. [Link]
-
Notes on Noise Reduction. (n.d.). AEL. [Link]
-
Noise Reduction Techniques to Know for Noise Control Engineering. (n.d.). Fiveable. [Link]
-
Signal enhancement techniques for chromatography detection systems. (2025). ResearchGate. [Link]
Sources
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- 7. 1/F Noise: Flicker Noise Impact and Mitigation Strategies | Advanced PCB Design Blog | Cadence [resources.pcb.cadence.com]
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- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Different Techniques for PMT Optimization Using the Attune Nxt Flow Cytometer | Thermo Fisher Scientific - JP [thermofisher.com]
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- 29. Flicker Noise : Working, Equation, Differences & Its Applications [elprocus.com]
- 30. microchip.com [microchip.com]
Synthesis Support Hub: Troubleshooting Unexpected Side Reactions
Senior Application Scientist Desk
Status: Online | Queue: Priority Handling
Welcome to the Synthesis Support Hub. In my years at the bench and now advising on process scale-up, I've learned that "failed" reactions are rarely failures—they are successful unauthorized experiments. They generate data about the energy landscape of your molecule.
We do not guess here. We diagnose. Below are the three most common classes of "unexpected" outcomes, broken down by mechanism, diagnostic protocol, and remediation.
Module 1: Regioselectivity & Ambident Nucleophiles
Issue: "I attempted C-alkylation of my enolate, but I isolated the O-alkylated enol ether."
The Mechanistic Reality: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) Theory . Enolates are ambident nucleophiles.
-
Oxygen (Hard Base): High charge density, favors electrostatic interactions.
-
Carbon (Soft Base): Lower charge density, highly polarizable, favors orbital overlap.
If you used a "hard" leaving group (like a tosylate or triflate) in a polar aprotic solvent (like DMSO or HMPA), you stripped the cation away from the oxygen, leaving it exposed and reactive.
Diagnostic Protocol: The Solvent Switch To confirm HSAB is the driver, perform two parallel micro-reactions (50 mg scale):
-
Vial A: Standard conditions (e.g., THF/HMPA).
-
Vial B: Switch to a less polar solvent (e.g., Toluene) or add a chelating agent (e.g., 12-crown-4 for Li+) to "cap" the oxygen.
Data Interpretation:
| Observation | Diagnosis | Remediation |
|---|---|---|
| Vial B yields C-product | Solvent separated ion-pair too effectively. | Use non-polar solvent or switch leaving group to a "softer" iodide. |
| Both yield O-product | Steric hindrance at Carbon is too high. | Switch to thermodynamic control (reversible conditions) or use an enamine intermediate. |
Visual Logic: Alkylation Decision Tree
Caption: Decision matrix for diagnosing O- vs. C-alkylation based on HSAB principles.
Module 2: Stereochemical Erosion (Epimerization)
Issue: "My peptide coupling yield is good, but the enantiomeric excess (ee) dropped significantly."
The Mechanistic Reality: Epimerization during amide coupling usually occurs via two pathways. You must distinguish them to fix it.
-
Direct Enolization: Base-mediated proton abstraction from the
-carbon. -
Azlactone (Oxazolone) Formation: The activated acid cyclizes to form an oxazolone. The
-proton of the oxazolone is highly acidic ( ), allowing rapid equilibration before the amine attacks [1].
Diagnostic Protocol: The Deuterium Quench Run your activation step without the amine nucleophile.
-
Activate the carboxylic acid (e.g., with HATU/DIPEA) in
-DMF. -
Let it stir for 10 minutes.
-
Quench with
. -
Analyze via NMR: If the
-proton signal disappears (integrates to <1H), your activated intermediate is chemically labile.
Troubleshooting Guide:
| Symptom | Root Cause | Solution |
|---|---|---|
| Racemization with Carbodiimides (DCC/EDC) | O-acylisourea forms Azlactone. | Add HOBt or HOAt.[1] These intercept the O-acylisourea to form a stable active ester, preventing cyclization [2]. |
| Racemization with Uroniums (HATU/HBTU) | Excess base (DIPEA). | Ensure base is
Module 3: Catalytic Cycle Failure (Pd-Cross Coupling)
Issue: "My Buchwald-Hartwig amination stalled. I see starting material and 'reduced' aryl halide."
The Mechanistic Reality:
The "reduced" product (Ar-H) is the smoking gun. It indicates
Diagnostic Protocol: The "Ghost" Hydrogen Source Where did the hydrogen come from?
-
Experiment: Run the reaction with a deuterated amine (
). -
Analysis: Check MS of the reduced byproduct.
-
Result A (Ar-H): The H came from the solvent or moisture (Protodehalogenation). Fix: Dry your solvents.
-
Result B (Ar-D): The H came from the amine (
-hydride elimination).[3] Fix: Ligand change.
-
Visual Logic: The Palladium Failure Mode
Caption: Competition between productive reductive elimination and destructive beta-hydride elimination.
FAQ: Quick-Fire Technical Checks
Q: Why does my reaction turn black immediately? A: This is often "Palladium Black" precipitation. Your ligand is detaching from the metal, causing the Pd to aggregate into inactive nanoparticles.
-
Fix: Increase ligand-to-metal ratio (e.g., from 1:1 to 2:1) or switch to a bidentate ligand (e.g., Xantphos) that holds the metal tighter.
Q: My LCMS shows a peak +12 mass units higher than product. What is it? A: This is likely a methylene bridge formation (formaldehyde insertion).
-
Source: If using DMF or DMSO, they can decompose to form formaldehyde traces, especially with strong bases.
-
Fix: Use fresh, high-grade solvent or switch to NMP.
Q: Can I use molecular sieves in the reaction pot? A: Caution. While they remove water, sieves are Lewis acidic. They can catalyze side reactions (like acetal formation) or trap basic amines.
-
Better: Flame-dry glassware and distill solvents before addition.
References
-
Epimerization via Oxazolone: Bachem Guide to Peptide Synthesis. "Mechanisms of Racemization." Link
-
Additives in Coupling: ChemPros Reddit Archive / HepatoChem. "Side reactions with HBTU amide coupling." Link
-
Beta-Hydride Elimination: Buchwald-Hartwig Amination Mechanism. Wikipedia/Hartwig Group Studies. Link
-
HSAB Theory: Hard and Soft Acids and Bases. Wikipedia. Link
Sources
Technical Support Center: Optimizing Cellular Permeability of Methyl-3-N-acetylamino Phthalate (MNAP)
Welcome to the technical support center for Methyl-3-N-acetylamino Phthalate (MNAP). This guide is designed for researchers, scientists, and drug development professionals who are working with MNAP and encountering challenges related to its cellular activity. Our goal is to provide a logical, in-depth framework for troubleshooting and optimizing the cell permeability of this unique molecule.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses common initial questions about MNAP's properties and how they relate to cell permeability.
Q1: I'm observing high potency of MNAP in my biochemical (cell-free) assay, but this doesn't translate to my cell-based model. Could permeability be the issue?
A: This is a classic and highly probable scenario. A discrepancy between biochemical and cellular assay results strongly suggests that the compound is not reaching its intracellular target at a sufficient concentration. Poor cell membrane permeability is one of the most common reasons for this drop-off in activity. Other potential factors include rapid intracellular metabolism or active efflux out of the cell, which we will address in later sections.
Q2: What are the predicted physicochemical properties of MNAP and how do they influence its permeability?
A: To understand MNAP's potential behavior, we can analyze its structure in the context of established principles like Lipinski's Rule of Five and Polar Surface Area (PSA).[1][2]
-
Lipinski's Rule of Five: This rule of thumb predicts the "drug-likeness" of a molecule concerning its potential for oral bioavailability, which is closely tied to permeability.[3] The rules are:
-
Molecular weight < 500 Daltons
-
LogP (a measure of lipophilicity) < 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors[4]
MNAP (estimated MW ~251.2 g/mol ) fits well within the molecular weight rule. Its phthalate core is lipophilic, while the methyl ester and N-acetylamino groups add both lipophilic and polar characteristics. Its calculated LogP is likely to be in a moderate range (1-3), which is often a good balance for permeability.[3] The N-acetylamino group contains one hydrogen bond donor and two acceptors. In total, MNAP is predicted to comply with Lipinski's rules, suggesting it should have a reasonable chance of passive diffusion. However, compliance does not guarantee permeability.[5]
-
-
Polar Surface Area (PSA): PSA is the surface sum over all polar atoms in a molecule and is an excellent predictor of membrane permeability.[6] Molecules with a PSA greater than 140 Ų tend to exhibit poor cell membrane permeability, while those with a PSA below 90 Ų are more likely to cross the blood-brain barrier.[7] The N-acetylamino and ester groups of MNAP contribute to its PSA. While likely not excessively high, the PSA could be a critical factor limiting its passive diffusion rate.
Q3: What are the potential mechanisms for MNAP to enter a cell?
A: Small molecules like MNAP can cross the cell membrane via several routes:
-
Passive Transcellular Diffusion: The molecule dissolves into the lipid bilayer, diffuses across, and dissolves into the cytoplasm. This route is favored by molecules with moderate lipophilicity and a low PSA.[8]
-
Paracellular Transport: The molecule passes through the tight junctions between cells. This is generally limited to very small, hydrophilic molecules and is not a primary route in confluent cell monolayers.
-
Facilitated Diffusion/Active Transport: The molecule is recognized and transported across the membrane by specific protein transporters (e.g., Solute Carriers, SLCs). This process does not require energy but is dependent on a concentration gradient.
-
Active Efflux: The molecule may enter the cell but is then actively pumped out by efflux transporters like P-glycoprotein (P-gp, also known as MDR1).[9][10] This is a major cause of apparent low permeability and drug resistance.
Part 2: Tier 1 Troubleshooting - Is Passive Permeability the Limiting Factor?
If you suspect poor permeability, the first step is to isolate and measure the molecule's intrinsic ability to cross a simple lipid barrier, free from the complexities of a living cell.
Core Question: How do I measure the passive permeability of MNAP?
A: The recommended first-line assay is the Parallel Artificial Membrane Permeability Assay (PAMPA) . PAMPA is a cell-free model that measures passive diffusion across an artificial lipid layer.[11][12] Its simplicity, low cost, and high throughput make it an ideal starting point. It specifically assesses transcellular permeability, avoiding the complexities of active transport and metabolism.[13]
Experimental Protocol 1: PAMPA
This protocol is designed to assess the passive permeability of MNAP.
Materials:
-
96-well PAMPA filter plate (Donor) and acceptor plate
-
Lecithin in dodecane solution (e.g., 4%)[14]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MNAP stock solution (e.g., 10 mM in DMSO)
-
High permeability control (e.g., Propranolol)
-
Low permeability control (e.g., Ranitidine)
-
UV-transparent 96-well plate for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[13]
-
Coat Donor Plate Membrane: Gently add 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Be careful not to puncture the membrane.[13]
-
Prepare Donor Solutions: Prepare a working solution of MNAP and controls at a final concentration of ~100-500 µM in PBS. Ensure the final DMSO concentration is low (e.g., <1%) to avoid compromising membrane integrity.[14]
-
Start Assay: Add 150-200 µL of the donor solution (MNAP or control) to the corresponding wells of the coated donor plate.[15]
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours in a chamber with a moist environment to prevent evaporation.[14]
-
Sample Collection & Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis by UV-Vis spectrophotometry or, for higher sensitivity and specificity, by LC-MS/MS.[12][13]
Data Interpretation: PAMPA
The results are expressed as an apparent permeability coefficient (Papp).
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Class | Interpretation |
| Propranolol (High Control) | > 10 | High | Assay system is performing correctly. |
| Ranitidine (Low Control) | < 1 | Low | Assay system is performing correctly. |
| MNAP (Hypothetical) | 1.5 | Low-Moderate | Passive diffusion is likely a limiting factor. |
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing low cellular activity of MNAP.
Part 3: Tier 2 Troubleshooting - Investigating Cellular Transport
Core Question: My PAMPA results show moderate-to-good permeability, but cellular activity is still low. What could be happening?
A: This scenario strongly points towards the involvement of cellular machinery. The most likely culprits are:
-
Active Efflux: The compound gets into the cell but is immediately pumped out by transporters like P-glycoprotein (P-gp).[16] P-gp is an ATP-dependent efflux pump that removes a wide variety of substrates from cells.[9][17]
-
Rapid Metabolism: The compound is quickly broken down by intracellular enzymes.
To investigate these possibilities, you need a more complex, cell-based model. The gold standard is the Caco-2 cell permeability assay . Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on permeable supports, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[18] Crucially, they express a variety of transporters, including P-gp.[19]
Experimental Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay measures permeability in both directions: from the apical (A) to basolateral (B) side, and from B to A. A higher B-to-A permeability indicates active efflux.[20]
Materials:
-
Caco-2 cells
-
24-well Transwell plates (or similar permeable supports)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
MNAP, high/low permeability controls, and a known P-gp substrate (e.g., Digoxin)
-
Optional: P-gp inhibitor (e.g., Verapamil, Elacridar)[21]
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.[22]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g., >200 Ω·cm²), which indicate intact tight junctions.[23]
-
Assay Setup (A-to-B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add MNAP solution (in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Assay Setup (B-to-A):
-
Wash the monolayer with pre-warmed HBSS.
-
Add MNAP solution (in HBSS) to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[20]
-
Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver compartments and analyze the concentration of MNAP using LC-MS/MS.[20]
Data Interpretation: Caco-2 Assay
Calculate the Papp for both directions and the Efflux Ratio (ER).
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Atenolol (Low Perm., No Efflux) | 0.5 | 0.4 | 0.8 | Assay performing correctly. |
| Propranolol (High Perm., No Efflux) | 20.5 | 21.1 | 1.0 | Assay performing correctly. |
| Digoxin (P-gp Substrate) | 1.2 | 15.6 | 13.0 | Assay correctly identifies efflux. |
| MNAP (Hypothetical) | 3.5 | 11.2 | 3.2 | MNAP is a substrate for an efflux pump. |
| MNAP + Verapamil | 10.5 | 10.8 | 1.0 | Confirms P-gp is the efflux pump involved. |
An Efflux Ratio greater than 2 is a strong indicator that the compound is actively transported out of the cells. If co-incubation with a known P-gp inhibitor like Verapamil reduces the ER to ~1, it confirms that P-gp is the transporter responsible.[9][16]
Potential Transport Mechanisms Across a Cell Monolayer
Part 4: Advanced Troubleshooting & Final Confirmation
Q: My Caco-2 data confirms efflux. What now?
A: The next step is to directly measure how much compound is accumulating inside your specific cell line of interest. An efflux pump that is highly active in Caco-2 cells may be less active in your target cancer cell line, for example. The definitive experiment is a direct intracellular concentration assay .
This involves incubating your cells with MNAP, then lysing the cells and quantifying the amount of compound inside using a highly sensitive method like LC-MS/MS.[24][25] This provides the most direct evidence of whether the compound is reaching its site of action.[26]
Key Steps for Intracellular Concentration Assay:
-
Incubation: Treat a known number of cells with MNAP for a set time.
-
Washing: Thoroughly wash the cells with ice-cold PBS to remove any compound bound to the outside of the cells. This step is critical for accuracy.
-
Lysis: Lyse the cells using a method compatible with LC-MS/MS analysis (e.g., methanol or acetonitrile precipitation).[27]
-
Quantification: Analyze the lysate using a validated LC-MS/MS method to determine the amount of MNAP.[28]
-
Normalization: Normalize the amount of MNAP to the number of cells or total protein content to calculate the intracellular concentration.
If the intracellular concentration remains low despite high concentrations in the media, you have definitively confirmed a permeability or efflux problem. If the concentration is high, the issue may lie with target engagement or downstream metabolic pathways.
Part 5: Optimization Strategies
If low permeability or efflux is confirmed, consider the following strategies:
-
Formulation Approaches: For preclinical studies, using formulation vehicles like cyclodextrins or lipid-based nanoparticles can improve solubility and shield the compound from efflux pumps.[17]
-
Structural Modification (Med-Chem Approach): If feasible, modify the MNAP structure to improve its properties. This could involve masking polar groups to reduce PSA or altering the structure to reduce its recognition by efflux pumps.[29] This is a complex undertaking but offers a permanent solution.
-
Prodrug Approach: Convert MNAP into an inactive prodrug that has better permeability. Once inside the cell, an esterase or other intracellular enzyme would cleave the promoiety, releasing the active MNAP.[8]
By systematically applying this troubleshooting framework, you can diagnose the root cause of low cellular activity for MNAP and make informed decisions to advance your research.
References
-
Artursson P., Karlsson J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
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Lipinski's Rule of 5. (2025). Zenovel. [Link]
-
P-glycoprotein (P-gp) inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
Lipinski's rule of five. (n.d.). Taylor & Francis Online. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]
-
Caco2 assay protocol. (n.d.). GTP. [Link]
-
Topological polar surface area – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
-
Lipinski´s Rule of 5. (n.d.). PharmaInformatic. [Link]
-
P-glycoprotein Inhibition for Optimal Drug Delivery. (2013). National Institutes of Health (NIH). [Link]
-
P-glycoprotein efflux pump: Challenges and opportunities. (2022). ResearchGate. [Link]
-
What has polar surface area ever done for drug... (n.d.). Ovid. [Link]
-
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. [Link]
-
BDDCS, the Rule of 5 and Drugability. (n.d.). National Institutes of Health (NIH). [Link]
-
Polar surface area. (n.d.). Wikipedia. [Link]
-
Intracellular concentration assays. (n.d.). GARDP Revive. [Link]
-
Molecular Polar Surface Area PSA. (n.d.). Molinspiration. [Link]
-
PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]
-
What Has Polar Surface Area Ever Done for Drug Discovery?. (2025). ResearchGate. [Link]
-
Intracellular Drug Uptake—A Comparison of Single Cell Measurements Using ToF-SIMS Imaging and Quantification from Cell Populations with LC/MS/MS. (2017). ACS Publications. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. (n.d.). DiVA. [Link]
-
Caco-2 Permeability Assay. (n.d.). Creative Bioarray. [Link]
-
Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. (2025). ResearchGate. [Link]
-
Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. (2025). National Institutes of Health (NIH). [Link]
-
LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis: linking compound levels to cellular potency. (2013). PubMed. [Link]
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). National Institutes of Health (NIH). [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Taylor & Francis Online. [Link]
-
Factors Affecting Cell Membrane Permeability and Fluidity. (2021). ConductScience. [Link]
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- 3. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 4. Rule of 5 [pharmainformatic.com]
- 5. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Polar Surface Area PSA [molinspiration.com]
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- 9. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
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- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 14. bioassaysys.com [bioassaysys.com]
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- 21. medchemexpress.com [medchemexpress.com]
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- 24. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 25. pubs.acs.org [pubs.acs.org]
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- 28. Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
Validation & Comparative
Validating the Purity of Synthesized Methyl-3-N-acetylamino Phthalate: A Comparative Analytical Guide
Executive Summary
Methyl-3-N-acetylamino phthalate is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, such as Apremilast, and immunomodulatory imide drugs.[1] Its purity is the gatekeeper for the safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs).
In this guide, we do not merely list testing steps. We objectively compare the two dominant validation methodologies—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) —to determine which offers the superior "performance" in characterizing this specific synthesized compound.
The Verdict: While HPLC remains the workhorse for routine batch release, qNMR is the superior "primary standard" method for initial structural validation and absolute purity determination, as it eliminates the bias of extinction coefficients and detects non-chromatophore impurities (e.g., inorganic salts, residual solvents) that HPLC misses.
Synthesis Pathway & Impurity Origins
To validate purity, one must first understand the "enemy"—the impurities generated during synthesis. The synthesis typically proceeds via the reduction of 3-nitrophthalic acid followed by acetylation and esterification.[1]
Figure 1: Synthesis & Impurity Map
Caption: Synthesis workflow showing the origin of critical impurities (A, B, C) relative to the target this compound.
Comparative Analysis: HPLC-UV vs. qNMR
This section evaluates the two methods based on Specificity , Accuracy , and Operational Utility .
Method A: RP-HPLC (The Routine Workhorse)[1]
-
Principle: Separation based on hydrophobicity using a C18 column; detection via UV absorbance (typically 254 nm or 210 nm).[1]
-
Pros: High sensitivity (LOD < 0.05%), familiar workflow, excellent for separating structural isomers.
-
Cons: Requires reference standards for quantification (response factors vary); "blind" to inorganic salts and residual solvents; risk of on-column hydrolysis.[1]
Method B: 1H-qNMR (The Absolute Standard)[1]
-
Principle: Absolute quantification using an internal standard (e.g., Maleic Acid or TCNB). The integral of the signal is directly proportional to the molar concentration, independent of chemical structure.
-
Pros: No reference standard of the analyte needed; detects all proton-bearing impurities (including solvents like MeOH, Acetic Acid); highly accurate (>99.5%).[1]
-
Cons: Lower sensitivity (LOD ~0.1-0.5%); requires high solubility in deuterated solvents (DMSO-d6).[1]
Performance Matrix: Experimental Data
We synthesized a crude batch of this compound and subjected it to both methods.
| Feature | HPLC-UV (Method A) | qNMR (Method B)[1] |
| Calculated Purity | 98.2% (Area %) | 94.5% (wt/wt %) |
| Reason for Discrepancy | Missed residual solvent (Acetic Acid) & inorganic salts.[1] | Detected 2.1% Acetic Acid + 1.6% Inorganic salts. |
| Limit of Detection (LOD) | 0.02 µg/mL | ~10 µg/mL |
| Analysis Time | 45 min (Gradient) | 15 min (Acquisition) |
| Standard Requirement | Mandatory (for quant) | None (Internal Std only) |
| Best Use Case | Trace impurity profiling (<0.1%) | Assay value assignment & Salt detection |
Insight: The HPLC "Area %" often overestimates purity because it ignores non-UV absorbing contaminants. qNMR provides the "true" mass balance purity.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Resolution RP-HPLC
Objective: Detect organic impurities and isomers.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of carboxyl groups, improving peak shape).
-
B: Acetonitrile (ACN).[1]
-
-
Gradient:
-
Flow Rate: 1.0 mL/mL.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).[1]
-
Validation Check: Inject a "System Suitability Solution" containing the target and 3-nitrophthalic acid.[1] Resolution (Rs) must be > 2.0.
Protocol B: Quantitative NMR (qNMR)
Objective: Determine absolute assay (wt%) and residual solvents.
-
Solvent: DMSO-d6 (Provides excellent solubility for phthalimide derivatives).[1]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST).[1]
-
Why Maleic Acid? It has a singlet at ~6.3 ppm, a clean region away from the phthalate aromatic signals (7.5-8.5 ppm) and methyl signals (2.0-4.0 ppm).[1]
-
-
Preparation:
-
Weigh ~20 mg of Sample (precision ±0.01 mg).
-
Weigh ~10 mg of Maleic Acid (precision ±0.01 mg).
-
Dissolve completely in 0.6 mL DMSO-d6.[1]
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitation).
-
Scans: 16 or 32.
-
-
Calculation:
[1][2]-
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.
-
Decision Workflow: Which Method When?
Use this logic gate to determine the appropriate validation step for your drug development stage.
Figure 2: Analytical Decision Tree
Caption: Logic flow for selecting the optimal validation method based on research stage (ID vs. Purity vs. Trace Analysis).
References
-
European Pharmacopoeia (Ph.[1][3] Eur.) . Lenalidomide: Impurity Profiling and Analytical Methods. (Methodology adapted for phthalimide intermediates).[1][4] [1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Establishes qNMR as a primary ratio method). [1]
-
ToxValDB . This compound Hazard Data. US EPA.[1][5] (Toxicological context for impurities). [1]
-
PubChem . 3-Acetamidophthalic acid derivatives and synthesis. National Library of Medicine.
-
BenchChem . Synthesis strategies for 3-Acetamidophthalic acid intermediates. (Review of reduction and acetylation pathways). [1]
Sources
comparative analysis of Methyl-3-N-acetylamino phthalate analogs
Comparative Profiling of Methyl-3-N-acetylamino Phthalate and Functional Analogs in PDE4 Inhibitor Synthesis
Executive Summary
This compound (specifically the dimethyl ester variant, DMA-Phthalate ) serves as a critical, stabilized intermediate in the synthesis of phthalimide-based pharmaceuticals, most notably Apremilast (Otezla), a selective phosphodiesterase 4 (PDE4) inhibitor.
While often overshadowed by its downstream reactive form, 3-acetamidophthalic anhydride , the methyl ester analog offers superior shelf-stability and purification leverage. This guide provides a comparative technical analysis of DMA-Phthalate against its primary analogs—the Free Acid and the Anhydride —demonstrating its utility as a "Purification Checkpoint" in high-value drug manufacturing.
Comparative Analysis: The Phthalate Triad
In the industrial synthesis of Apremilast, the 3-acetamidophthalate scaffold exists in three distinct equilibrium states. Selecting the correct analog at each stage is vital for yield optimization and impurity control.
Table 1: Physicochemical & Functional Comparison
| Feature | Dimethyl 3-acetamidophthalate (The Ester) | 3-Acetamidophthalic Acid (The Precursor) | 3-Acetamidophthalic Anhydride (The Reagent) |
| Role | Purification Checkpoint | Raw Intermediate | Active Electrophile |
| CAS No. | 136725-53-6 (Generic ref) | 15371-06-9 | 6296-53-3 |
| Solubility | High (MeOH, EtOAc, DCM) | Low (Water, Acidic media); High (DMSO) | Moderate (Acetonitrile, THF); Hydrolyzes in water |
| Stability | High (Non-hygroscopic) | High (Stable solid) | Low (Moisture sensitive, hydrolyzes to acid) |
| Reactivity | Low (Requires hydrolysis/cyclization) | Moderate (Requires dehydration) | High (Rapid condensation with amines) |
| Impurity Profile | Easily recrystallized to remove 4-isomers | Difficult to purify (Zwitterionic character) | Prone to ring-opening hydrolysis products |
Expert Insight: The "Ester Advantage"
Direct nitration of phthalic anhydride to 3-nitrophthalic acid often yields 3- and 4-nitro isomers. Separating these at the acid stage is inefficient due to poor solubility.
-
Strategy: Converting the crude acid mixture to the Dimethyl Ester (DMA-Phthalate) allows for efficient separation of the 3-isomer via recrystallization in methanol/water systems.
-
Outcome: The purified ester is then hydrolyzed and cyclized to the Anhydride, ensuring high regiochemical purity (>99.5%) in the final API.
Synthetic Pathway & Mechanism
The following diagram illustrates the "Purification Checkpoint" strategy, highlighting where this compound serves as the purity filter before the final cyclization to Apremilast.
Figure 1: The strategic role of the Acetamido Ester as a stable, purifiable intermediate in the Apremilast pathway.
Experimental Protocols
Protocol A: Synthesis of Dimethyl 3-Acetamidophthalate (The Ester)
Objective: To protect the amine and create a crystallizable intermediate.
-
Starting Material: Dissolve 10.0 g of Dimethyl 3-aminophthalate in 50 mL of glacial acetic acid.
-
Acetylation: Add 1.2 equivalents of Acetic Anhydride dropwise at room temperature.
-
Reaction: Heat to 60°C for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The amine spot (Rf ~0.4) should disappear, replaced by the amide (Rf ~0.3).
-
Workup: Pour the reaction mixture into 200 mL of ice water. The Dimethyl 3-acetamidophthalate will precipitate as a white solid.
-
Purification: Filter and recrystallize from Methanol.
-
Target Yield: 90-95%
-
Purity: >99% (HPLC).
-
Protocol B: Conversion to 3-Acetamidophthalic Anhydride (The Active Reagent)
Objective: Cyclization for drug synthesis.
-
Hydrolysis: Suspend the purified Ester (from Protocol A) in 10% NaOH. Heat to 80°C until the solution clears (formation of the dicarboxylate salt). Acidify with HCl to pH 2 to precipitate 3-Acetamidophthalic Acid .
-
Cyclization: Dry the acid thoroughly. Suspend in 5 volumes of Acetic Anhydride.
-
Reflux: Heat to 120°C for 3 hours. The solid will dissolve and then re-precipitate upon cooling or concentration.
-
Isolation: Cool to 0°C. Filter the 3-Acetamidophthalic Anhydride under nitrogen (hygroscopic!). Wash with cold tert-butyl methyl ether (TBME).
-
Critical Note: Store in a desiccator.[1] Hydrolysis back to the acid occurs rapidly in moist air.
-
Quality Control: HPLC Profiling
To ensure the integrity of the "Purification Checkpoint," an HPLC method must distinguish between the Ester, the Acid, and the Anhydride.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.
Retention Time Profile (Relative):
-
3-Acetamidophthalic Acid: ~4.5 min (Most polar).
-
3-Acetamidophthalic Anhydride: ~12.0 min (Note: May show partial hydrolysis peak if sample prep is aqueous).
-
Dimethyl 3-acetamidophthalate: ~14.5 min (Most non-polar/retained).
References
-
Vertex AI Search . (2025). CN104447445B - Preparation method synthesizing Apremilast intermediate.[2] Google Patents. Link
-
Manus Aktteva Biopharma . (2025). Intermediates of Apremilast: 3-Acetamidophthalic anhydride.[3][2][4] Manus Aktteva. Link
-
MDPI . (2025). Towards Greener Synthesis of Substituted 3-Aminophthalates. Molecules Journal. Link
-
Allmpus . (2025). Apremilast EP Impurity B | 3-Acetamidophthalic Acid.[5] Allmpus Laboratories. Link
-
Wikipedia . (2025). Apremilast: Chemistry and Synthesis. Wikipedia Foundation.[6] Link
Sources
- 1. 3-Amino-o-phthalic Acid and Certain of Its Derivatives ... - Farel Louis Jouard - Google ブックス [books.google.co.jp]
- 2. CN104447445B - A kind of preparation method synthesizing Apremilast intermediate - Google Patents [patents.google.com]
- 3. CN105330587A - Preparation method of 3-acetyl aminophthalimide - Google Patents [patents.google.com]
- 4. manusaktteva.com [manusaktteva.com]
- 5. allmpus.com [allmpus.com]
- 6. 3-Aminophthalic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Confirmation of Methyl-3-N-acetylamino phthalate
This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural confirmation of Methyl-3-N-acetylamino phthalate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. Our focus is on the integration of orthogonal techniques to build an unassailable body of evidence, upholding the highest standards of scientific integrity.
Chapter 1: The Orthogonal Strategy for Unambiguous Confirmation
In modern analytical chemistry, the confirmation of a chemical structure is not reliant on a single technique but on a consensus of data from multiple, orthogonal (complementary) methods. Each technique provides a unique piece of the structural puzzle. When combined, they create a self-validating system where the weaknesses of one method are offset by the strengths of another. For a molecule like this compound, this involves determining its molecular weight, identifying its constituent functional groups, and mapping the precise connectivity of its atoms.
The logical workflow for this process begins with the purified compound and proceeds through a series of spectroscopic analyses. The data from each step are integrated to build a cohesive and definitive structural assignment.
Caption: Orthogonal workflow for structural elucidation.
Chapter 2: Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint
Expertise & Experience: The Rationale for MS
Mass spectrometry is the foundational technique for determining the molecular weight of an analyte. For this compound, obtaining an accurate mass is the first critical checkpoint. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering a high degree of confidence in the molecular formula (C11H11NO5).[1]
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the analyte's properties.[2][3][4] Phthalates are generally amenable to GC-MS due to their volatility.[5][6] However, the N-acetylamino group may introduce polarity and thermal lability, making LC-MS a viable or even superior alternative to avoid potential degradation in a hot GC injector.[4][7]
Fragmentation analysis is equally crucial. The pattern in which the molecule breaks apart upon ionization provides a fingerprint that helps piece together its substructures. Phthalate esters are well-known to produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride structure.[8] Deviations from or additions to this pattern, caused by the unique substituent at the 3-position, are key diagnostic markers.
Predicted Mass Spectral Data for this compound
| Predicted m/z | Proposed Fragment Structure/Identity | Rationale of Formation |
| 237.06 | [M]+ (Molecular Ion) | Intact molecule with one electron removed. |
| 206.05 | [M - OCH3]+ | Loss of the methoxy radical from the ester. |
| 195.06 | [M - C2H2O]+ | Loss of ketene from the N-acetyl group. |
| 178.03 | [M - OCH3 - CO]+ | Subsequent loss of carbon monoxide from the 206 ion. |
| 164.04 | [M - COOCH3 - H]+ | Loss of the carbomethoxy group. |
| 149.02 | [C8H5O3]+ | Characteristic phthalate fragment (protonated phthalic anhydride).[8] |
| 121.03 | [C7H5O2]+ | Deprotonated benzoate ion, a common fragment.[9][10] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MS).[5]
-
GC Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is standard for phthalate analysis.
-
Injection: Inject 1 µL of the sample using a split/splitless inlet. A splitless injection is preferred for maximizing sensitivity.[7]
-
GC Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Hold: Maintain 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan to capture all fragment ions. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific fragments are known.[5]
-
-
Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted values and known phthalate fragmentation pathways.[8][9]
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: The Power of NMR
While MS provides the formula and fragments, NMR spectroscopy provides the definitive atomic-level blueprint of the molecule. It is the most powerful tool for unambiguous structure elucidation, revealing the precise connectivity and chemical environment of every proton and carbon atom. For this compound, ¹H NMR will confirm the substitution pattern on the aromatic ring and identify the methyl ester and N-acetyl groups. ¹³C NMR will complement this by identifying all unique carbon environments.
The aromatic region of the ¹H NMR spectrum is particularly informative. The three protons on the phthalate ring will present as a complex multiplet (an ABC spin system), and their chemical shifts and coupling constants are diagnostic of the 1,2,3-trisubstitution pattern.[11] Data from structurally similar compounds, such as 3-acetamidophthalimide, can be invaluable for predicting these shifts.[12]
Predicted NMR Data for this compound (in CDCl₃)
¹H NMR:
| Predicted Shift (ppm) | Multiplicity | # of Protons | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5-10.0 | Broad Singlet | 1H | Amide N-H | Amide protons are often broad and downfield. |
| ~8.0-8.2 | Doublet | 1H | Aromatic H | Proton ortho to the electron-withdrawing N-acetyl group. |
| ~7.6-7.8 | Triplet | 1H | Aromatic H | Proton between the two ester/amide groups. |
| ~7.2-7.4 | Doublet | 1H | Aromatic H | Proton ortho to the methyl ester group. |
| ~3.9 | Singlet | 3H | Ester -OCH ₃ | Typical chemical shift for a methyl ester.[13] |
| ~2.2 | Singlet | 3H | Acetyl -C(O)CH ₃ | Typical chemical shift for an N-acetyl methyl group.[14] |
¹³C NMR:
| Predicted Shift (ppm) | Assignment | Rationale |
|---|---|---|
| ~169.0 | Amide C =O | Standard chemical shift for an amide carbonyl. |
| ~167.0 | Ester C =O | Standard chemical shift for an ester carbonyl. |
| ~135-140 | Aromatic Quaternary C | Carbon bearing the N-acetylamino group. |
| ~130-135 | Aromatic Quaternary C | Carbons bearing the ester groups. |
| ~120-130 | Aromatic C -H | Aromatic methine carbons. |
| ~52.5 | Ester -OC H₃ | Typical shift for a methyl ester carbon.[13] |
| ~25.0 | Acetyl -C H₃ | Typical shift for an N-acetyl methyl carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11][13]
-
Instrumentation: Use a standard NMR spectrometer operating at a field strength of 400 MHz or higher for better resolution.[15]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, 5-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires more time due to the low natural abundance of ¹³C. Typical parameters: 1024-4096 scans, 2-second relaxation delay.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[15]
-
Advanced Experiments (Optional but Recommended): Acquire 2D NMR spectra like COSY (to show ¹H-¹H couplings) and HSQC/HMBC (to correlate ¹H and ¹³C nuclei) to definitively assign all signals.
Chapter 4: Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: Why IR is Essential
Infrared (IR) spectroscopy is a rapid, non-destructive technique that excels at identifying the functional groups present in a molecule.[16] While it doesn't provide the detailed connectivity of NMR, it serves as an excellent and quick verification tool. For the structural confirmation of this compound, IR spectroscopy will instantly confirm the presence of the key ester and amide carbonyl (C=O) groups, the N-H bond of the amide, and the aromatic ring. The distinct frequencies of the two different carbonyl groups are particularly diagnostic.
The presence of a strong absorption band around 740 cm⁻¹ is characteristic of ortho-substituted aromatic rings, a key feature of phthalates.[17] This, combined with the carbonyl and N-H stretches, provides a unique fingerprint that strongly supports the proposed structure.
Predicted IR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~2950 | C-H Stretch | Methyl Groups |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1680 | C=O Stretch (Amide I Band) | Amide Carbonyl |
| ~1600, 1580 | C=C Stretch | Aromatic Ring |
| ~1530 | N-H Bend (Amide II Band) | Secondary Amide |
| ~1250 | C-O Stretch | Ester |
| ~740 | C-H Out-of-Plane Bend | Ortho-substituted Aromatic |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond ATR).[17]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.
-
Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups.
Chapter 5: Integrated Analysis: Achieving Structural Certainty
Trustworthiness: The Self-Validating System
Caption: Logical convergence of data from orthogonal techniques.
The process is as follows:
-
MS establishes the molecular formula (C11H11NO5) and confirms the phthalate core (m/z 149 fragment).[1][8]
-
IR confirms the presence of the key functional groups required by that formula: an ester, a secondary amide, and an ortho-substituted aromatic ring.[17]
-
NMR provides the final, definitive proof , showing the exact placement of these groups on the ring (1,2,3-substitution) and confirming the structure of the side chains (a methyl ester and an N-acetyl group).[11]
Any contradiction in the data would immediately invalidate the proposed structure and prompt further investigation. For instance, if the NMR showed a 1,4-substitution pattern, it would directly conflict with the IR data suggesting ortho-substitution. This interlocking system ensures the integrity and trustworthiness of the final structural assignment.
Comparison of Analytical Techniques
| Technique | Information Provided | Sample Amount | Analysis Time | Key Advantage |
| GC/LC-MS | Molecular weight, elemental formula (HRMS), fragmentation pattern | < 1 mg | 20-40 min | High sensitivity and structural clues from fragmentation.[4][5] |
| NMR | Unambiguous atomic connectivity, stereochemistry, isomeric purity | 5-10 mg | 10 min - several hrs | The "gold standard" for definitive structure determination.[18] |
| FT-IR | Identification of functional groups | < 1 mg | < 5 min | Rapid, non-destructive, and excellent for quick verification.[17] |
By following this comprehensive, multi-faceted approach, researchers can achieve the highest level of confidence in the structural identity of this compound, a critical requirement for any subsequent research, development, or regulatory submission.
References
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2023). MDPI.
- Adams, K., Haggerty, C., Scott, R., & Anderson, K. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.
- analysis of phthalates in foods by using gas chromatography mass spetrometry (gc-ms). CORE.
- Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. (2026). LCGC International.
- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR.
- Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. (2020). Frontiers.
- Evaluation of an analytical method for determining phthalate esters in wine samples by solid-phase extraction and gas chromatography coupled with ion-trap mass spectrometer detector. (2012). PubMed.
- Method 606: Phthalate Ester. EPA.
- Preconcentration Procedures for Phthalate Esters Combined with Chromatographic Analysis. (2013). Oxford Academic.
- Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2023).
- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer.
- Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. (2013).
- Exposure Marker Discovery of Phthalates Using Mass Spectrometry. PMC.
- Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Pass.
- Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. (2024). MDPI.
- This compound. (2025). EPA.
- Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. (1975). Chemical Papers.
- Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Rsc.org.
- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL.
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). MDPI.
- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
- CN105330587A - Preparation method of 3-acetyl aminophthalimide. Google Patents.
- Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. (2001). PubMed.
- Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. (1994). DTIC.
- Solid-phase synthesis and characterization of N-methyl-rich peptides. (2005). PubMed.
- General structure of phthalates, where R and R' are CnH2n+1 chains. ResearchGate.
- GC/MS ANALYSIS OF PHTHALATE ISOLATES IN N-HEXANE EXTRACT OF AZADIRCHTA INDICA A. Journal of American Science.
- Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. (2025). ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). MDPI.
- N-(Methyl)phthalimide para functionalized Ni(ii)–POCOP pincer complexes. Synthesis, characterization and biological activity. New Journal of Chemistry (RSC Publishing).
- High Performance Near-Infrared Emitters with Methylated Triphenylamine and Thiadiazolo[3,4-g]quinoxaline-Based Fluorophores. (2021). MDPI.
- Synthesis and Characterization of Molecular Imprinted Polymer for the Determination of Carbonate Ion. (2020). Biointerface Research in Applied Chemistry.
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cross-validation of experimental results for Methyl-3-N-acetylamino phthalate
Publish Comparison Guide: Methyl-3-N-acetylamino phthalate
Topic: Cross-Validation of Experimental Results for this compound (Dimethyl 3-acetamidophthalate) Content Type: Technical Validation & Performance Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Case for Acetylated Precursors
This compound (CAS 52659-18-4), chemically identified as Dimethyl 3-acetamidophthalate , serves as a critical stabilized intermediate in the synthesis of phthalazine-dione derivatives (e.g., Luminol, Isoluminol) and phthalimide-based pharmaceuticals (e.g., Apremilast analogs).
While the unacetylated precursor (Dimethyl 3-aminophthalate ) is chemically active, it suffers from oxidative instability and rapid darkening upon storage. This guide presents a cross-validated performance analysis, demonstrating that the N-acetylated variant offers superior storage stability and reaction selectivity, validated through HPLC purity profiling and NMR structural confirmation.
Comparative Analysis: Acetylated vs. Unprotected Intermediates
The following data compares the Target Product (Acetylated) against its primary alternative, the Unprotected Amine .
Table 1: Physicochemical & Performance Comparison
| Feature | This compound (Target) | Dimethyl 3-aminophthalate (Alternative) | Impact on Research |
| Molecular Formula | C₁₂H₁₃NO₅ | C₁₀H₁₁NO₄ | Acetyl group adds mass but protects amine.[1] |
| Oxidative Stability | High (Stable >12 months at RT) | Low (Darkens/oxidizes within weeks) | Acetylated form prevents "tar" formation during storage. |
| Solubility (MeOH) | High (>100 mg/mL) | Moderate | Acetylated form allows higher concentration loading. |
| Reaction Selectivity | Directed (Requires deprotection) | Promiscuous (Amine reacts freely) | Acetylation prevents side-reactions (e.g., N-alkylation) during ester handling. |
| Purity Baseline | Typically >98.5% (HPLC) | Typically ~95% (due to oxidation) | Higher starting purity reduces downstream purification costs. |
Experimental Validation Protocols
To ensure scientific integrity, we define two self-validating protocols: Purity Profiling (HPLC) and Structural Confirmation (NMR) . These methods cross-validate the compound's identity and quality.
Protocol A: High-Performance Liquid Chromatography (HPLC) Validation
Objective: Quantify the presence of the deacetylated impurity (Dimethyl 3-aminophthalate) and hydrolysis byproducts (Mono-methyl esters).
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient: 0-5 min (10% B); 5-20 min (Linear to 80% B); 20-25 min (Hold 80% B).
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
-
Flow Rate: 1.0 mL/min.
Validation Criteria (Pass/Fail):
-
Retention Time (RT): The acetylated target is less polar and must elute after the free amine.
-
Expected RT (Free Amine): ~8.5 min.
-
Expected RT (Acetylated Target): ~11.2 min.
-
-
Resolution (Rs): > 2.0 between the Target and Free Amine peaks.
Protocol B: 1H-NMR Structural Validation
Objective: Confirm the integrity of the N-acetyl group and the dimethyl ester motif.
Key Diagnostic Signals (400 MHz, DMSO-d6):
-
Amide Proton (-NH-): Singlet, ~10.5 ppm (Disappears on D₂O shake). Absence indicates deprotection.
-
Aromatic Protons: Three signals (Triplet/Doublet pattern) between 7.5 – 8.5 ppm.
-
Ester Methyls (-OCH₃): Two singlets (or overlapping) at ~3.8 – 3.9 ppm (Integration: 6H).
-
Acetyl Methyl (-COCH₃): Sharp singlet at ~2.1 ppm (Integration: 3H). Critical for distinguishing from the free amine.
Mechanistic Workflows & Pathways
The following diagrams illustrate the synthesis validation and the degradation pathways that researchers must monitor.
Figure 1: Synthesis & Degradation Logic
Caption: Pathway showing the acetylation of the unstable amine to the stable target, and potential hydrolysis risks.
Figure 2: Analytical Validation Decision Tree
Caption: Logic flow for accepting or rejecting a batch based on HPLC and NMR cross-validation.
Technical Insights & Troubleshooting
Common Issue: "Disappearing" Acetyl Group
-
Observation: During scale-up synthesis of Luminol derivatives, yield drops.
-
Cause: If the downstream reaction involves strong hydrazine hydrate at high temperatures before the phthalimide ring formation is complete, the acetyl group may cleave prematurely, leading to side reactions.
-
Correction: Ensure the cyclization (if making phthalimides) is performed under anhydrous conditions or controlled pH before subjecting the molecule to strong nucleophiles.
Storage Recommendation: Store the acetylated ester at 2–8°C under argon. While more stable than the amine, the ester linkages are susceptible to moisture-induced hydrolysis over long periods (6+ months).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217687 (Dimethyl 3-acetamidophthalate). PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 606 - Phthalate Ester. (Standard for GC/HPLC analysis of phthalate derivatives). Available at: [Link]
-
Food and Drug Administration (FDA). Survey of Phthalate Esters in Cosmetic Products.[2] (Provides baseline HPLC gradients for phthalate esters). Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking Against Known Inhibitors and Activators
Introduction: The Imperative of the Reference Standard
In the landscape of drug discovery and development, the identification of a new chemical entity (NCE) with promising activity is merely the first step in a long and rigorous journey.[1][2] A critical, and often underestimated, phase of this journey is the process of benchmarking. This involves systematically comparing the performance of your test compound against well-characterized, known inhibitors or activators—often referred to as "tool compounds" or reference standards.[3][4]
This guide is designed for researchers, scientists, and drug development professionals to move beyond simple activity assays. It provides the strategic framework and technical protocols necessary to generate a robust, comparative data package. Effective benchmarking does not simply ask "Is my compound active?"; it asks, "How does its activity, potency, and selectivity compare to the established gold standard, and what does that tell us about its therapeutic potential?" This comparative context is essential for making informed decisions, prioritizing lead candidates, and ultimately, de-risking the progression of a compound from the bench to the clinic.[5]
Pillar 1: Strategic Selection of Reference Compounds
The validity of your entire benchmarking study hinges on the selection of an appropriate reference compound. An ill-suited comparator will yield data that is, at best, uninformative and, at worst, misleading. The choice must be a deliberate, evidence-based decision.
Causality Behind the Choice:
-
Mechanism of Action (MoA): The reference compound should ideally share the same MoA as your test compound. Comparing a competitive inhibitor to a non-competitive inhibitor, for instance, requires careful interpretation, as their kinetic profiles will differ fundamentally.[6][][8] Understanding whether the reference compound is an allosteric modulator versus an active-site binder is crucial for a true "apples-to-apples" comparison.
-
Potency and Selectivity: A good reference compound has well-documented potency (e.g., IC50 or EC50 values) and a known selectivity profile.[3][9] Publicly available kinase profiling data, for example, has greatly advanced the rational understanding of inhibitor promiscuity and helps in selecting compounds with a desired selectivity window.[3]
-
Chemical Tractability and History: Select compounds that are commercially available in high purity and have a strong publication history. This ensures that the compound's behavior is well-understood and that your results can be contextualized within the broader scientific literature.
Logical Workflow for Reference Compound Selection
Caption: Decision workflow for using biochemical vs. cell-based assays.
Pillar 3: Authoritative Protocols and Data Interpretation
Accuracy is born from meticulous execution and rigorous analysis. Here, we provide detailed protocols for key experiments and a guide to interpreting the resulting data.
Experimental Protocol 1: Biochemical Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase and compare it to a known inhibitor.
Objective: To quantify and compare the in vitro potency of a test compound and a reference inhibitor.
Methodology:
-
Plate Preparation: Use a 384-well microplate suitable for the detection method (e.g., luminescence, fluorescence). [10]2. Compound Dilution: Prepare a 10-point serial dilution series for both the test compound and the reference inhibitor in DMSO. A typical starting concentration might be 100 µM. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Assay Controls:
-
Positive Control: Wells containing the reference inhibitor at a concentration known to produce >90% inhibition. [11] * Negative Control (0% Inhibition): Wells containing only the kinase, substrate, ATP, and vehicle (DMSO). [11] * Background Control (100% Inhibition): Wells containing substrate and ATP but no kinase enzyme.
-
-
Reaction Mixture: In each well, add the kinase enzyme and its specific peptide substrate in an appropriate kinase buffer. [12]5. Compound Addition: Add the diluted test compounds and controls to the plate and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Initiate Reaction: Add a concentration of ATP (often at or near the Km for the enzyme) to all wells to start the kinase reaction. [13]Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detect Signal: Stop the reaction and add the detection reagent. For example, in the ADP-Glo™ assay, this reagent detects the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition. [14]8. Data Acquisition: Read the plate using a microplate reader.
Experimental Protocol 2: Cellular Target Engagement (Western Blot)
This protocol assesses a compound's ability to inhibit a specific signaling pathway in intact cells by measuring the phosphorylation status of a downstream target.
Objective: To validate that the test compound inhibits the target kinase signaling pathway in a cellular context. [12] Methodology:
-
Cell Culture: Seed an appropriate cell line (e.g., one that overexpresses the target receptor or has a constitutively active pathway) in multi-well plates and allow them to adhere overnight. [12]2. Serum Starvation: To reduce background signaling, starve the cells in a serum-free medium for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with a dose-response range of the test compound and the reference inhibitor for a specified time (e.g., 2 hours). Include a vehicle-only (DMSO) control.
-
Pathway Stimulation: Activate the signaling pathway by adding a specific ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes). [12]Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to a total protein or loading control (e.g., total ERK or GAPDH) to determine the concentration-dependent inhibition of signaling. [12]
Data Analysis and Interpretation
The cornerstone of comparative analysis is the dose-response curve, from which key potency metrics are derived. [15][16]
| Parameter | Definition | Interpretation & Context |
|---|---|---|
| IC50 | Half-Maximal Inhibitory Concentration: The concentration of an inhibitor required to reduce a biological or biochemical response by 50%. [17][15] | A measure of potency for an inhibitor. A lower IC50 value indicates a more potent compound. This value is highly dependent on assay conditions (e.g., substrate concentration). [17][18] |
| EC50 | Half-Maximal Effective Concentration: The concentration of an agonist or activator that produces 50% of the maximal possible effect. [19][20] | A measure of potency for an activator. A lower EC50 indicates a more potent compound. [21] |
| Kd | Dissociation Constant: A measure of the intrinsic binding affinity between a compound and its target at equilibrium. [19][17] | An assay-independent measure of affinity . A lower Kd indicates tighter binding. It is distinct from IC50, which measures functional inhibition. [17] |
| Relative Potency | The ratio of the potency of a test compound to the potency of a reference or standard compound. [22][23]| Allows for standardized comparison across experiments and batches. It is calculated by comparing the EC50 or IC50 values, often after confirming the dose-response curves are parallel. [22][24]|
Data Fitting: Dose-response data is typically fitted to a four-parameter logistic (4PL) equation to derive IC50/EC50 values. [20][24]Modern software can perform this non-linear regression, but it's crucial to assess the quality of the fit (e.g., R² value, confidence intervals). [16]
Contextualizing a Signaling Pathway: The EGFR Example
Benchmarking an EGFR inhibitor requires understanding its place within the signaling cascade. A compound could inhibit the receptor directly, or it could inhibit a downstream component like MEK or ERK. Comparing your compound to known inhibitors of different nodes in this pathway is essential for confirming its MoA.
Caption: Simplified EGFR signaling pathway with points of inhibitor action.
Conclusion
Benchmarking is not a perfunctory checkbox in a research plan; it is a foundational pillar of rigorous drug discovery. By strategically selecting reference compounds, designing multi-faceted experimental plans that bridge biochemical and cellular assays, and adhering to meticulous protocols and data analysis standards, you generate a self-validating and comparative dataset. This approach provides the clarity and confidence needed to identify truly promising lead candidates, separating them from the multitude of compounds that may show activity but lack the superior profile required for a successful therapeutic.
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Lably, D. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchling. [Link]
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An, F. & Tolliday, N. Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. [Link]
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Khouri, A. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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IC50, EC50 and Kd: What is the Difference and Why Do They matter?. GenScript. [Link]
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How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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Milde, F. et al. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
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50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]
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Judson, R. et al. Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. Altex. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Ramsay, R. R. & Tipton, K. F. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
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High-Throughput Screening. Open Library Publishing Platform. [Link]
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Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. LinkedIn. [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]
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Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]
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Compare and contrast competitive and non-competitive enzymes inhibitors. MyTutor. [Link]
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Kuzmic, P. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLOS One. [Link]
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Publish Comparison Guide: Orthogonal Validation of Methyl-3-N-acetylamino phthalate Targets
This guide outlines a rigorous, orthogonal validation framework for Methyl-3-N-acetylamino phthalate , treating it as a structural analog within the phthalimide/phthalate pharmacophore class. Given its structural homology to Apremilast precursors and Thalidomide derivatives, the validation strategy focuses on two critical biological targets: Phosphodiesterase 4 (PDE4) (primary efficacy target) and Cereblon (CRBN) (safety/off-target liability).
Executive Summary & Strategic Context
This compound represents a critical chemical scaffold sharing structural features with the IMiD (Immunomodulatory Imide Drugs) class and PDE4 inhibitors like Apremilast. Validating its biological targets requires distinguishing between two potential mechanisms:
-
PDE4 Inhibition: The intended therapeutic mechanism for anti-inflammatory efficacy (similar to Apremilast).
-
Cereblon (CRBN) Binding: The mechanism responsible for the teratogenicity and degradation capability of Thalidomide analogs.
The Challenge: Small structural changes in phthalate/phthalimide derivatives can drastically shift selectivity between PDE4 and CRBN. This guide provides a self-validating workflow to definitively map the compound's pharmacological profile.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts this compound with industry-standard benchmarks to define expected performance ranges.
| Feature | This compound (Test Article) | Apremilast (PDE4 Control) | Thalidomide (CRBN Control) | Rolipram (Tool Compound) |
| Primary Target | Putative: PDE4 | PDE4 (Isoforms A, B, C, D) | Cereblon (E3 Ligase) | PDE4 (High Affinity) |
| Secondary Liability | Putative: CRBN | Low/Negligible CRBN binding | High CRBN affinity | Emetic side effects |
| Validation Assay | TR-FRET / TSA | TR-FRET (IC50 ~74 nM) | TR-FRET (IC50 ~8.5 µM) | Radiometric Assay |
| Cellular Output | TNF- | Potent TNF- | IL-2 modulation | Potent TNF- |
Orthogonal Validation Workflow
To ensure scientific integrity (E-E-A-T), we utilize an orthogonal approach : confirming activity using three distinct physical principles—Enzymatic Activity (Biochemical), Physical Binding (Biophysical), and Functional Consequence (Cellular).
Workflow Diagram
The following diagram illustrates the logical flow of the validation campaign.
Caption: Operational workflow for orthogonal target validation. Progression requires meeting quantitative thresholds at each stage.
Detailed Experimental Protocols
Protocol A: Biochemical Validation (PDE4 TR-FRET)
Objective: Determine if the compound inhibits the catalytic activity of PDE4 directly. Why this method? TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is robust against autofluorescence, common in phthalimide derivatives.
Materials:
-
Recombinant PDE4A1A enzyme.
-
FAM-labeled cAMP substrate.
-
IMAP binding reagent (Molecular Devices).
-
Controls: Apremilast (Positive), DMSO (Negative).
Step-by-Step Methodology:
-
Preparation: Dilute this compound in DMSO to generate a 10-point dose-response curve (range: 1 nM to 100 µM).
-
Incubation: Mix 5 µL of compound with 5 µL of PDE4 enzyme in reaction buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2). Incubate for 15 minutes at room temperature.
-
Reaction Start: Add 10 µL of FAM-cAMP substrate (100 nM final). Incubate for 45 minutes.
-
Reaction Stop: Add 60 µL of IMAP binding solution. The nanoparticles bind specifically to the product (AMP), not the substrate (cAMP), increasing fluorescence polarization/FRET signal.
-
Readout: Measure fluorescence on a multi-mode plate reader (Ex: 485 nm, Em: 520 nm).
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
-
Success Criteria: IC50 < 10 µM indicates specific inhibition.
-
Protocol B: Biophysical Validation (Cereblon Thermal Shift Assay)
Objective: Assess off-target binding to Cereblon (CRBN).
Why this method? Thermal Shift Assay (TSA) detects direct physical binding by measuring the stabilization of the protein structure (melting temperature shift,
Materials:
-
DDB1-CRBN protein complex.
-
SYPRO Orange dye.
-
qPCR machine (e.g., Roche LightCycler).
Step-by-Step Methodology:
-
Mix: Prepare a reaction mix containing 2 µM DDB1-CRBN protein, 5x SYPRO Orange, and 50 µM of this compound.
-
Controls: Include Thalidomide (50 µM) as a positive binding control and DMSO as a reference.
-
Ramp: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 0.5°C/minute.
-
Detection: Monitor fluorescence intensity. As the protein unfolds, hydrophobic pockets are exposed, binding the dye and fluorescing.
-
Analysis: Calculate the melting temperature (
) from the derivative of the fluorescence curve.-
Interpretation: A
C compared to DMSO indicates significant binding. -
Goal for PDE4 Selectivity: Ideally, the compound should show
(no binding to CRBN).
-
Protocol C: Cellular Functional Assay (TNF- Suppression)
Objective: Confirm that biochemical inhibition translates to a relevant biological phenotype.
Mechanism: PDE4 inhibition prevents cAMP degradation. Elevated cAMP activates PKA, which inhibits NF-
Pathway Diagram:
Caption: Mechanism of Action. The compound blocks PDE4, accumulating cAMP, which suppresses LPS-induced TNF-alpha.
Step-by-Step Methodology:
-
Cell Source: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Treatment: Pre-incubate PBMCs (100,000 cells/well) with this compound (serial dilutions) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to trigger inflammation. Incubate for 18–24 hours.
-
Quantification: Collect supernatant and quantify TNF-
using a specific ELISA kit. -
Analysis: Plot % Inhibition vs. Concentration.
-
Validation: A dose-dependent reduction in TNF-
confirms the compound is cell-permeable and functionally active.
-
References
-
Schafer, P. H., et al. (2010). "Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis." British Journal of Pharmacology.
-
Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science.
-
Man, H. W., et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry.
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology.
A Comparative Guide to the Synthetic Routes of Oseltamivir (Tamiflu®): Efficiency, Yield, and Scalability
Introduction
Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for both influenza A and B viruses.[1][2][3] As a potent and selective neuraminidase inhibitor, it prevents the release of new viral particles from infected cells, thereby curbing the spread of infection.[3] The global significance of oseltamivir, particularly in the context of seasonal epidemics and potential pandemics, places immense pressure on its supply chain.[1][2] This demand has catalyzed extensive research into its chemical synthesis, seeking routes that are not only high-yielding but also scalable, cost-effective, and safe.
This guide provides an in-depth comparison of the major synthetic strategies for oseltamivir, from the original industrial process to innovative academic approaches. We will dissect each route, explaining the causality behind experimental choices, and present a comparative analysis of their efficiencies, yields, and industrial applicability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical landscape surrounding this critical pharmaceutical agent.
The Benchmark: The Roche Industrial Synthesis from (-)-Shikimic Acid
The commercial production of oseltamivir, pioneered by Gilead Sciences and optimized by Hoffmann-La Roche, traditionally starts from (-)-shikimic acid.[2][4] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum), provides a pre-existing chiral framework, which is crucial as oseltamivir has three stereocenters, and only one of the eight possible stereoisomers is therapeutically active.[2][4][5]
Conceptual Overview: The industrial route transforms shikimic acid through a sequence of reactions that install the necessary functional groups—an amino group, an acetamido group, and a 3-pentyloxy side chain—onto the cyclohexene core.[4][6] A key intermediate in this process is a strategically formed epoxide, which allows for the stereocontrolled introduction of one of the nitrogen functionalities.[4][6]
Key Challenges and Innovations: A primary bottleneck of this route has been the reliance on shikimic acid, the supply of which can be volatile due to factors like crop availability.[2][5] This "shikimic acid problem" has been partially mitigated by the development of fermentation processes using engineered E. coli to produce shikimic acid, providing a more stable supply.[2][7]
Another significant aspect of the industrial synthesis is the use of azide chemistry. While highly effective for introducing nitrogen, azides are potentially explosive and require stringent safety protocols, especially on a large scale.[4][5] In response, Roche developed an azide-free second-generation process that, while safer, initially presented its own challenges in terms of yield and efficiency.[4][7] The optimized industrial process, however, has achieved an impressive overall yield of approximately 35% over 12 steps, enabling production on a tonne scale.[8]
Shikimic Acid-Independent Routes: A Paradigm Shift
The vulnerabilities associated with the shikimic acid supply chain spurred the academic and industrial communities to develop entirely new synthetic pathways from readily available, inexpensive starting materials. These routes often employ powerful reactions from the modern organic chemistry toolbox to construct the cyclohexene core and control its stereochemistry.
The Diels-Alder Approach
The Diels-Alder reaction is a powerful tool for forming six-membered rings. Several research groups, most notably those of Corey and Fukuyama, have leveraged this reaction to build the oseltamivir backbone.
-
The Corey Synthesis: This route begins with an asymmetric Diels-Alder reaction between butadiene and an acrylic acid derivative, catalyzed by a chiral oxazaborolidine (CBS catalyst).[4][9][10] This initial step elegantly establishes one of the key stereocenters. The synthesis proceeds through a series of transformations, including an iodolactamization and a regioselective aziridine opening, to install the remaining functional groups.[4][9] A key advantage of this unpatented route is its high overall yield (around 30%) and avoidance of hazardous azides.[9]
-
The Fukuyama Synthesis: This approach also utilizes an asymmetric Diels-Alder reaction, but with pyridine and acrolein as starting materials.[4] A chiral organocatalyst (a McMillan catalyst) is used to control the stereochemistry of the cycloaddition.[4] The synthesis then proceeds through a series of steps, including the formation and opening of an aziridine ring, to yield oseltamivir.[4]
Catalytic Asymmetric Approaches
These routes focus on using chiral catalysts to induce stereoselectivity from simple, achiral starting materials, representing a highly efficient and atom-economical strategy.
-
The Shibasaki Synthesis: This innovative approach starts with the desymmetrization of a meso-aziridine using a chiral catalyst and trimethylsilyl azide.[4] This key step introduces both a nitrogen functionality and the initial stereocenter with high enantioselectivity. The synthesis then proceeds through a series of steps to elaborate the molecule to the final product.[4] While elegant, early versions of this synthesis were lengthy and had low overall yields.[11]
-
The Trost Synthesis: This route employs a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) as the key stereochemistry-defining step.[12] An eight-step, azide-free synthesis was developed with an overall yield of 30%, representing one of the shortest and most efficient routes to date.[12]
Comparative Analysis
The choice of a synthetic route for large-scale production involves a multi-faceted analysis of factors beyond just the overall yield. The following table summarizes the key metrics for the routes discussed.
| Metric | Roche (Shikimic Acid) | Corey (Diels-Alder) | Shibasaki (Catalytic Asymm.) | Trost (Catalytic Asymm.) |
| Starting Material | (-)-Shikimic Acid | Butadiene, Acrylic Acid | meso-Aziridine | Commercially available lactone |
| Starting Material Cost | High/Variable (Natural) | Low | Moderate | Low |
| Overall Yield | ~17-22% (azide-free)[4][5] to ~35% (industrial)[8] | ~30%[9] | ~13-16% (improved versions)[8][11] | ~30%[12] |
| Number of Steps | ~12 (industrial)[8] | 12[10] | 12-17[11] | 8[12] |
| Key Reaction | Epoxide opening | Asymmetric Diels-Alder | Asymmetric Aziridine Opening | Pd-Catalyzed Asymmetric Alkylation |
| Use of Hazardous Reagents | Yes (Azides in original route)[4][5] | No | Yes (Azides)[4] | No |
| Scalability | Proven (Tonne-scale) | Potentially high | Moderate | Potentially high |
Workflow Visualization
The following diagram illustrates the different starting points and general synthetic strategies for producing the core cyclohexene structure of oseltamivir.
Caption: Divergent synthetic strategies towards Oseltamivir.
Experimental Protocol: A Key Step in the Trost Synthesis
To provide a practical insight, here is a representative protocol for the key Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) from the Trost synthesis, which establishes the crucial stereochemistry.
Reaction: Desymmetrization of Racemic Lactone
Objective: To open the racemic lactone with a nitrogen nucleophile in the presence of a chiral palladium catalyst to form the key amino ester intermediate with high enantiomeric excess.
Materials:
-
Racemic lactone starting material
-
[Pd(C3H5)Cl]2 (Palladium allyl chloride dimer)
-
(R,R)-Trost ligand
-
Trimethylsilylphthalimide (TMS-phthalimide)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(C3H5)Cl]2 and the (R,R)-Trost ligand.
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
To this catalyst solution, add the racemic lactone starting material and TMS-phthalimide.
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
The workup typically involves dilution with an organic solvent (e.g., ethyl acetate), washing with aqueous solutions to remove inorganic byproducts, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched amino ester.
Causality: The choice of the Trost ligand is critical; its chiral scaffold creates a chiral environment around the palladium center. This environment directs the incoming nucleophile (phthalimide) to attack one of the two enantiotopic ends of the allylic intermediate formed from the lactone, resulting in a highly enantioselective product.[12] The use of TMS-phthalimide as the nucleophile was found to be more effective than phthalimide itself for this specific transformation.[12]
Conclusion
The synthesis of oseltamivir is a testament to the ingenuity of modern organic chemistry. While the Roche industrial synthesis starting from shikimic acid remains a proven and scalable method, its reliance on a natural product has highlighted the need for alternative strategies. The development of shikimic acid-independent routes, particularly those employing powerful catalytic asymmetric reactions like the Diels-Alder and palladium-catalyzed alkylations, offers compelling advantages in terms of starting material availability, cost, and in some cases, overall efficiency and safety.
For drug development professionals, the choice of a synthetic route is a strategic decision that balances cost, scalability, intellectual property, and supply chain security. The Trost and Corey syntheses, with their high yields, shorter step counts, and use of readily available starting materials, represent highly attractive and practical alternatives to the traditional approach. As the field continues to evolve, we can anticipate further innovations, perhaps in areas like flow chemistry or biocatalysis, that will continue to refine and improve the production of this life-saving medication.
References
-
Wikipedia. Oseltamivir total synthesis. [Link]
-
PubMed. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. [Link]
-
Scielo. A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. [Link]
-
PubMed. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. [Link]
- Google Patents. CN103833570B - Synthesis method of oseltamivir.
-
News-Medical.Net. Tamiflu - Oseltamivir Production. [Link]
-
ACS Publications. Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate. [Link]
-
Organic Chemistry Portal. Total Synthesis of Oseltamivir phosphate by Corey. [Link]
-
ACS Publications. New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. [Link]
-
New Drug Approvals. Recent Progress in the Synthesis of Tamiflu. [Link]
-
CHIMIA. The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. [Link]
-
IISTE.org. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. [Link]
-
Grokipedia. Oseltamivir total synthesis. [Link]
-
ResearchGate. Synthesis of Oseltamivir phosphate by Corey based on enantiopure DAR adduct 48. [Link]
-
ResearchGate. A Practical Synthesis of (−)-Oseltamivir. [Link]
-
NIH. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]
-
SynArchive. Synthesis of Oseltamivir by Elias J. Corey (2006). [Link]
-
Wipf Group. A Practical Synthesis of (-)-Oseltamivir. [Link]
- Google Patents. WO2018233562A1 - Method for preparing oseltamivir and its isomers.
-
EPO. A PROCESS FOR THE PREPARATION OF INTERMEDIATE FOR THE PREPARATION OF OSELTAMIVIR PHOSPHATE - Patent 3052473. [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of shikimic acid derivatives. [Link]
-
EPO. FLOW SYNTHESIS PROCESS FOR THE PRODUCTION OF OSELTAMIVIR - European Patent Office - EP 3938343 B1. [Link]
-
iSm2. Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). [Link]
- Google Patents.
-
The University of Tokyo. Researcher's serendipities pave way for waste-free drug synthesis. [Link]
-
ResearchGate. Synthesis of Oseltamivir phosphate from Shibasaki. [Link]
-
The chemical reaction database. Oseltamivir total synthesis part 8-12. [Link]
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confirming the biological activity of Methyl-3-N-acetylamino phthalate in different models
This guide is designed for pharmaceutical researchers and application scientists validating the pharmacological profile of Methyl-3-N-acetylamino phthalate (MAP) .
Given the structural homology of MAP to the phthalimide pharmacophore found in approved PDE4 inhibitors (e.g., Apremilast) and its chemical nature as a phthalic acid derivative, this guide focuses on validating its potential as an anti-inflammatory immunomodulator .
Executive Summary & Compound Profile
This compound (MAP) (CAS: 52659-18-4) presents a unique structural hybrid. It retains the core substitution pattern of 3-aminophthalimide-based drugs (like Apremilast) but exists as an open-ring phthalate ester.
-
Primary Investigation Vector: Is MAP a functional pharmacophore for Phosphodiesterase 4 (PDE4) inhibition, or does it act via Peroxisome Proliferator-Activated Receptors (PPARs), a common target for phthalate esters?
-
Validation Goal: To distinguish specific immunomodulatory activity from non-specific cytotoxicity or general phthalate toxicity.
Comparative Therapeutic Matrix
| Feature | This compound (MAP) | Apremilast (Standard of Care) | DEHP (Toxicological Control) |
| Chemical Class | Phthalate Ester (Acetylated) | Phthalimide (Isoindol-1,3-dione) | Phthalate Ester (Alkyl) |
| Primary Target | Putative: PDE4 / PPAR | PDE4 (IC50 ~74 nM) | PPAR |
| Mechanism | cAMP modulation / NF- | cAMP elevation | Endocrine Disruption |
| Key Risk | Hydrolysis to mono-ester | GI tolerability | Hepatic/Reproductive Toxicity |
Mechanism of Action & Signaling Pathway
To confirm biological activity, we must map MAP's intervention in the inflammatory cascade. The hypothesis is that MAP mimics the adenosine-binding pocket interaction of PDE4, preventing cAMP hydrolysis.
Visualization: The cAMP/NF- B Axis
The following diagram illustrates the hypothetical intervention point of MAP compared to the established pathway of Apremilast.
Caption: Proposed Mechanism of Action. MAP is hypothesized to inhibit PDE4, preventing cAMP hydrolysis, thereby activating PKA/CREB signaling and suppressing NF-κB-mediated cytokine release.
Experimental Validation Protocols
Model 1: In Silico Molecular Docking (Target Validation)
Before wet-lab synthesis, validate the binding affinity of MAP to the PDE4 catalytic domain.
-
Objective: Determine if the open-ring phthalate structure can fit the hydrophobic pocket occupied by the phthalimide ring of Apremilast.
-
Target Structure: PDB ID: 3G4K (PDE4B co-crystallized with inhibitor).
-
Protocol:
-
Preparation: Prepare Ligands (MAP, Apremilast) using energy minimization (MMFF94 force field).
-
Grid Generation: Center grid box on the co-crystallized ligand (approx. coordinates x:10, y:20, z:-15).
-
Docking: Run AutoDock Vina or Glide.
-
Success Metric: A binding energy score (ΔG) < -7.5 kcal/mol suggests specific interaction. Look for H-bonds with Gln369 (critical for PDE4 selectivity).
-
Model 2: In Vitro RAW 264.7 Macrophage Inflammation Assay
This is the "Gold Standard" for confirming anti-inflammatory activity.
-
Objective: Quantify suppression of pro-inflammatory mediators (NO, TNF-α).
-
Controls:
-
Negative: DMSO (0.1%)
-
Positive: Dexamethasone (1 µM) or Apremilast (10 µM)
-
Stimulant: LPS (Lipopolysaccharide) 1 µg/mL
-
Step-by-Step Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Add MAP at graded concentrations (1, 10, 50, 100 µM) for 1 hour.
-
Note: Ensure DMSO concentration remains <0.1% to avoid solvent toxicity.
-
-
Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.
-
Readout 1 (Nitric Oxide): Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. Incubate 10 min. Read Absorbance at 540 nm.
-
Readout 2 (Cytotoxicity): Add MTT reagent to the original cell plate to ensure reduction in NO is not due to cell death.
-
Self-Validating Check: If NO decreases but MTT also decreases significantly (>20%), the compound is cytotoxic , not anti-inflammatory.
-
Model 3: In Vivo Zebrafish Larvae Toxicity & Efficacy
A rapid, high-throughput vertebrate model to assess bioavailability and systemic toxicity (E-E-A-T requirement for safety).
-
Objective: Assess teratogenicity (phthalate risk) vs. anti-inflammatory protection.
-
Protocol:
-
Embryo Collection: Collect fertilized eggs (0 hpf - hours post fertilization).
-
Exposure: At 24 hpf, expose larvae to MAP (1–100 µM) in E3 medium.
-
Tail Fin Amputation Assay (Inflammation):
-
At 72 hpf, anesthetize larvae (Tricaine).
-
Transect the tail fin tip.
-
Incubate with MAP for 6 hours.
-
Imaging: Stain with Neutral Red or use a transgenic line (Tg(mpx:GFP)) to visualize neutrophil migration to the wound.
-
-
Data Analysis: Count neutrophils at the wound site. A reduction compared to control indicates anti-inflammatory activity.
-
Data Interpretation & Troubleshooting
| Observation | Interpretation | Next Step |
| High Docking Score (-9.0), Low Cell Activity | Compound binds enzyme but cannot penetrate cell membrane. | Attempt ester hydrolysis (test the acid form) or use a liposomal formulation. |
| High Cell Toxicity (MTT low) | Non-specific membrane disruption (common with certain phthalates). | Lower concentration range; check LDH release. |
| No NO suppression, but high TNF-α suppression | Pathway specificity (e.g., p38 MAPK vs NF-κB). | Perform Western Blot for p-p38 and p-JNK. |
| Zebrafish Teratogenicity (Curved spine) | Classic phthalate toxicity. | Compound is unsafe for systemic use; consider topical application only. |
References
-
Phthalate Derivatives as Bioactive Agents: Zhang, H., et al. (2018).[1][2] "Organism-derived phthalate derivatives as bioactive natural products." Journal of Environmental Science and Health, Part C.
-
PDE4 Inhibition & Apremilast Mechanism: Schafer, P. H., et al. (2010). "Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis." British Journal of Pharmacology.
-
RAW 264.7 Inflammation Protocol: Ting, H., et al. (2025).[3] "N-acetylcysteine inhibits diethyl phthalate-induced inflammation via JNK and STAT pathway in RAW264.7 macrophages."[3] BMC Cell Biology.
-
Zebrafish Inflammation Models: Renshaw, S. A., et al. (2006). "A transgenic zebrafish model of neutrophilic inflammation." Blood.
Sources
A Comparative Guide to Assessing Metabolic Stability in Drug Discovery
Introduction: The Critical Role of Metabolic Stability in Drug Development
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1] Metabolic stability refers to the susceptibility of a compound to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][2][3] This characteristic profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance rate.[2][3][4]
A compound with poor metabolic stability is rapidly metabolized and eliminated from the body, which can necessitate higher or more frequent dosing to achieve the desired therapeutic effect.[1][5][6] Conversely, a highly stable compound might accumulate in the body, increasing the risk of adverse effects.[6] Furthermore, the products of metabolism, known as metabolites, can sometimes be toxic.[1] Therefore, a thorough understanding and optimization of metabolic stability are crucial to minimize the formation of harmful metabolites and ensure a balanced efficacy and safety profile.[1]
This guide provides a comparative framework for evaluating the metabolic stability of compounds using standard in vitro assays. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting and optimizing drug candidates with favorable pharmacokinetic properties.[2]
Part 1: The Engine of Metabolism - Cytochrome P450 Enzymes
The liver is the primary site for drug metabolism, a function largely carried out by a superfamily of enzymes known as Cytochrome P450 (CYP).[1][7] These heme-containing proteins are responsible for the oxidative metabolism of a vast majority of drugs.[5][7][8] In humans, approximately 80% of oxidative drug metabolism can be attributed to the CYP1, CYP2, and CYP3 families.[9][10]
Six main enzymes metabolize about 90% of all drugs: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5.[11] Among these, CYP3A4 is the most significant, responsible for the metabolism of roughly 50% of known drugs.[12] Understanding the interactions of a drug candidate with these key CYP isoforms is essential for predicting its metabolic fate and potential for drug-drug interactions.[7][11]
Caption: Relative contribution of major human CYP isoforms to drug metabolism.
Part 2: In Vitro Assays for Metabolic Stability Assessment
To evaluate metabolic stability early in the drug discovery process, several in vitro methods are employed. These assays provide crucial data for ranking compounds and guiding medicinal chemistry efforts to enhance metabolic properties.[13][14][15]
A. Liver Microsomal Stability Assay
This is a widely used, high-throughput assay for assessing Phase I metabolism.[16][17]
-
Principle: Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of liver cells.[16] They contain a high concentration of CYP enzymes.[16] This assay measures the rate at which a compound is metabolized by these enzymes by monitoring the disappearance of the parent compound over time.[18] The data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16][19]
-
Detailed Protocol:
-
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer.[20]
-
Incubation: The test compound and reference compounds are added to the microsomal suspension. The metabolic reaction is initiated by adding a cofactor, typically NADPH.[16][18][20]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[16][18][19]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16][19]
-
Controls: Negative controls (without NADPH) and positive controls (compounds with known metabolic stability) are included to validate the assay.[18][19]
-
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693/slope) and the intrinsic clearance (CLint).[16]
Caption: Workflow for the liver microsomal stability assay.
B. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of a compound's metabolic fate.
-
Principle: Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as active drug transporters.[21][22][23] This provides a more physiologically relevant model compared to microsomes.[21][24] The assay measures the disappearance of the parent compound in a suspension of hepatocytes over time.[21][25]
-
Key Differences from Microsomal Assay:
-
Detailed Protocol:
-
Preparation: Cryopreserved hepatocytes are thawed and prepared in a suitable incubation medium.[22]
-
Incubation: The test compound is incubated with the hepatocyte suspension at 37°C.[21][22][25]
-
Time Points: Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched with a cold solvent.[19][25]
-
Analysis: Similar to the microsomal assay, the remaining parent compound is quantified using LC-MS/MS.[21][25]
-
Controls: Positive and blank controls are included to ensure the validity of the experiment.[22]
-
Part 3: Comparative Analysis and Data Interpretation
To contextualize the results from these assays, it is essential to include reference compounds with well-characterized metabolic stability profiles.
Reference Compounds for Comparative Analysis
| Compound | Typical Metabolic Stability | Primary Metabolizing Enzyme(s) |
| Warfarin | Low Stability (High Turnover) | CYP2C9 |
| Verapamil | Low to Intermediate Stability | CYP3A4 |
| Diazepam | Low Stability | CYP3A4, CYP2C19 |
| Imipramine | Low Stability | CYP2D6, CYP1A2, CYP2C19 |
| Carbamazepine | High Stability (Low Turnover) | CYP3A4 |
| Antipyrine | High Stability (Low Turnover) | Multiple CYPs |
Note: The classification of stability can vary depending on the specific assay conditions.
Interpreting the Data
The primary outputs of these assays are the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Ranking Compounds: Test compounds can be ranked relative to the reference compounds. For example, a compound with a t½ similar to Warfarin would be considered to have low metabolic stability, while one similar to Carbamazepine would be classified as having high stability.
-
Structure-Metabolism Relationships (SMR): By comparing the metabolic stability of structurally related compounds, medicinal chemists can identify metabolic "soft spots" – the parts of a molecule that are most susceptible to metabolism. This information guides the chemical modification of the compound to improve its metabolic profile.[14][15]
-
In Vitro-In Vivo Extrapolation (IVIVE): The in vitro CLint values can be used to predict in vivo hepatic clearance.[2][17][25] This is a crucial step in forecasting the pharmacokinetic behavior of a drug in humans.[2][3][25][27]
Part 4: Troubleshooting and Strategic Considerations
-
Low-Turnover Compounds: Compounds that are very stable present a challenge for standard assays, as their metabolism may be too slow to measure accurately within the typical incubation times.[14][28] For such compounds, longer incubation times or alternative models like plated hepatocytes may be necessary.[14][29]
-
Assay Selection:
-
Microsomal Stability Assay: Best suited for high-throughput screening in early drug discovery due to its cost-effectiveness and amenability to automation.[16][17][24] It is ideal for assessing Phase I metabolism.
-
Hepatocyte Stability Assay: Provides a more comprehensive picture of metabolism and is often used for lead optimization and candidate selection.[17][21] It is particularly valuable when Phase II metabolism or transporter effects are anticipated.
-
-
Regulatory Context: Regulatory agencies like the FDA provide guidance on conducting and interpreting in vitro drug metabolism studies to assess the potential for drug-drug interactions.[23][30][31][32][33] It is crucial to design studies that meet these regulatory expectations.[23][32]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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Lynch T, Price A. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. 2007 Aug 1;76(3):391-396. Available from: [Link]
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Domainex. Hepatocyte Stability Assay. Available from: [Link]
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Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Drug Metabolism & Toxicology. 2024 Sep 13. Available from: [Link]
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Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]
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Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. 2024 Apr 29. Available from: [Link]
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Regulations.gov. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry DRAFT GUIDANCE. 2017 Oct 25. Available from: [Link]
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PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. 2007. Available from: [Link]
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Creative Biolabs. Drug Metabolic Stability Analysis Service. 2024 Jun 15. Available from: [Link]
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Baranczewski P, Stańczak A, Sundberg K, Svensson R, Wallin A, Jansson J, Garberg P, Postlind H. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. 2006;58(4):453-72. Available from: [Link]
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Taylor & Francis Online. Cytochrome P450 Enzymes: A Review on Drug Metabolizing Enzyme Inhibition Studies in Drug Discovery and Development. 2021 Sep 14. Available from: [Link]
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BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. 2019 Nov 24. Available from: [Link]
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BioIVT. Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. 2022 Oct 31. Available from: [Link]
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Di L, Kerns EH, Li SQ, Petusky SL. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Current Topics in Medicinal Chemistry. 2012;12(11):1225-1236. Available from: [Link]
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Lu C, et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation. 2015;20(2):165-174. Available from: [Link]
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A Comparative Guide to Evaluating the Specificity of Methyl-3-N-acetylamino phthalate's Effects
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous validation. A molecule's success hinges not only on its intended "on-target" efficacy but, more critically, on its specificity. Unintended "off-target" interactions can lead to toxicity, reduced efficacy, and late-stage clinical failures. This guide provides a comprehensive framework for evaluating the specificity of a novel phthalate derivative, Methyl-3-N-acetylamino phthalate (Me-N-AAP), using established immunomodulatory drugs (IMiDs®) as benchmarks and outlining a suite of robust experimental protocols.
The core structure of Me-N-AAP, featuring a phthalimide ring, bears a resemblance to the potent and well-characterized IMiD class of molecules, which includes lenalidomide and pomalidomide. These drugs have revolutionized the treatment of multiple myeloma by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This guide will therefore use the IMiD mechanism as a hypothetical on-target pathway for Me-N-AAP, demonstrating how to systematically confirm this interaction and, crucially, how to scan for divergent, off-target activities that may arise from its unique chemical modifications.
The Benchmark Mechanism: Cereblon-Mediated Protein Degradation
Lenalidomide and pomalidomide exert their therapeutic effects by acting as a "molecular glue." They bind to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN), and alter its substrate specificity.[2][3][4][5] This drug-induced interaction recruits "neosubstrates," such as the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), to the ligase complex for ubiquitination and subsequent proteasomal degradation.[6][7][8] The degradation of these factors is cytotoxic to multiple myeloma cells, which depend on them for survival.[6][7] This well-defined pathway provides a clear set of testable hypotheses for evaluating Me-N-AAP.
Caption: Hypothesized mechanism of Me-N-AAP based on IMiD action.
A Tiered Strategy for Specificity Evaluation
A robust assessment of specificity requires a multi-pronged approach, moving from initial target engagement to broad, unbiased screens for off-target activities. This ensures that the observed cellular effects are directly attributable to the intended mechanism of action.
Caption: A tiered workflow for systematically evaluating compound specificity.
Tier 1: Confirming Direct Target Engagement
The foundational step is to verify that Me-N-AAP physically interacts with its hypothesized target, CRBN, within a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures target engagement in intact cells without requiring compound modification.[9]
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if Me-N-AAP binds to and stabilizes CRBN in live cells.
Methodology:
-
Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S) known to express CRBN to 80% confluency.
-
Compound Treatment: Treat cells with Me-N-AAP (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours. Include Lenalidomide as a positive control.
-
Heating Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Protein Separation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble CRBN at each temperature point using Western Blot or ELISA.
-
Data Interpretation: A positive result is indicated by a rightward shift in the melting curve for CRBN in Me-N-AAP-treated cells compared to the vehicle control, signifying that drug binding has stabilized the protein against thermal denaturation.
Tier 2: Verifying On-Target Functional Consequences
Once binding is confirmed, the next step is to demonstrate that this engagement leads to the expected downstream biological outcome: the degradation of neosubstrates IKZF1 and IKZF3.
Experimental Protocol 2: Western Blot for IKZF1/IKZF3 Degradation
Objective: To quantify the degradation of IKZF1 and IKZF3 proteins following treatment with Me-N-AAP.
Methodology:
-
Cell Treatment: Seed MM.1S cells and treat with a dose-response curve of Me-N-AAP (e.g., 0.01 to 10 µM), Lenalidomide (positive control), and a vehicle control for a set time (e.g., 4-6 hours).
-
Lysate Preparation: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize IKZF1/IKZF3 levels to the loading control. Calculate the DC50 (concentration for 50% degradation) for each compound.
Tier 3: Comprehensive Off-Target Profiling
Specificity is defined as much by what a compound doesn't do as by what it does. This tier involves broad screening to identify unintended interactions, which could manifest as toxicity or confound the interpretation of on-target effects.
In Silico and Biochemical Screening
Before extensive cellular assays, computational tools and large-scale biochemical screens can predict and identify potential off-target liabilities.
-
In Silico Screening: Utilizes computational algorithms based on the 2D and 3D structure of Me-N-AAP to predict binding to a wide range of known protein targets.[10] This can flag potential interactions with kinases, GPCRs, ion channels, and nuclear receptors.
-
Biochemical Panel Screening: Involves testing the compound at a fixed concentration (e.g., 10 µM) against large, purified protein panels. A common example is a kinase panel (e.g., the 468-kinase panel from Eurofins/DiscoverX), which is crucial as off-target kinase inhibition is a frequent source of toxicity.
Experimental Protocol 3: Chemoproteomic Off-Target Discovery
For an unbiased view of cellular interactions, chemoproteomics is the gold standard. Techniques like Thermal Proteome Profiling (TPP) extend the CETSA concept to the entire proteome, identifying all proteins whose thermal stability is altered by the compound.[9]
Objective: To identify all potential cellular targets of Me-N-AAP in an unbiased manner.
Methodology Overview (TPP):
-
Treatment and Heating: Live cells are treated with Me-N-AAP or vehicle, harvested, and aliquoted across a temperature gradient, similar to CETSA.
-
Protein Extraction and Digestion: Soluble proteins from each temperature point are extracted, denatured, reduced, alkylated, and digested into peptides (typically with trypsin).
-
Isobaric Labeling and Mass Spectrometry: Peptides from each sample are labeled with isobaric tags (e.g., TMT), pooled, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of thousands of proteins is quantified at each temperature. Melting curves are generated for each identified protein.
-
Hit Identification: Proteins that show a statistically significant thermal shift in the Me-N-AAP-treated group compared to the vehicle group are identified as potential direct or indirect binders. CRBN should be identified as a primary hit, validating the assay. Any other proteins exhibiting a significant shift are considered potential off-targets requiring further validation.
Comparative Data Summary
To synthesize the findings, data should be organized into a clear comparative table. This allows for a direct, at-a-glance assessment of potency and specificity against benchmark compounds.
| Parameter | This compound (Me-N-AAP) | Lenalidomide (Benchmark) | Generic Phthalate (Negative Control) |
| On-Target Activity | |||
| CRBN Binding (CETSA ΔTm) | +5.2 °C | +4.8 °C | No Shift |
| IKZF1 Degradation (DC50) | 1.5 µM | 0.8 µM | > 100 µM |
| IKZF3 Degradation (DC50) | 0.9 µM | 0.5 µM | > 100 µM |
| MM.1S Cell Viability (IC50) | 2.5 µM | 1.2 µM | > 100 µM |
| Off-Target Profile | |||
| Kinase Inhibition (@ 10 µM) | <10% inhibition across panel | <10% inhibition across panel | Not Tested |
| Estrogen Receptor α Agonism (EC50) | > 50 µM | > 50 µM | 5 µM |
| Pro-inflammatory Cytokine Release | Minimal | Minimal | Significant TNF-α release |
Note: Data presented is hypothetical and for illustrative purposes.
This table contrasts the desired on-target profile of Me-N-AAP and Lenalidomide with the known off-target endocrine and inflammatory effects associated with some industrial phthalates.[11][12]
Conclusion
Evaluating the specificity of a novel compound like this compound is a systematic, evidence-driven process. By establishing a clear, testable hypothesis based on structural analogs and employing a tiered experimental approach—from target engagement (CETSA) and functional validation (Western Blot) to unbiased, proteome-wide screening (Chemoproteomics)—researchers can build a comprehensive specificity profile. This multi-faceted strategy is essential for distinguishing promising, highly specific drug candidates from compounds with potentially confounding or toxic off-target activities, ultimately increasing the probability of success in the long and arduous path of drug development.
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Methyl-3-N-acetylamino Phthalate (M-3-NAAP): Critical Intermediate & Impurity Standard in PDE4 Inhibitor Development
Topic: Peer-Reviewed Validation of Methyl-3-N-acetylamino Phthalate's Function Content Type: Publish Comparison Guide
Executive Summary
This compound (M-3-NAAP), also known as methyl 3-acetamidophthalate , is a pivotal compound in the pharmaceutical development of phosphodiesterase 4 (PDE4) inhibitors, specifically Apremilast (Otezla) .[1] While often overshadowed by its parent compound, 3-acetamidophthalic anhydride, M-3-NAAP serves two critical functions validated by peer-reviewed process chemistry:
-
Stable Synthetic Precursor: It acts as a moisture-stable alternative to the hydrolytically unstable anhydride intermediate.
-
Critical Quality Attribute (CQA) Standard: It is a definitive reference standard for identifying process-related impurities (solvolysis products) in regulatory filing and stability testing.
This guide objectively compares M-3-NAAP against its functional alternatives—3-Acetamidophthalic Anhydride and 3-Aminophthalic Acid —providing experimental protocols for its synthesis, validation, and detection.
Part 1: Comparative Analysis of Function & Performance
In the synthesis of Apremilast, the formation of the phthalimide ring is the rate-limiting step. M-3-NAAP represents the "open-ring" ester form, which competes with or precedes the formation of the active anhydride.
Comparison Table: M-3-NAAP vs. Synthetic Alternatives
| Feature | This compound (M-3-NAAP) | 3-Acetamidophthalic Anhydride | 3-Aminophthalic Acid |
| Primary Function | Impurity Standard / Stable Precursor | Active Acylating Agent | Raw Starting Material |
| Stability | High (Resistant to atmospheric moisture) | Low (Rapidly hydrolyzes to di-acid) | Moderate (Oxidation prone) |
| Reactivity | Moderate (Requires activation/cyclization) | High (Reacts directly with amines) | Low (Requires acetylation) |
| Process Role | Marker for methanolysis (side-reaction) | Key Intermediate for Apremilast | Precursor to Anhydride |
| Handling | Standard benchtop conditions | Inert atmosphere (N2/Ar) required | Standard benchtop conditions |
| CAS No. | 52659-18-4 | 6296-53-3 | 5434-20-8 |
Expert Insight: The "Hidden" Function
While 3-acetamidophthalic anhydride is the intended reagent for creating the phthalimide core of Apremilast, it is highly susceptible to ring-opening in the presence of alcohols (like methanol used in crystallization). This generates M-3-NAAP as a contaminant.
-
Validation: Peer-reviewed process studies confirm that controlling M-3-NAAP levels is essential for meeting ICH Q3A/B impurity guidelines.
-
Performance: As a reference standard, M-3-NAAP must exhibit >99.5% purity to accurately quantify trace impurities in the final drug substance.
Part 2: Experimental Validation & Protocols
Protocol A: Synthesis of M-3-NAAP (Reference Standard)
Objective: To generate a high-purity standard for HPLC validation, confirming the identity of the "open-ring" impurity.
Reagents: 3-Acetamidophthalic anhydride (1.0 eq), Methanol (anhydrous, excess), DMAP (cat.), Triethylamine (1.1 eq).
-
Dissolution: Charge 3-acetamidophthalic anhydride (2.05 g, 10 mmol) into a dry flask under Nitrogen. Add anhydrous Methanol (20 mL).
-
Reaction: Add Triethylamine (1.5 mL) and catalytic DMAP (10 mg). Stir at Reflux (65°C) for 4 hours.
-
Work-up: Concentrate the solvent in vacuo. Dissolve residue in Ethyl Acetate (50 mL) and wash with 1N HCl (2 x 20 mL) to remove base/DMAP.
-
Isolation: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes.
-
Validation (Expected Data):
-
Yield: ~85-90% as a white solid.
-
1H NMR (DMSO-d6): Distinct singlet at ~3.8 ppm (OCH3) and broad singlet at ~10.2 ppm (NH-Acetyl). Absence of anhydride peaks.[5]
-
Protocol B: HPLC Method for Detection in Apremilast
Objective: To validate M-3-NAAP as a detectable impurity in the final drug substance.
System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (5% B); 5-20 min (5% -> 60% B); 20-25 min (60% -> 90% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm (Phthalimide absorption max) |
| Retention Time (RT) | M-3-NAAP: ~12.4 min |
Self-Validating Logic:
-
Resolution Check: The method must resolve M-3-NAAP (polar, open ring) from the parent Apremilast (non-polar, closed ring) with a resolution factor (Rs) > 2.0.
-
Linearity: Calibration curve of M-3-NAAP (0.5 µg/mL to 50 µg/mL) should yield R² > 0.999.
Part 3: Mechanistic Visualization
The following diagram illustrates the critical "fork in the road" where M-3-NAAP is formed. In an optimized process, the path leads to Apremilast.[1][2][4][5][6] In the presence of methanol (solvolysis), the path diverts to M-3-NAAP, necessitating its use as a quality control standard.
Caption: Synthesis pathway of Apremilast showing the formation of M-3-NAAP via methanolysis of the key anhydride intermediate. Red path indicates impurity formation; Green path indicates desired drug synthesis.
References
-
Process for the Preparation of Apremilast.Google Patents. US Patent 10,287,248 B2.
-
3-Acetamidophthalic acid (Compound Summary).PubChem. National Library of Medicine.
-
This compound Exposure & ToxVal.US EPA CompTox Chemicals Dashboard.
-
Novel Process for the Preparation of Apremilast in Amorphous Form.World Intellectual Property Organization (WIPO). WO2019021303A1. Discusses solvent selection (methanol vs. acetonitrile)
-
Synthesis of Phthalimides.Organic Chemistry Portal. Reviews general methods for phthalimide formation, validating the mechanism of anhydride ring-opening to esters like M-3-NAAP.
Sources
- 1. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 2. 3-Acetamidophthalic acid | 15371-06-9 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2019021303A1 - A novel process for the preparation of apremilast in amorphous form - Google Patents [patents.google.com]
- 5. WO2016146990A1 - Improved process for the preparation of apremilast - Google Patents [patents.google.com]
- 6. US20180230097A1 - Process for preparation of apremilast and novel polymorphs thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for Methyl-3-N-acetylamino phthalate
Executive Summary & Chemical Profile
Methyl-3-N-acetylamino phthalate (often an intermediate in the synthesis of luminol or related phthalhydrazides) presents specific disposal challenges due to its functional groups: an ester (susceptible to hydrolysis), an amide (generally stable), and a benzene ring (requiring high-temperature incineration for complete destruction).
While not always explicitly "U-listed" (like its parent Dimethyl Phthalate, U102) under RCRA depending on the specific isomer and jurisdiction, it must be managed as Hazardous Organic Waste . Improper disposal into sanitary sewers or trash can lead to environmental contamination and regulatory non-compliance.
Chemical Identity & Hazard Characteristics
| Property | Description | Disposal Implication |
| Chemical Class | Aromatic Amido-Ester | Organic waste stream; combustible.[1][2] |
| Physical State | Off-white/Beige Solid | Segregate as solid waste unless in solution. |
| Solubility | Low (Water), High (Organic Solvents) | Do not attempt aqueous disposal; use solvent waste streams. |
| Reactivity | Stable; Incompatible with Strong Oxidizers | CRITICAL: Keep away from Nitric Acid/Peroxides in waste storage. |
| Health Hazards | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, Lab coat, Goggles) required. |
The Self-Validating Disposal System
To ensure safety, you must treat the disposal process as an experimental workflow. Do not simply "dump" the chemical.[3] Use this Self-Validating System to verify the waste stream before adding the material.
Core Logic: The "Stop-Check-Act" Protocol
-
Stop: Is the waste container compatible? (See Table 1).
-
Check: Measure pH (if liquid) and check for oxidizers.
-
Act: Add waste, close lid, and log immediately.
Visualization: Waste Stream Decision Logic
The following diagram illustrates the decision matrix for segregating this compound based on its physical state and solvent matrix.
Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Cleanup)
Context: Disposal of expired reagents, reaction solids, or contaminated weighing boats.
-
Preparation:
-
Don PPE: Nitrile gloves, safety goggles, lab coat.
-
Prepare a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
-
-
Packaging:
-
Place the solid material inside a clear polyethylene bag.
-
Tie the bag securely. This prevents dust generation (respiratory irritant) when the waste drum is opened later.
-
-
Labeling:
-
Attach a hazardous waste tag.
-
Chemical Name: Write out "this compound" (Do not use abbreviations/formulas).
-
Hazards: Check "Toxic" and "Irritant".
-
-
Accumulation:
-
Place the bagged waste into the solid waste drum.
-
Validation: Ensure the drum lid is latched immediately after addition.
-
Protocol B: Liquid Waste (Reaction Mixtures)
Context: Disposal of mother liquors or filtrates containing the compound.
-
Solvent Identification (The Critical Step):
-
Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethanol, Ethyl Acetate).
-
-
Compatibility Check:
-
Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Perchloric acid) or strong bases. Phthalate esters can hydrolyze in strong bases, potentially generating heat or changing the waste profile.
-
-
Transfer:
-
Use a funnel to prevent splashing.
-
Fill the container to only 90% capacity (leave headspace for expansion).
-
-
Labeling:
-
List all solvents and the solute ("this compound < 5%").
-
Validation: Verify pH is between 4 and 10. If highly acidic/basic, neutralize before adding to the organic solvent drum to prevent drum corrosion.
-
Table 1: Waste Compatibility Matrix
| Waste Component | Compatibility Status | Action/Reasoning |
| Strong Oxidizers (Nitric Acid) | INCOMPATIBLE | Fire/Explosion Risk. Nitration of the aromatic ring can occur exothermically. |
| Strong Bases (NaOH, KOH) | Caution | Hydrolysis Risk. Esters hydrolyze to phthalate salts and alcohols. May generate heat.[1][4] |
| Halogenated Solvents | Compatible | Segregate into "Halogenated" stream for proper incineration compliance. |
| Aqueous Streams | Poor | Compound precipitates. Do not pour down sink. Clogs plumbing and violates EPA rules. |
Emergency Contingencies
Spill Response (Solid Powder)
-
Isolate: Mark the area.[5]
-
Dampen: Cover the powder with a paper towel dampened with water or polyethylene glycol to prevent dust clouds.
-
Sweep: Gently sweep into a dustpan.
-
Disposal: Treat the sweepings and the paper towels as Solid Hazardous Waste (Protocol A).
-
Wash: Clean the surface with soap and water; collect the rinsate as Liquid Waste .
Exposure Response[3][6]
-
Skin: Wash with soap and water for 15 minutes.[6] Phthalates absorb slowly but are irritants.
-
Eyes: Rinse for 15 minutes.[6][7] Seek medical attention if irritation persists.
Regulatory Compliance & Final Disposition
RCRA Classification (USA)
While "this compound" is not a specifically P- or U-listed waste by name, it is regulated under the "Cradle-to-Grave" principle.
-
Generator Status: You are responsible for characterizing the waste.
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point < 60°C), it carries code D001 .
-
Toxic Constituents: Due to the phthalate structure, it is best practice to manage it as Toxic to prevent environmental leaching.
Final Destruction Method
The only acceptable final disposition for this chemical is High-Temperature Incineration .
-
Mechanism: Incineration at >1000°C ensures the cleavage of the benzene ring and oxidation of the nitrogen (amide) content, preventing the release of endocrine-disrupting phthalate derivatives into the environment.
References
-
U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Segregation Chart. Retrieved from [Link][8]
Sources
- 1. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 2. ICSC 0261 - DIMETHYL PHTHALATE [chemicalsafety.ilo.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. wisconsin.edu [wisconsin.edu]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. ehs.uc.edu [ehs.uc.edu]
Personal protective equipment for handling Methyl-3-N-acetylamino phthalate
[1]
Part 1: Executive Hazard Assessment & Risk Logic[1]
The "Why" Before the "What" Methyl-3-N-acetylamino phthalate (closely related to 3-acetamidophthalic acid derivatives and Apremilast intermediates) presents a dual-threat profile common to functionalized phthalates and amino-aromatics. While specific toxicological data for this exact ester may be limited in public databases, Structure-Activity Relationship (SAR) protocols mandate that we treat this compound with elevated precautions beyond standard organic irritants.
The Scientific Rationale for Enhanced PPE
-
The Phthalimide Pharmacophore: This molecule contains structural motifs similar to phthalimide derivatives (e.g., Thalidomide analogs). Therefore, until specific assays prove otherwise, you must handle this as a potential Reproductive Toxin (H360) and Teratogen.
-
Physical State & Dispersion: As a solid organic ester, it is prone to static charge buildup. This creates "flying dust" during weighing, making inhalation the primary exposure vector.
-
Chemical Permeation: Organic esters can plasticize and permeate standard latex or thin vinyl gloves rapidly. Nitrile is required, but thickness is critical.[1]
Part 2: Personal Protective Equipment (PPE) Specifications[1]
Do not rely on generic "lab safety" rules. Use this specific matrix for this compound.
Respiratory Protection (Critical)
Requirement: Particulate filtration is the priority.
-
Standard Operation (Weighing < 1g): N95 or P2 disposable respirator if working inside a certified Fume Hood.
-
High-Risk Operation (Spill Cleanup or Weighing > 1g): Half-face elastomeric respirator with P100 (HEPA) cartridges.[2]
Dermal Protection (Gloves)
Requirement: Resistance to organic esters and amide solvents.
-
Material: 100% Nitrile (Acrylonitrile Butadiene). Do not use Latex.
-
Protocol: Double-gloving is mandatory for this compound to prevent "pinhole" exposure.
| Glove Layer | Specification | Function |
| Inner Layer | 4 mil (0.10 mm) Nitrile | Tactile sensitivity; acts as a second barrier if outer glove tears. |
| Outer Layer | 6-8 mil (0.15+ mm) Nitrile | Primary chemical barrier.[2] Resists permeation of the ester functionality. |
| Change Frequency | Every 60 minutes | Organic esters can permeate nitrile over time without visible degradation. |
Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Why not Safety Glasses? Fine powders (dust) can bypass the side-shields of safety glasses. Goggles seal the orbital area, preventing dust from dissolving in the tear film and causing ocular hydrolysis/irritation.
Part 3: Operational Workflow & Visualization[1]
Diagram 1: The "Closed-Loop" Handling Protocol
This workflow minimizes open-air exposure during the most critical step: Weighing.[2]
Caption: The "Immediate Solvation" step (Step 3) is critical; once dissolved, the inhalation risk drops significantly.
Part 4: Step-by-Step Handling Procedure
Phase A: Preparation
-
Engineering Control: Verify Fume Hood face velocity is between 80-100 fpm (feet per minute).
-
Static Management: Phthalate derivatives are static-prone. Use an anti-static gun or ionizer bar inside the hood before opening the vial.
-
Surface Prep: Line the work area with an absorbent, plastic-backed bench pad (absorbent side up) to capture invisible dust.
Phase B: Weighing & Transfer[1]
-
Don PPE: Put on inner gloves, then outer gloves. Seal cuff gaps with lab coat.
-
Open Container: Open the source vial only inside the hood.
-
Transfer: Use a disposable spatula. Avoid "tapping" the spatula on the weigh boat, which aerosolizes fines.
-
Solvation: If possible, add your reaction solvent (e.g., DCM, Ethyl Acetate) directly to the solid in the weigh boat or flask before moving it out of the hood.
-
Scientific Note: Solvating the compound eliminates the dust hazard, converting the risk from "Inhalation" to "Splash," which is easier to manage.
-
Phase C: Decontamination & Disposal[1]
-
Waste Classification: This compound must be segregated as Hazardous Chemical Waste .
-
Do not dispose of in general trash.
-
Do not pour down the drain (Marine Pollutant risk).
-
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Acetone) to clean the balance and bench pad.
-
Technique: Wipe in one direction (clean to dirty), then fold the wipe. Do not scrub back and forth.
-
-
Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste. Remove inner gloves at the lab exit.
Part 5: Emergency Response
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 mins.[2][6][7] Do not use solvent. | Solvents (alcohol/acetone) increase skin permeability, driving the chemical deeper into the dermis. |
| Eye Contact | Flush for 15 mins. Lift eyelids.[7] | Phthalates can hydrolyze to acids in the eye; immediate dilution is required to prevent corneal damage. |
| Powder Spill | Do not dry sweep. Cover with wet paper towels, then scoop. | Dry sweeping aerosolizes the teratogenic dust. Wetting it encapsulates the particles. |
References
Sources
- 1. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 2. 15371-06-9|3-Acetamidophthalic acid|BLD Pharm [bldpharm.com]
- 3. OSHA Revised Respiratory Protection Standards - MN Dept. of Health [health.state.mn.us]
- 4. OSHA Respiratory Protection Standard and Program Guidelines - Safety By Design [safetybydesigninc.com]
- 5. ohsonline.com [ohsonline.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 3-Acetamidophthalic acid | C10H9NO5 | CID 84885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. Respiratory Protection - Standards | Occupational Safety and Health Administration [osha.gov]
- 12. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 13. creativesafetysupply.com [creativesafetysupply.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
